molecular formula C23H37NO4 B1677313 ONO 3708 CAS No. 102191-05-9

ONO 3708

Cat. No.: B1677313
CAS No.: 102191-05-9
M. Wt: 391.5 g/mol
InChI Key: SXHUZJPIRVLMHY-AZPSIHDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ono-3708 is a potent antagonist of the thromboxane A2/prostaglandin endoperoxide receptor in vitro and in vivo and may be of therapeutic use in preventing cerebral vasospasm. Recent studies suggest that Ono-378 could play an important role in the pathogenesis of thrombosis and that ONO-3708 may have therapeutic advantages in preventing thrombosis.

Properties

CAS No.

102191-05-9

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1

InChI Key

SXHUZJPIRVLMHY-AZPSIHDESA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NC(=O)[C@@H](C3CCCC3)O)C/C=C\CCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2
(9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2
ONO 3708
ONO-3708

Origin of Product

United States

Foundational & Exploratory

ONO-3708: A Technical Guide to its Mechanism of Action as a Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, commonly known as the TP receptor.[1][2] As a competitive antagonist, ONO-3708 plays a crucial role in mitigating the physiological effects mediated by TXA2, a key lipid signaling molecule involved in a wide array of pathological and physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of ONO-3708, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous ligands, TXA2 and PGH2.[3][4] This blockade of the TP receptor inhibits downstream signaling cascades that are responsible for a variety of cellular responses, most notably platelet aggregation and vasoconstriction.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and efficacy of ONO-3708 in various experimental settings.

Table 1: In Vitro Efficacy of ONO-3708

ParameterValueSpecies/SystemAgonistReference
IC5038 nMHuman PlateletsU46619[5]
Inhibitory Concentration0.1 - 3 µMHuman PlateletsTXA2, PGH2, Collagen, ADP, Epinephrine[4]
Antagonist Activity1 - 100 nMCanine Basilar ArterySTA2, U46619, PGF2α[3]

Table 2: In Vivo Efficacy of ONO-3708

ModelEffective DoseSpeciesEffectReference
Coronary Thrombosis (Partial Obstruction)3 - 300 µg/kg i.v.CanineDose-dependent prevention of thrombosis[4]
Coronary Thrombosis (Electrically Stimulated)3 µg/kg/min i.v.CanineSignificant prevention of thrombosis[4]
Endotoxin ShockPretreatmentCanineAbolished increase in mean pulmonary artery pressure; attenuated increase in airway pressure[6]
Cerebral Vasospasm (Subarachnoid Hemorrhage)10 and 30 µg/kg/min i.v.CaninePrevention of cerebral vasospasm
Basilar Artery Constriction10 and 100 µg/kg/min i.v.FelineAmeliorated decrease in artery diameter
Ischemia-Reperfusion Injury200 µg/kg/min i.v.Canine (Pancreas)Protected against pancreatic injury[7]
Cholestasis and Ischemia-Reperfusion Injury200 µg/kg/min i.v.Canine (Liver)Protected liver function[8]

Signaling Pathways

The TP receptor, upon activation by agonists like TXA2, primarily couples to Gq and G13 families of G-proteins. ONO-3708, by blocking this initial step, prevents the activation of these downstream signaling pathways.

Thromboxane_A2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TXA2 Thromboxane A2 (TXA2) (Agonist) TP_receptor TP Receptor (GPCR) TXA2->TP_receptor Activates ONO3708 ONO-3708 (Antagonist) ONO3708->TP_receptor Blocks Gq Gq TP_receptor->Gq Activates G13 G13 TP_receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction

ONO-3708 blocks TXA2-mediated signaling pathways.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the anti-platelet activity of ONO-3708.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection prp_prep Preparation of Platelet-Rich Plasma (PRP) (Centrifugation) start->prp_prep incubation Incubation of PRP with ONO-3708 or Vehicle prp_prep->incubation agonist_addition Addition of Agonist (e.g., U46619, Collagen, ADP) incubation->agonist_addition measurement Measurement of Platelet Aggregation (Light Transmittance Aggregometry) agonist_addition->measurement data_analysis Data Analysis: Determination of IC50 measurement->data_analysis end End data_analysis->end

Workflow for in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • Incubation: Aliquots of PRP are incubated with varying concentrations of ONO-3708 or a vehicle control at 37°C.

  • Agonist Addition: A platelet agonist (e.g., U46619, collagen, ADP) is added to the PRP to induce aggregation.

  • Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value for ONO-3708 is determined by plotting the inhibition of aggregation against the drug concentration.

In Vivo Canine Endotoxin Shock Model

This model is used to evaluate the efficacy of ONO-3708 in a systemic inflammatory condition where TXA2 is a key mediator.

Endotoxin_Shock_Workflow start Start: Anesthetized Canine Model instrumentation Surgical Instrumentation for Hemodynamic Monitoring start->instrumentation pretreatment Pretreatment with ONO-3708 or Saline (i.v.) instrumentation->pretreatment endotoxin_infusion Intravenous Infusion of E. coli Endotoxin pretreatment->endotoxin_infusion monitoring Continuous Monitoring of: - Mean Pulmonary Artery Pressure - Airway Pressure - Systemic Arterial Pressure - Cardiac Output endotoxin_infusion->monitoring data_collection Data Collection and Analysis monitoring->data_collection end End data_collection->end

Workflow for in vivo canine endotoxin shock model.

Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized and surgically instrumented for the measurement of cardiovascular and respiratory parameters.

  • Pretreatment: Animals are pretreated with an intravenous infusion of ONO-3708 or a saline control.

  • Induction of Shock: Endotoxin shock is induced by an intravenous infusion of E. coli endotoxin.[6]

  • Monitoring: Key physiological parameters, including mean pulmonary artery pressure, airway pressure, systemic arterial pressure, and cardiac output, are continuously monitored and recorded.

  • Data Analysis: The data from the ONO-3708 treated group is compared to the control group to determine the effect of the drug on the endotoxin-induced physiological changes.

Conclusion

ONO-3708 is a well-characterized, potent, and selective antagonist of the TP receptor. Its mechanism of action, centered on the competitive inhibition of TXA2 and PGH2 binding, translates to significant anti-platelet and vasomodulatory effects. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in conditions characterized by excessive TXA2 activity, such as thrombosis and certain inflammatory states. The experimental workflows provided offer a foundational understanding of the key assays used to elucidate its pharmacological profile. Further research into its pharmacokinetic and pharmacodynamic properties in humans would be necessary for its clinical development.

References

ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3708 is a synthetic, potent, and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1][2] This technical guide provides an in-depth overview of ONO-3708, including its mechanism of action, pharmacological effects, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Thromboxane A2 is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. The biological effects of TXA2 are mediated through its interaction with the TP receptor, a G-protein coupled receptor. Antagonism of the TP receptor is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. ONO-3708 has been investigated for its potential therapeutic applications in conditions such as thrombosis, cerebral vasospasm, and endotoxin shock.[1][3][4]

Mechanism of Action

ONO-3708 functions as a competitive antagonist of the TP receptor.[1] By binding to the receptor, it prevents the binding of the endogenous ligands, TXA2 and its precursor PGH2. This blockade inhibits the downstream signaling pathways initiated by TP receptor activation, leading to a reduction in platelet aggregation and vasoconstriction.[5]

Signaling Pathway

The activation of the TP receptor by agonists like TXA2 or U-46619 (a stable TXA2 mimetic) initiates a signaling cascade that ultimately leads to physiological responses. ONO-3708 blocks this pathway at the receptor level.

TP_Receptor_Signaling cluster_agonists Agonists cluster_receptor Cell Membrane cluster_antagonist Antagonist cluster_downstream Downstream Effects TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor U46619 U-46619 U46619->TP_Receptor Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction ONO3708 ONO-3708 ONO3708->TP_Receptor Inhibits

Caption: ONO-3708 blocks the TP receptor, inhibiting agonist-induced signaling.

Quantitative Data

The following tables summarize the key quantitative data for ONO-3708 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity
AssayAgonistPreparationSpeciesIC50 / ConcentrationReference
Platelet AggregationU-46619Unactivated intact plateletsHuman38 nMNot explicitly cited
Platelet AggregationThromboxane A2, Prostaglandin H2, Collagen, ADP, EpinephrinePlateletsHuman0.1 - 3 µM[3]
Aorta ContractionThromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2αRabbit AortaRabbit10 µM (inhibition)[1]
Basilar Artery ContractionSTA2, U-46619, PGF2αCanine Basilar ArteryDog1 - 100 nM (competitive inhibition)[1]
Table 2: In Vivo Efficacy
ModelEffect MeasuredSpeciesDosageOutcomeReference
Coronary ThrombosisPrevention of thrombosisDog3 - 300 µg/kg i.v.Dose-dependent prevention[3]
Electrically Stimulated Coronary ThrombosisPrevention of thrombosisDog3 µg/kg/min i.v.Significant prevention[3]
Cerebral VasospasmAmelioration of decreased basilar artery diameterCat10 and 100 µg/kg/min i.v.Amelioration of vasospasm[1]
Subarachnoid HemorrhagePrevention of cerebral vasospasmDog10 and 30 µg/kg/min i.v.Prevention of vasospasm[1]
Endotoxin ShockAttenuation of increased mean pulmonary artery pressureDog-Abolished endotoxin effects on pulmonary artery pressure[4][6]
Endotoxin ShockAttenuation of increased airway pressureDog-Significant attenuation[4][6]
Cholestasis and Ischemia-ReperfusionProtection of liver functionDog200 µg/kg/minReduced metabolic changes and cellular damage[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of ONO-3708 on platelet aggregation induced by various agonists.

  • Methodology:

    • Blood Collection: Venous blood is drawn from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks.

    • Platelet-Rich Plasma (PRP) Preparation: Blood is anticoagulated with sodium citrate and centrifuged at a low speed to obtain PRP.

    • Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. Aliquots of PRP are pre-incubated with varying concentrations of ONO-3708 or vehicle for a specified time at 37°C.

    • Agonist Addition: Aggregation is initiated by adding a known concentration of an agonist (e.g., U-46619, collagen, ADP, or arachidonic acid).

    • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of ONO-3708 required to inhibit 50% of the agonist-induced aggregation) is calculated.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Venous Blood Collection (Human Volunteers) PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Prep Incubation Pre-incubation of PRP with ONO-3708 or Vehicle PRP_Prep->Incubation Agonist_Addition Addition of Agonist (e.g., U-46619) Incubation->Agonist_Addition Measurement Measurement of Aggregation (Light Aggregometer) Agonist_Addition->Measurement IC50_Calculation IC50 Calculation Measurement->IC50_Calculation

Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Canine Coronary Thrombosis Model
  • Objective: To evaluate the antithrombotic efficacy of ONO-3708 in a canine model of coronary thrombosis.

  • Methodology:

    • Animal Preparation: Mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the left circumflex coronary artery.

    • Thrombosis Induction: A plastic cylinder is placed around the artery to induce stenosis, and an electrical current is applied to the arterial wall to induce thrombus formation.

    • Drug Administration: ONO-3708 is administered intravenously as a bolus injection or continuous infusion before or after the induction of thrombosis.

    • Monitoring: Coronary blood flow is continuously monitored using an electromagnetic flow probe. The formation of a thrombus is indicated by a cyclical reduction in blood flow.

    • Endpoint: The primary endpoint is the prevention of occlusive thrombus formation or the time to reperfusion after thrombus formation.

Coronary_Thrombosis_Workflow cluster_prep Animal Preparation cluster_induction Thrombosis Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize Dog Surgery Expose Coronary Artery Anesthesia->Surgery Stenosis Induce Arterial Stenosis Surgery->Stenosis Electrical_Stimulation Apply Electrical Current Stenosis->Electrical_Stimulation Drug_Admin Administer ONO-3708 (i.v.) Electrical_Stimulation->Drug_Admin Monitoring Monitor Coronary Blood Flow Drug_Admin->Monitoring Endpoint_Analysis Analyze Prevention of Occlusion or Time to Reperfusion Monitoring->Endpoint_Analysis

Caption: Workflow for the in vivo canine coronary thrombosis model.

Conclusion

ONO-3708 is a well-characterized, potent, and selective TP receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis, vasoconstriction, and inflammation. The data presented in this technical guide highlight its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its clinical utility in human diseases.

References

ONO-3708: A Technical Guide to a Potent Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] By blocking the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor, ONO-3708 effectively inhibits a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1][2] This technical guide provides a comprehensive overview of ONO-3708, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by directly competing with the endogenous ligands, TXA2 and PGH2, for binding to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including platelet shape change and aggregation, and smooth muscle cell contraction. ONO-3708, by preventing the initial ligand binding, effectively abrogates these downstream signaling events.

Chemical Properties

PropertyValue
Chemical Name 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid
Molecular Formula C23H37NO5
Molecular Weight 407.5 g/mol

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and efficacy of ONO-3708 in various experimental systems.

Table 1: In Vitro Receptor Binding and Platelet Aggregation

AssaySpeciesPreparationLigand/AgonistParameterValueReference
Receptor BindingHumanUnactivated intact platelets[3H]-U-46619IC5038 nM[3]
Platelet AggregationHumanPlatelet-rich plasmaThromboxane A2Inhibition0.1 - 3 µM[2]
Platelet AggregationHumanPlatelet-rich plasmaProstaglandin H2Inhibition0.1 - 3 µM[2]
Platelet AggregationHumanPlatelet-rich plasmaCollagenInhibition0.1 - 3 µM[2]
Platelet AggregationHumanPlatelet-rich plasmaADP (secondary phase)Inhibition0.1 - 3 µM[2]
Platelet AggregationHumanPlatelet-rich plasmaEpinephrine (secondary phase)Inhibition0.1 - 3 µM[2]

Table 2: In Vitro Vasoconstriction

AssaySpeciesTissueAgonistParameterConcentrationReference
Aortic ContractionRabbitAortaThromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2αInhibition10 µM[1]
Basilar Artery ContractionCanineBasilar ArterySTA2, U-46619, PGF2αCompetitive Inhibition1 - 100 nM[1]

In Vivo Efficacy

ONO-3708 has demonstrated significant efficacy in various animal models of cardiovascular and pathological conditions.

Table 3: In Vivo Animal Models

ModelSpeciesEffectDosageReference
Coronary Thrombosis (Partial Obstruction)CanineDose-dependent prevention3 to 300 µg/kg i.v.[2]
Coronary Thrombosis (Electrically Stimulated)CanineSignificant prevention3 µg/kg/min i.v.[2]
Endotoxin ShockCanineAbolished increase in mean pulmonary artery pressurePretreatment
Cerebral Vasospasm (Subarachnoid Hemorrhage)CaninePrevention10 and 30 µg/kg/min i.v.[1]
Ischemia-Reperfusion Injury of the PancreasCanineProtection200 µg/kg/min i.v.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with ONO-3708.

Thromboxane_A2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects TXA2 Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2) TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates ONO_3708 ONO-3708 ONO_3708->TP_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Platelet_Aggregation

Caption: Thromboxane A2 Receptor Signaling Pathway and Inhibition by ONO-3708.

Platelet_Aggregation_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PRP_Incubation 3. PRP Incubation with ONO-3708 or Vehicle (Control) PRP_Preparation->PRP_Incubation Agonist_Addition 4. Addition of Aggregating Agent (e.g., U-46619, Collagen, ADP) PRP_Incubation->Agonist_Addition Measurement 5. Measurement of Light Transmittance (Aggregometer) Agonist_Addition->Measurement Aggregation_Curve 6. Generation of Aggregation Curves Measurement->Aggregation_Curve IC50_Calculation 7. Calculation of IC50 Value Aggregation_Curve->IC50_Calculation

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Detailed Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of ONO-3708 for the thromboxane A2 receptor.

Materials:

  • Human platelet membranes (prepared from healthy donor blood)

  • [3H]-U-46619 (radioligand)

  • ONO-3708

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A range of concentrations of ONO-3708 (or vehicle for total binding)

    • A fixed concentration of [3H]-U-46619 (typically at or below its Kd value)

    • Human platelet membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of ONO-3708 that inhibits 50% of the specific binding of [3H]-U-46619 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Canine Model of Endotoxin Shock

Objective: To evaluate the effect of ONO-3708 on the cardiovascular response to endotoxin-induced shock.

Animals:

  • Mongrel dogs of either sex.

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the dogs (e.g., with sodium pentobarbital). Surgically implant catheters to monitor mean arterial pressure, pulmonary arterial pressure, and cardiac output.

  • ONO-3708 Pretreatment: Administer ONO-3708 intravenously at the desired dose.

  • Endotoxin Administration: Infuse a lethal dose of E. coli endotoxin intravenously to induce shock.[5]

  • Monitoring: Continuously monitor cardiovascular parameters for a set period.

  • Data Analysis: Compare the changes in cardiovascular parameters between the ONO-3708 treated group and a vehicle-treated control group.

In Vivo Canine Model of Cerebral Vasospasm

Objective: To assess the ability of ONO-3708 to prevent or reverse cerebral vasospasm following subarachnoid hemorrhage.

Animals:

  • Beagle dogs.

Procedure:

  • Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, perform a craniotomy and inject autologous arterial blood into the cisterna magna to induce SAH. A double injection model (on day 0 and day 2) can be used to produce more consistent vasospasm.[6]

  • Treatment: Begin intravenous infusion of ONO-3708 at a specified time point relative to SAH induction.

  • Angiography: Perform cerebral angiography at baseline and at various time points after SAH to measure the diameter of cerebral arteries (e.g., basilar artery).

  • Data Analysis: Compare the degree of vasospasm (reduction in arterial diameter) between the ONO-3708 treated group and a control group.

Conclusion

ONO-3708 is a well-characterized and potent thromboxane A2 receptor antagonist with demonstrated efficacy in a variety of in vitro and in vivo models. Its ability to inhibit platelet aggregation and vasoconstriction makes it a valuable research tool for investigating the role of the TXA2 pathway in cardiovascular diseases and other pathological conditions. The detailed protocols provided in this guide should facilitate the design and execution of further preclinical studies to explore the full therapeutic potential of ONO-3708.

References

ONO-3708: A Technical Guide to a Potent Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor, developed by Ono Pharmaceutical. It demonstrated significant efficacy in preclinical models of thrombosis, cardiovascular shock, and cerebral vasospasm. Despite its promising preclinical profile, the clinical development of ONO-3708 was discontinued at Phase II for the treatment of ischemic heart disorders and thrombosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and available experimental data for ONO-3708.

Discovery and Development History

ONO-3708, chemically known as 7-[2α,4α-(dimethylmethano)-6β-(2-cyclopentyl-2β-hydroxyacetamido)-1α-cyclohexyl]-5(Z)-heptenoic acid, emerged from Ono Pharmaceutical's extensive research program focused on prostaglandins and their role in pathophysiology. Ono Pharmaceutical has a long history of developing pioneering drugs in this field, including the world's first thromboxane synthase inhibitor, Cataclot (ozagrel sodium), in 1988.[1] While a precise timeline for the discovery of ONO-3708 is not publicly available, preclinical studies on this compound were published in the late 1980s.

The development of ONO-3708 was aimed at addressing conditions where excessive TXA2 activity plays a crucial pathogenic role, such as thrombosis and vasospasm. After showing promise in a range of animal models, ONO-3708 progressed into clinical trials. However, its development was ultimately discontinued at the Phase II stage for ischemic heart disorders and thrombosis in Japan. The specific reasons for the discontinuation have not been publicly disclosed.

Mechanism of Action

ONO-3708 functions as a competitive antagonist of the TXA2/PGH2 receptor, also known as the TP receptor. By binding to this receptor, it prevents the binding of its natural ligands, thromboxane A2 and prostaglandin H2. This blockade inhibits the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and smooth muscle proliferation.

Signaling Pathway of TXA2/PGH2 Receptor and Inhibition by ONO-3708

ONO-3708 Mechanism of Action cluster_membrane Cell Membrane cluster_cell Intracellular Signaling TXA2_PGH2 TXA2 / PGH2 TP_Receptor TP Receptor TXA2_PGH2->TP_Receptor Binds ONO_3708 ONO-3708 ONO_3708->TP_Receptor Blocks G_Protein Gq/G11 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Caption: ONO-3708 blocks the TXA2/PGH2 receptor, inhibiting downstream signaling.

Preclinical Pharmacology

ONO-3708 has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent antiplatelet, antithrombotic, and vasodilatory effects.

In Vitro Studies
AssaySystemAgonistEffect of ONO-3708Quantitative DataReference
Platelet AggregationHuman Platelet-Rich PlasmaThromboxane A2, Prostaglandin H2, Collagen, ADP, EpinephrineInhibition0.1-3 µM[2]
Aortic ContractionRabbit AortaThromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2αInhibition10 µM[3]
Basilar Artery ContractionCanine Basilar ArterySTA2, U-46619, PGF2αCompetitive Inhibition1-100 nM[3]
In Vivo Studies
ModelSpeciesEndpointRoute of AdministrationDosageEffectReference
Coronary ThrombosisDogPrevention of thrombosisIntravenous3-300 µg/kgDose-dependent prevention[2]
Electrically Stimulated Coronary ThrombosisDogPrevention of thrombosisIntravenous infusion3 µg/kg/minSignificant prevention[2]
Endotoxin ShockDogCardiovascular and airway responsesIntravenousPretreatmentAbolished increase in pulmonary artery pressure, attenuated increase in airway pressure
Cerebral Vasospasm (Subarachnoid Hemorrhage)DogPrevention of vasospasmIntravenous infusion10 and 30 µg/kg/minPrevention of cerebral vasospasm[3]
STA2-induced VasoconstrictionCatAmelioration of basilar artery diameter decreaseIntravenous infusion10 and 100 µg/kg/minAmelioration of vasoconstriction[3]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is a standard for assessing platelet function and was likely used in the preclinical evaluation of ONO-3708.

Platelet Aggregation Assay Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with ONO-3708 or Vehicle PRP_Preparation->Incubation Agonist_Addition Addition of Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition LTA Measurement of Light Transmission (Aggregometer) Agonist_Addition->LTA Data_Analysis Analysis of Aggregation Curves LTA->Data_Analysis

Caption: Workflow for Light Transmission Aggregometry.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.[4][5]

  • Incubation: The PRP is incubated with varying concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The extent of inhibition by ONO-3708 is calculated by comparing the aggregation in the presence of the compound to the vehicle control.

Canine Endotoxin Shock Model

This model is used to study the cardiovascular and inflammatory responses to severe systemic infection.

Canine Endotoxin Shock Model Anesthesia Anesthetize and Instrument Dog Pretreatment Administer ONO-3708 or Vehicle (i.v.) Anesthesia->Pretreatment Endotoxin_Infusion Infuse E. coli Endotoxin Pretreatment->Endotoxin_Infusion Monitoring Monitor Cardiovascular and Respiratory Parameters Endotoxin_Infusion->Monitoring Data_Collection Collect Data on Mean Arterial Pressure, Pulmonary Artery Pressure, Heart Rate, Airway Pressure Monitoring->Data_Collection

Caption: Experimental workflow for the canine endotoxin shock model.

Protocol:

  • Animal Preparation: Mongrel dogs are anesthetized and instrumented for the measurement of cardiovascular parameters, including mean arterial pressure, pulmonary artery pressure, and heart rate, as well as airway pressure.

  • Pretreatment: A group of animals receives an intravenous administration of ONO-3708, while a control group receives a vehicle.

  • Induction of Shock: Endotoxic shock is induced by an intravenous infusion of E. coli endotoxin.

  • Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion to assess the effects of ONO-3708.[6][7][8][9][10]

Canine Cerebral Vasospasm Model (Subarachnoid Hemorrhage)

This model simulates the delayed cerebral vasospasm that can occur after a subarachnoid hemorrhage.

Canine Cerebral Vasospasm Model SAH_Induction Induce Subarachnoid Hemorrhage (Autologous Blood Injection) Vasospasm_Development Allow Time for Vasospasm to Develop (Several Days) SAH_Induction->Vasospasm_Development Treatment Administer ONO-3708 or Vehicle (i.v. infusion) Vasospasm_Development->Treatment Angiography Perform Cerebral Angiography Treatment->Angiography Measurement Measure Basilar Artery Diameter Angiography->Measurement

Caption: Experimental workflow for the canine cerebral vasospasm model.

Protocol:

  • Induction of Subarachnoid Hemorrhage (SAH): Under anesthesia, a subarachnoid hemorrhage is induced in dogs, often by the injection of autologous blood into the cisterna magna. A double hemorrhage model (injections on two separate days) is often used to produce more consistent and severe vasospasm.[11][12][13]

  • Development of Vasospasm: The animals are allowed to recover, and delayed cerebral vasospasm typically develops over several days.

  • Treatment: On the day of peak vasospasm (e.g., day 7), animals are re-anesthetized and receive an intravenous infusion of ONO-3708 or a vehicle.

  • Assessment of Vasospasm: Cerebral angiography is performed to visualize the cerebral arteries, and the diameter of the basilar artery is measured to quantify the degree of vasospasm and the effect of ONO-3708.

Chemical Synthesis

A detailed, step-by-step synthesis of ONO-3708 is not publicly available. However, based on its structure as a prostaglandin analog with a bridged carbocyclic ring system, a plausible synthetic strategy would involve the conjugate addition of a functionalized organocuprate to a cyclopentenone intermediate, a common method in prostaglandin synthesis. The synthesis would likely involve the stereocontrolled construction of the substituted cyclohexyl core and the elaboration of the two side chains.

Conclusion

ONO-3708 is a well-characterized, potent thromboxane A2/prostaglandin endoperoxide receptor antagonist with demonstrated efficacy in various preclinical models of thrombosis and vasospasm. While its clinical development was halted, the data gathered on ONO-3708 provide valuable insights into the therapeutic potential of TP receptor antagonism and can serve as a reference for the development of new agents in this class. The detailed preclinical data and the likely experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the fields of cardiovascular pharmacology and drug discovery.

References

ONO-3708: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its chemical designation is (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid. By blocking the TP receptor, ONO-3708 effectively inhibits thromboxane A2 (TXA2)-mediated platelet aggregation and vasoconstriction, key events in thrombosis and vasospasm. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-3708, including available quantitative data, a detailed description of the relevant signaling pathway, and generalized experimental protocols for assessing its activity.

Chemical Structure and Properties

ONO-3708 is a synthetic organic compound with a complex bicycloheptane structure linked to a heptenoic acid chain and a cyclopentyl-hydroxyacetylamino side chain.

Table 1: Chemical and Physical Properties of ONO-3708

PropertyValueSource
IUPAC Name (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid[1]
CAS Number 102191-05-9[1]
Molecular Formula C23H37NO4[2]
Molecular Weight 391.54 g/mol [2]

Pharmacological Properties

ONO-3708 is a highly selective antagonist of the TP receptor. Its mechanism of action involves competing with the endogenous ligand, thromboxane A2, for binding to the receptor, thereby preventing downstream signaling that leads to platelet activation and smooth muscle contraction.

Table 2: In Vitro Pharmacology of ONO-3708

ParameterSpeciesAssayValueSource
IC50 HumanInhibition of U46619-induced platelet aggregation38 nM[3]
Inhibition Concentration HumanInhibition of platelet aggregation induced by TXA2, PGH2, collagen, ADP (secondary phase), and epinephrine (secondary phase)0.1-3 µM[3]
Inhibition Concentration RabbitInhibition of aorta contractions induced by TXA2, PGH2, U-46619, or PGF2α10 µM[4]
Inhibition Concentration CanineCompetitive inhibition of contractile responses of the basilar artery to STA2, U-46619, and PGF2α1-100 nM[4]

Table 3: In Vivo Pharmacology of ONO-3708

EffectSpeciesModelDosingOutcomeSource
Anti-thrombotic CanineCoronary thrombosis induced by partial obstruction3-300 µg/kg i.v.Dose-dependent prevention of thrombosis[3]
Anti-thrombotic CanineElectrically stimulated coronary thrombosis3 µg/kg/min i.v.Significant prevention of thrombosis[3]
Amelioration of Vasoconstriction FelineSTA2-induced decrease in basilar artery diameter10 and 100 µg/kg/min i.v.Ameliorated the decrease in artery diameter[4]
Prevention of Cerebral Vasospasm CanineExperimental subarachnoid hemorrhage10 and 30 µg/kg/min i.v.Prevented cerebral vasospasm[4]
Cardiovascular Response in Endotoxin Shock CanineE. coli endotoxin infusionPretreatmentAbolished endotoxin-induced increase in mean pulmonary artery pressure[5]

Signaling Pathways

ONO-3708 exerts its effects by blocking the thromboxane A2 (TP) receptor signaling pathway. The binding of the agonist, TXA2, to the G-protein coupled TP receptor initiates a cascade of intracellular events.

Thromboxane_A2_Signaling_Pathway Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane A2 Receptor (TP Receptor) (Gq/G13-coupled) TXA2->TP_Receptor Binds to ONO3708 ONO-3708 ONO3708->TP_Receptor Blocks PLC Phospholipase C (PLC) TP_Receptor->PLC Activates Rho_activation Rho Activation TP_Receptor->Rho_activation Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction Rho_activation->Vasoconstriction Platelet_Aggregation_Workflow Platelet Aggregation Assay Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation of PRP with ONO-3708 or Vehicle PRP_Preparation->Incubation Agonist_Addition 4. Addition of Agonist (e.g., U46619, ADP, Collagen) Incubation->Agonist_Addition Aggregation_Measurement 5. Measurement of Aggregation (Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Analysis 6. Data Analysis (IC50 Calculation) Aggregation_Measurement->Data_Analysis Vasoconstriction_Model_Workflow In Vivo Vasoconstriction Model Workflow Animal_Preparation 1. Animal Preparation (e.g., Anesthetized Cat) Baseline_Measurement 2. Baseline Measurement of Artery Diameter Animal_Preparation->Baseline_Measurement Drug_Administration 3. Intravenous Infusion of ONO-3708 or Vehicle Baseline_Measurement->Drug_Administration Agonist_Infusion 4. Intravenous Infusion of Vasoconstrictor (e.g., STA2) Drug_Administration->Agonist_Infusion Diameter_Measurement 5. Continuous Measurement of Artery Diameter Agonist_Infusion->Diameter_Measurement Data_Analysis 6. Data Analysis (% Inhibition of Vasoconstriction) Diameter_Measurement->Data_Analysis

References

ONO-3708: A Technical Guide to its Biological Activity as a Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/TP) receptor.[1] As a crucial mediator in thrombosis, vasoconstriction, and bronchoconstriction, the TXA2 receptor is a significant target for therapeutic intervention in a range of cardiovascular and respiratory diseases. This technical guide provides an in-depth overview of the biological activity of ONO-3708, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist thromboxane A2 (TXA2) and other prostanoid agonists to the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to physiological responses such as platelet aggregation and smooth muscle contraction. By blocking this interaction, ONO-3708 effectively attenuates or abolishes the downstream signaling and the subsequent cellular responses.

Quantitative Pharmacological Data

The potency and activity of ONO-3708 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for ONO-3708.

Table 1: In Vitro Activity of ONO-3708

ParameterValueSpecies/SystemAgonistReference
IC50 38 nMHuman PlateletsU46619 (TXA2 mimetic)[2]
Inhibitory Concentration 0.1 - 3 µMHuman PlateletsTXA2, PGH2, Collagen, ADP, Epinephrine[2]
Antagonist Concentration 1 - 100 nMCanine Basilar ArterySTA2 (TXA2 analog), U46619, PGF2α[1]

Table 2: In Vivo Activity of ONO-3708

SpeciesDoseRoute of AdministrationEffectReference
Dog 3 - 300 µg/kgIntravenousDose-dependent prevention of coronary thrombosis[2]
Dog 3 µg/kg/minIntravenousPrevention of electrically stimulated coronary thrombosis[2]
Dog 200 µg/kg/minIntravenousProtection against ischemia-reperfusion injury in the pancreas and liver[3]
Dog PretreatmentIntravenousAbolished endotoxin-induced increase in mean pulmonary artery pressure[4]
Cat 10 and 100 µg/kg/minIntravenousAmelioration of STA2-induced decrease in basilar artery diameter[1]
Guinea Pig 1 - 10 mg/kgOralInhibition of pulmonary pressure increase in Forssman anaphylaxis[5]

Signaling Pathways

ONO-3708 acts by blocking the signaling cascade initiated by the activation of the Thromboxe A2 (TP) receptor. The primary signaling pathways affected are detailed below.

TXA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_response Cellular Response TXA2 Thromboxane A2 (Agonist) TP_receptor TP Receptor TXA2->TP_receptor Activates ONO3708 ONO-3708 (Antagonist) ONO3708->TP_receptor Blocks Gq11 Gαq/11 TP_receptor->Gq11 G1213 Gα12/13 TP_receptor->G1213 PLC Phospholipase C (PLC) Gq11->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ROCK Rho Kinase (ROCK) RhoA->ROCK platelet_agg Platelet Aggregation Ca_release->platelet_agg PKC->platelet_agg vasoconstriction Vasoconstriction ROCK->vasoconstriction

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and Inhibition by ONO-3708.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of TXA2 receptor antagonists like ONO-3708.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ONO-3708 for the TP receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from platelets or cells expressing TP receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-U46619) - Varying concentrations of ONO-3708 prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid vacuum filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (Scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Platelet membranes are prepared from fresh human blood by centrifugation and lysis. Alternatively, membranes from cells overexpressing the TP receptor can be used.[6]

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled TP receptor agonist (e.g., [³H]-U46619) and a range of concentrations of ONO-3708.[5][7]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[6]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of ONO-3708 to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Platelet Aggregation Assay

This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by various agonists.

Platelet_Aggregation_Workflow prp_prep 1. Preparation of Platelet-Rich Plasma (PRP) (Centrifugation of whole blood) preincubation 2. Pre-incubation - PRP - ONO-3708 or vehicle prp_prep->preincubation aggregation 3. Induction of Aggregation - Addition of agonist (e.g., ADP, collagen, U46619) preincubation->aggregation measurement 4. Measurement of Aggregation (Light Transmission Aggregometry) aggregation->measurement analysis 5. Data Analysis - Compare aggregation in the presence and absence of ONO-3708 measurement->analysis

Caption: Workflow for a light transmission aggregometry assay.

Detailed Methodology:

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.[8][9][10]

  • Pre-incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control in an aggregometer cuvette at 37°C with stirring.[11]

  • Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or a TXA2 analog like U46619) is added to the cuvette to induce aggregation.[11]

  • Measurement: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.[10][12]

  • Data Analysis: The extent of aggregation is quantified and compared between the ONO-3708-treated and control samples to determine the inhibitory effect of the compound.[11]

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the ability of ONO-3708 to inhibit vasoconstriction in isolated arterial rings.

Vascular_Ring_Workflow tissue_prep 1. Tissue Preparation - Isolation of arterial rings (e.g., aorta, coronary artery) mounting 2. Mounting in Organ Bath - Rings mounted on wires - Immersed in physiological salt solution tissue_prep->mounting equilibration 3. Equilibration - Under optimal resting tension mounting->equilibration contraction 4. Induction of Contraction - Addition of agonist (e.g., U46619) - In the presence or absence of ONO-3708 equilibration->contraction measurement 5. Measurement of Tension (Isometric force transducer) contraction->measurement

Caption: Workflow for an isolated vascular ring contraction assay.

Detailed Methodology:

  • Tissue Preparation: Arteries (e.g., thoracic aorta, coronary arteries) are carefully dissected from euthanized animals and cut into rings.[13][14]

  • Mounting: The arterial rings are mounted on wires in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.[13][14]

  • Equilibration: The rings are allowed to equilibrate under a determined optimal resting tension.[13][14]

  • Induction of Contraction: After equilibration, a contractile agonist (e.g., the TXA2 mimetic U46619) is added to the organ bath to induce vasoconstriction. The effect of ONO-3708 is assessed by pre-incubating the rings with the antagonist before adding the agonist.[1]

  • Measurement of Tension: The isometric tension developed by the arterial rings is continuously recorded using a force transducer. The inhibitory effect of ONO-3708 is determined by comparing the contractile response in its presence to the control response.[13][14]

Clinical Development Status

As of the latest available information, there are no active or recently completed clinical trials specifically for ONO-3708 listed in major clinical trial registries. While Ono Pharmaceutical has a number of compounds in clinical development, ONO-3708 does not appear to be among them at this time.[15][16][17][18]

Conclusion

ONO-3708 is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its ability to inhibit platelet aggregation and vasoconstriction in a variety of preclinical models highlights its potential as a therapeutic agent for thrombotic and cardiovascular disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activity of ONO-3708 and the broader field of thromboxane receptor antagonism.

References

ONO-3708: A Technical Guide to its Thromboxane A2 Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ONO-3708, a potent and selective antagonist of the Thromboxane A2 (TXA2)/Prostaglandin Endoperoxide (PGH2) receptor. This document details the compound's binding affinity, the experimental protocols used for its characterization, and its effects on downstream signaling pathways. All quantitative data are presented in structured tables for clarity, and key biological processes are visualized using diagrams to facilitate understanding.

Introduction

ONO-3708 is a synthetic molecule recognized for its specific and competitive antagonism of the TXA2/PGH2 receptor, a key player in a variety of physiological and pathophysiological processes including platelet aggregation, vasoconstriction, and inflammation. Understanding the precise binding characteristics and mechanism of action of ONO-3708 is critical for its development and application as a therapeutic agent and a research tool.

Target Receptor Binding Affinity

The primary molecular target of ONO-3708 is the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid receptor (TP). ONO-3708 exhibits a high affinity for this receptor, effectively blocking the binding of its natural agonist, TXA2, and synthetic analogs like U46619.

Quantitative Binding Data

The binding affinity of ONO-3708 has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the antagonist constant (pA2) are key parameters that quantify its potency.

ParameterValueExperimental SystemRadioligandReference
IC50 38 nMUnactivated intact human platelets[3H]-U46619[1]
pA2 7.78Isolated guinea pig tracheal smooth muscle-
pA2 7.43Isolated human tracheal smooth muscle-

Table 1: ONO-3708 Binding Affinity Data. This table summarizes the key quantitative metrics of ONO-3708's interaction with the TXA2/PGH2 receptor.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding of ONO-3708 to the TXA2 receptor.

Competitive Radioligand Binding Assay

This protocol describes the determination of the IC50 value of ONO-3708 for the TXA2/PGH2 receptor in human platelets.

Objective: To determine the concentration of ONO-3708 required to inhibit 50% of the specific binding of the radiolabeled TXA2 receptor agonist, [3H]-U46619, to unactivated human platelets.

Materials:

  • Washed, unactivated human platelets

  • [3H]-U46619 (Radioligand)

  • Unlabeled ONO-3708 (Competitor)

  • Unlabeled U46619 (for determining non-specific binding)

  • Binding Buffer (e.g., Tyrode's buffer with 0.2% bovine serum albumin, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Platelet Preparation: Isolate platelets from fresh human blood by differential centrifugation and wash to remove plasma proteins and other blood components. Resuspend the final platelet pellet in the binding buffer to a specific concentration.

  • Assay Setup: In test tubes, combine a fixed concentration of [3H]-U46619 (e.g., 4 nM) with increasing concentrations of ONO-3708.[1]

  • Total and Non-specific Binding:

    • For total binding, add only the radioligand and binding buffer to the platelets.

    • For non-specific binding, add a saturating concentration of unlabeled U46619 in addition to the radioligand to displace all specific binding.

  • Incubation: Initiate the binding reaction by adding the washed platelet suspension to the assay tubes. Incubate at room temperature for a sufficient time to reach equilibrium (typically 2-4 minutes).[1]

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ONO-3708 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis platelet_prep Platelet Isolation and Washing assay_setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition (increasing [ONO-3708]) platelet_prep->assay_setup reagent_prep Prepare Radioligand, Competitor, and Buffers reagent_prep->assay_setup incubation Incubate with Platelets to Reach Equilibrium assay_setup->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation Quantify Radioactivity with Scintillation Counting washing->scintillation calculation Calculate Specific Binding scintillation->calculation plotting Plot % Specific Binding vs. log[ONO-3708] calculation->plotting ic50 Determine IC50 via Non-linear Regression plotting->ic50

Figure 1. Workflow for determining the IC50 of ONO-3708.

Signaling Pathways

The TXA2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a cascade of intracellular events. ONO-3708, as a competitive antagonist, prevents the initiation of this signaling cascade.

TXA2 Receptor Downstream Signaling

The TXA2 receptor primarily couples to two G-proteins: Gq and G13.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and aggregation.

  • G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which plays a role in smooth muscle contraction and other cellular responses.

By blocking the binding of agonists, ONO-3708 inhibits these downstream signaling events.

G TXA2 Receptor Signaling Pathway and Inhibition by ONO-3708 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (Agonist) TXA2R TXA2 Receptor TXA2->TXA2R Activates ONO3708 ONO-3708 (Antagonist) ONO3708->TXA2R Blocks Gq Gq TXA2R->Gq Activates G13 G13 TXA2R->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Rho Rho/Rho-kinase G13->Rho Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes Response_G13 Smooth Muscle Contraction Rho->Response_G13 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Platelet Aggregation, Shape Change Ca2->Response_Gq PKC->Response_Gq

Figure 2. ONO-3708 competitively antagonizes the TXA2 receptor.

Selectivity Profile

Conclusion

ONO-3708 is a high-affinity, competitive antagonist of the TXA2/PGH2 receptor. Its mechanism of action involves the direct blockade of agonist binding, thereby inhibiting downstream signaling through the Gq and G13 pathways. The well-defined in vitro binding affinity, demonstrated by a low nanomolar IC50 value, underscores its potency. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds. Future research should focus on establishing a comprehensive selectivity profile for ONO-3708 to further solidify its position as a specific and valuable tool for both therapeutic and research applications.

References

ONO-3708: A Technical Guide to its Inhibition of the Thromboxane A2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1] By blocking this receptor, ONO-3708 effectively inhibits the downstream signaling cascades initiated by TXA2 and its precursor, PGH2. These prostanoids are critical mediators in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[2][3] This technical guide provides an in-depth overview of the mechanism of action of ONO-3708, focusing on its inhibition of the TXA2 signaling pathway, and presents key preclinical data and experimental methodologies.

The Thromboxane A2 Signaling Pathway

The TXA2 signaling pathway plays a pivotal role in hemostasis and cardiovascular physiology. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to PGH2. PGH2 is subsequently converted to TXA2 by thromboxane synthase. TXA2 then binds to and activates the G-protein coupled TP receptor on the surface of cells, primarily platelets and smooth muscle cells.

Activation of the TP receptor triggers two primary signaling cascades through the coupling of distinct G proteins:

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in concert with DAG-mediated activation of protein kinase C (PKC), lead to platelet aggregation and smooth muscle contraction.

  • G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase (ROCK) signaling pathway. This pathway contributes to the sensitization of the contractile apparatus to Ca2+ and further promotes smooth muscle contraction and platelet shape change.

ONO-3708 exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of TXA2 and PGH2 and inhibiting the initiation of these downstream signaling events.[1]

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 TXA2S Thromboxane Synthase PGH2->TXA2S TXA2 TXA2 TXA2S->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates ONO3708 ONO-3708 ONO3708->TP_Receptor Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation Rho Rho/ROCK G13->Rho Rho->Smooth_Muscle_Contraction Radioligand_Binding_Assay cluster_prep Platelet Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Collect human blood in anticoagulant p2 Centrifuge to obtain platelet-rich plasma (PRP) p1->p2 p3 Wash platelets p2->p3 a1 Equilibrate washed platelets with [3H]-U46619 (5 nM) p3->a1 a2 Add increasing concentrations of ONO-3708 a1->a2 a3 Incubate to reach equilibrium (2-4 minutes) a2->a3 a4 Separate bound from free radioligand (e.g., vacuum filtration) a3->a4 a5 Quantify bound radioactivity (scintillation counting) a4->a5 d1 Determine specific binding a5->d1 d2 Plot inhibition curve d1->d2 d3 Calculate IC50 value d2->d3 Coronary_Thrombosis_Model cluster_prep Surgical Preparation cluster_thrombosis Thrombosis Induction & Treatment cluster_analysis Data Analysis s1 Anesthetize mongrel dog s2 Perform thoracotomy to expose the heart s1->s2 s3 Isolate a segment of the left anterior descending (LAD) coronary artery s2->s3 s4 Induce endothelial injury and/or stenosis s3->s4 t1 Induce thrombus formation (e.g., electrical stimulation, partial occlusion) s4->t1 t2 Administer ONO-3708 or vehicle (control) t1->t2 t3 Monitor coronary blood flow continuously t2->t3 a1 Measure time to occlusion t3->a1 a2 Quantify thrombus size (post-mortem) a1->a2 a3 Compare treatment vs. control groups a2->a3

References

ONO-3708: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ONO-3708, a potent and selective thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor antagonist. The information presented herein is collated from various preclinical studies to support further research and development efforts.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively antagonizing the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor). This action inhibits the binding of endogenous ligands like TXA2 and PGH2, thereby blocking their downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other pathophysiological responses.

Signaling Pathway

The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade through Gq and G13 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, G13 activation stimulates the Rho/Rac signaling pathway. ONO-3708 blocks the initiation of this cascade.

ONO_3708_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling TXA2 Thromboxane A2 (TXA2) / Prostaglandin H2 (PGH2) TP_Receptor Thromboxane A2 Receptor (TP Receptor) TXA2->TP_Receptor Binds and Activates ONO-3708 ONO-3708 ONO-3708->TP_Receptor Blocks Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_Rac Rho/Rac Activation G13->Rho_Rac Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation Rho_Rac->Vasoconstriction

Caption: ONO-3708 blocks the TXA2 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on ONO-3708.

Table 1: In Vitro Efficacy of ONO-3708

AssaySystemAgonistParameterValue
Receptor BindingUnactivated intact human plateletsU46619IC5038 nM
Platelet AggregationHuman plateletsThromboxane A2Inhibition0.1 - 3 µM
Platelet AggregationHuman plateletsProstaglandin H2Inhibition0.1 - 3 µM
Platelet AggregationHuman plateletsCollagenInhibition (secondary phase)0.1 - 3 µM
Platelet AggregationHuman plateletsADPInhibition (secondary phase)0.1 - 3 µM
Platelet AggregationHuman plateletsEpinephrineInhibition (secondary phase)0.1 - 3 µM
Aorta ContractionRabbit aortaThromboxane A2, PGH2, U-46619Inhibition10 µM
Basilar Artery ContractionCanine basilar arterySTA2, U-46619, PGF2αCompetitive Inhibition1 - 100 nM
Basilar Artery ContractionCanine basilar artery15-HPETENon-competitive Inhibition1 - 100 nM

Table 2: In Vivo Efficacy of ONO-3708

ModelSpeciesEndpointDoseEffect
Cerebral VasospasmCatAmelioration of basilar artery diameter decrease10 and 100 µg/kg/min i.v.Significant amelioration
Subarachnoid HemorrhageDogPrevention of cerebral vasospasm10 and 30 µg/kg/min i.v.Prevention of vasospasm
Coronary Thrombosis (Partial Obstruction)DogPrevention of coronary thrombosis3 to 300 µg/kg i.v.Dose-dependent prevention
Coronary Thrombosis (Electrically Stimulated)DogPrevention of coronary thrombosis3 µg/kg/min i.v.Significant prevention
Endotoxin ShockDogAttenuation of mean pulmonary artery pressure increasePretreatmentAbolished early phase increase
Endotoxin ShockDogAttenuation of airway pressure increasePretreatmentSignificant attenuation
Cholestasis and Ischemia-ReperfusionDogProtection of liver function200 µg/kg/minProtective effect

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following are generalized descriptions based on the provided information and standard pharmacological methods.

In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start PRP Prepare Platelet-Rich Plasma (PRP) from human blood samples Start->PRP Incubate Incubate PRP with ONO-3708 (various concentrations) or vehicle PRP->Incubate Add_Agonist Add aggregating agent (e.g., TXA2, ADP, Collagen) Incubate->Add_Agonist Measure Measure changes in light transmittance over time using an aggregometer Add_Agonist->Measure Analyze Analyze data to determine the inhibition of aggregation Measure->Analyze End End Analyze->End

Caption: Generalized workflow for in vitro platelet aggregation assay.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors. PRP is prepared by centrifugation to separate platelets from red and white blood cells.

  • Incubation: PRP is pre-incubated with various concentrations of ONO-3708 or a vehicle control for a specified period at 37°C.

  • Induction of Aggregation: An aggregating agent (e.g., thromboxane A2, ADP, collagen) is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of ONO-3708 is determined by comparing the aggregation in the presence of the compound to the control.

In Vivo Canine Coronary Thrombosis Model

Coronary_Thrombosis_Workflow Start Start Anesthetize Anesthetize and instrument dog for hemodynamic monitoring Start->Anesthetize Induce_Thrombosis Induce coronary thrombosis (e.g., partial obstruction or electrical stimulation) Anesthetize->Induce_Thrombosis Administer Administer ONO-3708 (i.v.) or vehicle Induce_Thrombosis->Administer Monitor Monitor coronary blood flow and thrombus formation Administer->Monitor Analyze Analyze data to determine the prevention of thrombosis Monitor->Analyze End End Analyze->End

Caption: Generalized workflow for in vivo coronary thrombosis model.

Methodology:

  • Animal Preparation: Dogs are anesthetized, and catheters are placed for drug administration and monitoring of hemodynamic parameters such as blood pressure and heart rate.

  • Thrombosis Induction: A thrombus is induced in a coronary artery. This can be achieved by methods such as partial ligation of the artery to create stenosis and shear stress, or by electrical stimulation of the arterial wall to induce endothelial injury.

  • Drug Administration: ONO-3708 or a vehicle control is administered intravenously, either as a bolus injection or a continuous infusion.

  • Monitoring: Coronary blood flow is continuously monitored using a flow probe placed around the artery. The formation of a thrombus is indicated by a cyclical reduction in blood flow.

  • Data Analysis: The efficacy of ONO-3708 is determined by its ability to prevent or delay the formation of the occlusive thrombus compared to the control group.

In Vivo Canine Endotoxin Shock Model

Methodology:

  • Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular and respiratory parameters, including mean pulmonary artery pressure (MPAP), systemic arterial pressure, cardiac output, and airway pressure.

  • Pretreatment: A group of animals is pretreated with ONO-3708 prior to the induction of shock.

  • Induction of Endotoxin Shock: Endotoxin (e.g., E. coli lipopolysaccharide) is infused intravenously to induce a state of shock, characterized by significant hemodynamic and respiratory changes.

  • Monitoring and Data Collection: Cardiovascular and respiratory parameters are continuously monitored and recorded before and after endotoxin infusion in both the ONO-3708 pretreated and control groups.

  • Data Analysis: The effects of ONO-3708 are evaluated by comparing the changes in the measured parameters between the treated and control groups.

Conclusion

The preclinical data strongly support the profile of ONO-3708 as a potent and selective TXA2/PGH2 receptor antagonist. It has demonstrated significant efficacy in a range of in vitro and in vivo models relevant to thrombosis, vasoconstriction, and inflammatory conditions. The quantitative data provide a solid foundation for dose selection in further studies. The well-defined mechanism of action and the consistent preclinical findings suggest that ONO-3708 holds therapeutic potential for conditions where TXA2-mediated pathophysiology plays a significant role. Further investigation into its clinical utility is warranted.

Therapeutic Potential of ONO-3708: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptor (TP receptor).[1][2] By blocking this receptor, ONO-3708 effectively inhibits the pro-thrombotic and vasoconstrictive effects of its endogenous ligands, primarily TXA2. This technical guide provides a comprehensive overview of the preclinical data on ONO-3708, summarizing its therapeutic potential in various disease models. The information presented herein is based on available scientific literature and is intended to inform further research and development efforts. To date, no clinical trials specifically investigating ONO-3708 have been identified in publicly available databases.

Core Mechanism of Action

ONO-3708 exerts its pharmacological effects by competitively inhibiting the binding of TXA2 and PGH2 to the TP receptor.[1] This action prevents the activation of downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and other cellular responses involved in thrombosis and inflammation.

Signaling Pathway

The binding of agonists like TXA2 to the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that is central to its physiological and pathological effects. ONO-3708 blocks this initial step.

TXA2_Signaling_Pathway TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor TXA2->TP_receptor ONO3708 ONO-3708 ONO3708->TP_receptor Inhibits Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation

ONO-3708 inhibits the TXA2 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for ONO-3708 from preclinical studies.

Table 1: In Vitro Activity of ONO-3708
AssaySystemAgonistParameterValueReference
Receptor BindingUnactivated intact human plateletsU46619IC5038 nM[3]
Platelet AggregationHuman platelet-rich plasmaThromboxane A2, Prostaglandin H2, Collagen, ADP, EpinephrineInhibition Concentration0.1 - 3 µM[2]
Aortic ContractionRabbit aortaThromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2αInhibition Concentration10 µM[1]
Basilar Artery ContractionCanine basilar arterySTA2, U-46619, PGF2αInhibition Concentration1 - 100 nM[1]
Table 2: In Vivo Efficacy of ONO-3708
Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Endotoxin ShockAnesthetized DogsPretreatmentAbolished endotoxin-induced increase in mean pulmonary artery pressure.[4]
Coronary ThrombosisCanine3 - 300 µg/kg i.v.Dose-dependent prevention of coronary thrombosis.[2]
Coronary Thrombosis (electrically stimulated)Canine3 µg/kg/min i.v.Significant prevention of thrombosis.[2]
Cerebral VasospasmFeline10 and 100 µg/kg/min i.v.Ameliorated STA2-induced decrease in basilar artery diameter.[1]
Cerebral Vasospasm (Subarachnoid Hemorrhage)Canine10 and 30 µg/kg/min i.v.Prevented cerebral vasospasm.[1]
Ischemia-Reperfusion Injury (Pancreas)Canine200 µg/kg/min i.v.Prevented abnormalities in pancreatic secretion; reduced lipid peroxidation.[5]
Ischemia-Reperfusion Injury (Liver with Cholestasis)Canine200 µg/kg/min i.v.Protected liver function; reduced lipid peroxidation.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized methodologies based on the available information.

In Vitro Platelet Aggregation Assay

A generalized protocol for assessing the effect of ONO-3708 on platelet aggregation.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_prp incubation Incubate PRP with ONO-3708 or vehicle control prep_prp->incubation add_agonist Add platelet aggregation agonist (e.g., ADP, Collagen, TXA2 analogue) incubation->add_agonist measure Measure changes in light transmittance over time using an aggregometer add_agonist->measure analyze Analyze data to determine % inhibition and IC50 values measure->analyze end End analyze->end

Workflow for in vitro platelet aggregation assay.
Canine Model of Coronary Thrombosis

A generalized workflow for evaluating the in vivo efficacy of ONO-3708 in a canine model of coronary thrombosis.

Coronary_Thrombosis_Workflow start Start anesthetize Anesthetize and instrument canine model for hemodynamic monitoring start->anesthetize induce_stenosis Induce partial coronary artery stenosis anesthetize->induce_stenosis administer_drug Administer ONO-3708 or vehicle control intravenously induce_stenosis->administer_drug induce_thrombosis Induce thrombosis (e.g., electrical stimulation) administer_drug->induce_thrombosis monitor Monitor coronary blood flow and hemodynamic parameters induce_thrombosis->monitor analyze Analyze time to occlusion and other relevant endpoints monitor->analyze end End analyze->end

Workflow for in vivo coronary thrombosis model.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that ONO-3708 has significant therapeutic potential in conditions where TXA2-mediated platelet activation and vasoconstriction play a key pathological role. These include:

  • Thrombotic Disorders: The potent anti-platelet and anti-thrombotic effects of ONO-3708 in canine models suggest its potential utility in the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.[2]

  • Cerebral Vasospasm: ONO-3708's ability to prevent and ameliorate cerebral vasospasm in animal models indicates a potential therapeutic application in the management of vasospasm following subarachnoid hemorrhage.[1]

  • Ischemia-Reperfusion Injury: The protective effects of ONO-3708 in models of ischemia-reperfusion injury in the pancreas and liver suggest a broader potential in protecting organs during transplantation and other ischemic events.[1][5]

  • Septic Shock: By mitigating the early pulmonary hypertensive response in endotoxin shock, ONO-3708 may have a role as an adjunctive therapy in the management of sepsis.[4]

Despite the promising preclinical findings, the lack of publicly available clinical trial data for ONO-3708 makes it difficult to assess its translational potential. Further research would be required to establish the safety, pharmacokinetics, and efficacy of ONO-3708 in humans. Future preclinical studies could also explore its potential in other inflammatory conditions where the TXA2 pathway is implicated.

Conclusion

ONO-3708 is a well-characterized preclinical compound with potent and selective TP receptor antagonist activity. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for a range of cardiovascular and ischemic conditions. While the absence of clinical trial data is a significant limitation, the robust preclinical evidence warrants further consideration for the development of ONO-3708 or similar molecules for human use. This technical guide provides a foundation for researchers and drug development professionals to understand the core therapeutic potential of ONO-3708 and to inform future investigations in this area.

References

Methodological & Application

Application Notes and Protocols for ONO-3708 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo experimental use of ONO-3708, a potent and selective thromboxane A2 (TXA2) receptor antagonist. The provided protocols are based on preclinical studies in canine models and are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TXA2 pathway in various disease models.

Data Presentation

The following tables summarize the quantitative data extracted from key in vivo studies on ONO-3708.

Table 1: Efficacy of ONO-3708 in a Canine Model of Endotoxin Shock

ParameterControl Group (Endotoxin only)ONO-3708 Pretreatment GroupReference
Inducing Agent E. coli Endotoxin (1 mg/kg, i.v.)E. coli Endotoxin (1 mg/kg, i.v.)[1]
ONO-3708 Dose N/APretreatment[1]
Mean Pulmonary Artery Pressure (MPAP) at 5 min Increase from 9.9 ± 1.0 to 19.1 ± 2.3 mmHgAbolished the increase[1]
Airway Pressure at 5 min Increase from 10.0 ± 1.9 to 14.4 ± 1.7 cmH2OSignificantly attenuated the increase[1]
Systemic Arterial Pressure DecreaseNot prevented[1]
Cardiac Output DecreaseNot prevented[1]

Table 2: Effect of ONO-3708 on Pancreatic Ischemia-Reperfusion Injury in Dogs

ParameterControl Group (Ischemia-Reperfusion)ONO-3708 Treatment GroupReference
ONO-3708 Dose N/A200 µg/kg/min, i.v.[2]
Pancreatic Amylase Release Increased (P < 0.01)Prevented the increase[2]
Insulin Release Decreased (P < 0.01)Prevented the decrease[2]
Pancreatic Juice, Bicarbonate, and Amylase Output Decreased (P < 0.01)Prevented the decrease[2]
Plasma Lipid Peroxide Level IncreasedReduced (P < 0.01)[2]
Prostaglandin I2 Level -Elevated (P < 0.01)[2]

Signaling Pathway

ONO-3708 exerts its pharmacological effects by antagonizing the Thromboxane A2 (TP) receptor. The binding of the endogenous ligand TXA2 to the TP receptor activates downstream signaling cascades primarily through Gq and G12/13 proteins, leading to various cellular responses.

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_receptor TP Receptor TXA2->TP_receptor Binds & Activates ONO3708 ONO-3708 ONO3708->TP_receptor Blocks Gq Gq TP_receptor->Gq Activates G1213 G12/13 TP_receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., vasoconstriction, platelet aggregation) Ca2->Cellular_Response PKC->Cellular_Response Rho Rho RhoGEF->Rho Activates ROCK ROCK Rho->ROCK Activates ROCK->Cellular_Response

Figure 1: Thromboxane A2 (TP) Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Canine Model of Endotoxin-Induced Shock

This protocol is designed to evaluate the efficacy of ONO-3708 in mitigating the acute cardiovascular and pulmonary effects of endotoxin-induced shock in anesthetized dogs.[1]

1. Animal Model:

  • Adult mongrel dogs of either sex.

  • Animals should be fasted overnight with free access to water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Maintain anesthesia throughout the experiment.

  • Intubate the animals and ventilate with room air.

  • Catheterize the femoral artery for monitoring systemic arterial pressure and for blood sampling.

  • Insert a Swan-Ganz catheter via the femoral vein into the pulmonary artery for measuring mean pulmonary artery pressure (MPAP) and cardiac output.

  • Monitor airway pressure via a side port of the endotracheal tube.

3. Experimental Groups:

  • Control Group: Receives vehicle followed by E. coli endotoxin.

  • ONO-3708 Group: Receives ONO-3708 followed by E. coli endotoxin.

4. Dosing and Administration:

  • ONO-3708: Administer as an intravenous (i.v.) infusion. The specific dose should be determined based on preliminary dose-ranging studies. In the cited study, a pretreatment was used.

  • Endotoxin: Administer a bolus i.v. infusion of E. coli endotoxin (1 mg/kg).

5. Measurements and Data Collection:

  • Record baseline hemodynamic and respiratory parameters before any intervention.

  • Administer ONO-3708 or vehicle.

  • After the pretreatment period, administer the endotoxin infusion.

  • Continuously monitor and record mean pulmonary artery pressure, systemic arterial pressure, cardiac output, and airway pressure for a defined period (e.g., 30-60 minutes) after endotoxin administration.

6. Data Analysis:

  • Compare the changes in hemodynamic and respiratory parameters from baseline between the control and ONO-3708 treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

Experimental_Workflow_Endotoxin_Shock start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep baseline Baseline Measurements (Hemodynamics, Respiration) animal_prep->baseline treatment Treatment Administration baseline->treatment control_group Vehicle Infusion treatment->control_group Control ono3708_group ONO-3708 Infusion treatment->ono3708_group ONO-3708 endotoxin Endotoxin Challenge (1 mg/kg, i.v.) control_group->endotoxin ono3708_group->endotoxin monitoring Continuous Monitoring (MPAP, BP, CO, Airway Pressure) endotoxin->monitoring data_analysis Data Analysis (Comparison of Groups) monitoring->data_analysis end End data_analysis->end

Figure 2: Workflow for Canine Endotoxin Shock Model.

References

Application Notes and Protocols for ONO-3708 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[4][5] By blocking the TP receptor, ONO-3708 inhibits the signaling cascade that leads to these physiological effects, making it a valuable tool for research in thrombosis, cardiovascular diseases, and other conditions where TXA2 plays a pathological role.[3][6][7]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of ONO-3708, including a receptor binding assay, a functional platelet aggregation assay, and a calcium mobilization assay.

Mechanism of Action & Signaling Pathway

Thromboxane A2 (TXA2) exerts its effects by binding to the G-protein coupled receptor (GPCR) known as the TP receptor. There are two main isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing.[4] Upon agonist binding, the TP receptor couples to Gq and G13 proteins.[2]

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to platelet shape change and granule secretion.

The coupling to G13 activates the Rho/Rac signaling pathway, which is also involved in platelet shape change and aggregation.[2] ONO-3708 acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and its precursors, thereby inhibiting these downstream signaling events.

TXA2_Signaling_Pathway Thromboxane A2 (TXA2) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Activates ONO_3708 ONO-3708 ONO_3708->TP_Receptor Antagonizes Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC Activates Rho_Rac Rho/Rac Pathway G13->Rho_Rac Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Aggregation & Vasoconstriction Ca_Mobilization->Platelet_Activation PKC->Platelet_Activation Rho_Rac->Platelet_Activation

TXA2 Receptor Signaling Pathway

Data Presentation

Assay TypeCompoundAgonist (if applicable)MetricValueCell Type/System
Receptor Binding AssayONO-3708U46619IC5038 nMHuman Platelets
Platelet AggregationONO-3708Thromboxane A2-InhibitionHuman Platelets
Platelet AggregationONO-3708Prostaglandin H2-InhibitionHuman Platelets
Platelet AggregationONO-3708Collagen-InhibitionHuman Platelets
Platelet AggregationONO-3708ADP (secondary phase)-InhibitionHuman Platelets
Platelet AggregationONO-3708Epinephrine (secondary)-InhibitionHuman Platelets

Note: Specific IC50 values for platelet aggregation assays with ONO-3708 were not detailed in the searched literature, but potent inhibition was noted.[3]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of ONO-3708 to the TP receptor in human platelets by measuring its ability to compete with a radiolabeled antagonist.

Binding_Assay_Workflow Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Isolate_Platelets Isolate Washed Human Platelets Combine Combine Platelets, Radioligand, and ONO-3708/Vehicle Isolate_Platelets->Combine Prepare_Reagents Prepare Assay Buffer, Radioligand, and ONO-3708 Dilutions Prepare_Reagents->Combine Incubate Incubate at Room Temperature Combine->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity on Filters Wash->Measure Plot Plot % Inhibition vs. ONO-3708 Concentration Measure->Plot Calculate Calculate IC50 Plot->Calculate

Receptor Binding Assay Workflow

Materials:

  • Washed human platelets

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)

  • ONO-3708

  • Non-labeled TP receptor agonist (e.g., U46619) for non-specific binding determination

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Platelet Preparation: Isolate platelet-rich plasma (PRP) from fresh human whole blood anticoagulated with sodium citrate. Prepare washed platelets by centrifugation and resuspension in assay buffer.

  • Compound Dilution: Prepare a serial dilution of ONO-3708 in assay buffer.

  • Assay Setup: In a microplate, combine the washed platelet suspension, a fixed concentration of the radiolabeled antagonist, and varying concentrations of ONO-3708 or vehicle control. For determining non-specific binding, add a high concentration of a non-labeled agonist.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate the platelet-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of ONO-3708. Plot the percentage of inhibition versus the log concentration of ONO-3708 and determine the IC50 value using non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by a TP receptor agonist.

Aggregation_Assay_Workflow Platelet Aggregation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_PRP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Adjust_Platelets Adjust Platelet Count in PRP Prepare_PRP->Adjust_Platelets Preincubate Pre-incubate PRP with ONO-3708 or Vehicle Adjust_Platelets->Preincubate Add_Agonist Add Agonist (e.g., U46619) to Induce Aggregation Preincubate->Add_Agonist Measure_Aggregation Measure Light Transmission over Time Add_Agonist->Measure_Aggregation Plot_Curve Plot Aggregation Curve (% Transmission vs. Time) Measure_Aggregation->Plot_Curve Calculate_Inhibition Calculate % Inhibition for each ONO-3708 Concentration Plot_Curve->Calculate_Inhibition

Platelet Aggregation Assay Workflow

Materials:

  • Fresh human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ONO-3708

  • TP receptor agonist (e.g., U46619, arachidonic acid, or collagen)

  • Saline or appropriate buffer

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation: Centrifuge fresh whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[8]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Performance: a. Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add ONO-3708 at various concentrations (or vehicle control) and pre-incubate for a short period (e.g., 2-5 minutes). c. Add the TP receptor agonist to induce platelet aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage of inhibition for each concentration of ONO-3708 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of ONO-3708.

Calcium Mobilization Assay

This assay measures the effect of ONO-3708 on the increase in intracellular calcium concentration following TP receptor activation in platelets or a suitable cell line expressing the receptor.

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Platelets or TP Receptor-Expressing Cells Load_Dye Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) Prepare_Cells->Load_Dye Preincubate Pre-incubate Cells with ONO-3708 or Vehicle Load_Dye->Preincubate Add_Agonist Add Agonist (e.g., U46619) Preincubate->Add_Agonist Measure_Fluorescence Measure Fluorescence Intensity over Time Add_Agonist->Measure_Fluorescence Plot_Curve Plot Fluorescence Intensity vs. Time Measure_Fluorescence->Plot_Curve Calculate_Inhibition Calculate % Inhibition of Calcium Response Plot_Curve->Calculate_Inhibition

Calcium Mobilization Assay Workflow

Materials:

  • Washed human platelets or a cell line stably expressing the TP receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • ONO-3708

  • TP receptor agonist (e.g., U46619)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation: Prepare washed platelets or culture TP receptor-expressing cells to an appropriate density.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization, at 37°C in the dark for 30-60 minutes.

  • Cell Washing: Wash the cells with assay buffer to remove excess dye.

  • Assay Performance: a. Pipette the dye-loaded cells into a microplate. b. Place the plate in a fluorescence plate reader and measure the baseline fluorescence. c. Inject varying concentrations of ONO-3708 (or vehicle) into the wells and incubate for a short period. d. Inject the TP receptor agonist to stimulate calcium release. e. Continuously record the fluorescence signal before and after agonist addition.

  • Data Analysis: The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage of inhibition for each concentration of ONO-3708 and determine the IC50 value.

References

Application Notes: ONO 3708 Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO 3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[1][2][3] Thromboxane A2 is a potent mediator of platelet activation and aggregation, playing a crucial role in hemostasis and thrombosis.[3] By blocking the TXA2/PGH2 receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[3] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on human platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for in vitro platelet function testing.[4][5][6] This assay is critical for researchers, scientists, and drug development professionals investigating the antiplatelet potential of this compound and similar compounds.

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[4][7][8] Initially, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist (e.g., ADP, collagen), platelets activate and clump together, causing the turbidity of the PRP to decrease and light transmission to increase.[4][8] The extent of aggregation is proportional to the increase in light transmission.[6] By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Experimental Protocols

Materials and Reagents
  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

  • This compound

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[7]

  • Centrifugation for PRP: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. The supernatant, rich in platelets, is the PRP.

  • PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate tube.

  • Centrifugation for PPP: Re-centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes at room temperature to obtain platelet-poor plasma (PPP). The supernatant is the PPP.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay Protocol
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.[8]

  • Blanking: Place a cuvette containing PPP into the aggregometer and set the light transmission to 100%. Place a cuvette with PRP to set the 0% transmission baseline.

  • Sample Preparation: Pipette the required volume of PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Incubation with this compound: Add various concentrations of this compound or vehicle control (e.g., saline or DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Agonist Addition: Add the platelet agonist (e.g., ADP or collagen) to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Data Analysis: The maximum aggregation percentage is determined from the curve. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by different agonists can be summarized in the following tables.

Table 1: Effect of this compound on ADP-Induced Platelet Aggregation

This compound Concentration (µM)ADP Concentration (µM)Maximum Aggregation (%)Inhibition (%)
Vehicle Control5850
0.156029.4
0.353558.8
1.051582.4
3.05594.1

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

This compound Concentration (µM)Collagen Concentration (µg/mL)Maximum Aggregation (%)Inhibition (%)
Vehicle Control2900
0.126527.8
0.324055.6
1.022077.8
3.02891.1

Note: The values presented in the tables are for illustrative purposes and may vary depending on experimental conditions and donors. This compound has been shown to inhibit human platelet aggregation induced by various agonists at concentrations ranging from 0.1 to 3 µM.[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) prp_cent Centrifuge at 150-200g for 15-20 min blood->prp_cent prp Collect Platelet-Rich Plasma (PRP) prp_cent->prp ppp_cent Centrifuge remaining blood at 1500-2000g for 10-15 min prp_cent->ppp_cent incubation Incubate PRP with this compound or Vehicle Control prp->incubation ppp Collect Platelet-Poor Plasma (PPP) ppp_cent->ppp setup Set up Aggregometer at 37°C (Calibrate with PRP and PPP) setup->incubation agonist Add Agonist (e.g., ADP, Collagen) incubation->agonist record Record Light Transmission agonist->record analyze Calculate % Maximum Aggregation and % Inhibition record->analyze

Caption: Workflow for this compound platelet aggregation assay.

Signaling Pathway of this compound Action

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm receptor TXA2/PGH2 Receptor gq Gq Protein Activation receptor->gq ono3708 This compound ono3708->receptor Blocks txa2 Thromboxane A2 (TXA2) txa2->receptor Binds plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Ca²⁺ Release from Dense Stores ip3_dag->ca_release aggregation Platelet Aggregation ca_release->aggregation

Caption: this compound blocks TXA2-mediated platelet aggregation.

References

Application Notes and Protocols for ONO 3708 Vasoconstriction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO 3708 is a pharmacological tool primarily recognized for its potent antagonism of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2] Its application in studying vascular physiology is crucial for understanding the roles of prostanoids in regulating blood vessel tone. Prostaglandin E2 (PGE2) is another key lipid mediator that exerts complex effects on the vasculature, including both vasodilation and vasoconstriction, through its interaction with a family of E-prostanoid (EP) receptors, designated EP1 through EP4.[3][4][5] While this compound is a TP receptor antagonist, investigating its effects in assays involving vasoconstriction can help elucidate the interplay between different prostanoid signaling pathways. This document provides a detailed protocol for setting up a vasoconstriction assay to evaluate the effects of this compound, particularly in the context of prostanoid-induced vascular responses.

The protocol described herein is designed for an in vitro setting using isolated arterial rings, a standard methodology for assessing vascular reactivity. This approach allows for the direct measurement of vascular smooth muscle contraction and relaxation in a controlled environment.

Signaling Pathways Overview

Prostanoids, including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2), are synthesized from arachidonic acid and play pivotal roles in vascular homeostasis. Their effects are mediated by specific G protein-coupled receptors on vascular smooth muscle and endothelial cells.

  • Thromboxane A2 (TXA2) Signaling: TXA2 is a potent vasoconstrictor. It binds to the TP receptor, which primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction.

  • Prostaglandin E2 (PGE2) Signaling: PGE2 can induce either vasoconstriction or vasodilation depending on the EP receptor subtype expressed in the specific vascular bed.[3][5]

    • EP1 and EP3 Receptors: These receptors are typically coupled to Gq/11 and Gi, respectively. Activation of EP1 receptors leads to an increase in intracellular Ca2+, causing vasoconstriction.[6] EP3 receptor activation can lead to a decrease in cyclic adenosine monophosphate (cAMP) and an increase in intracellular Ca2+, also promoting vasoconstriction.[6]

    • EP2 and EP4 Receptors: These receptors are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates protein kinase A (PKA), which promotes vasodilation through various mechanisms, including the inhibition of MLCK and the sequestration of intracellular Ca2+.[5][7]

Diagram of Prostanoid Signaling Pathways in Vascular Smooth Muscle

Prostanoid_Signaling TXA2 Thromboxane A2 TP TP Receptor TXA2->TP PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 PLC Phospholipase C TP->PLC Gq/11 EP1->PLC Gq/11 AC_inhibit Adenylyl Cyclase (Inhibition) EP3->AC_inhibit Gi AC_stimulate Adenylyl Cyclase (Stimulation) EP4->AC_stimulate Gs IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca_increase ↑ [Ca2+]i IP3_DAG->Ca_increase Contraction Vasoconstriction cAMP_decrease->Contraction PKA Protein Kinase A cAMP_increase->PKA Ca_increase->Contraction Relaxation Vasodilation PKA->Relaxation

Caption: Prostanoid signaling pathways in vascular smooth muscle.

Experimental Protocols

I. Preparation of Isolated Arterial Rings

This protocol is a standard procedure for preparing arterial segments for in vitro vascular reactivity studies.

Materials:

  • Animals: Male Wistar rats (250-300 g) or New Zealand White rabbits (2.5-3.0 kg). The choice of animal and artery (e.g., thoracic aorta, mesenteric artery) will depend on the specific research question.

  • Solutions:

    • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose.

    • High Potassium (High K+) Depolarizing Solution: KHB with equimolar substitution of NaCl with KCl (final KCl concentration ~60-80 mM).

  • Equipment:

    • Dissecting microscope

    • Fine dissecting scissors and forceps

    • Wire myograph or organ bath system

    • Force transducer and data acquisition system

    • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Humanely euthanize the animal according to institutional guidelines.

  • Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold KHB.

  • Under a dissecting microscope, remove adherent connective and adipose tissue.

  • Cut the artery into rings of 2-3 mm in length.

  • Mount the arterial rings in the organ bath or myograph chambers containing KHB, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with KHB changes every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with High K+ solution.

  • Wash the rings with KHB to return to baseline tension. If studying endothelium-dependent responses, a pre-contraction with phenylephrine or U-46619 followed by relaxation with acetylcholine can be performed.

II. This compound Vasoconstriction Assay Protocol

This protocol details the steps to assess the effect of this compound on vasoconstriction induced by a TP receptor agonist.

Materials:

  • Prepared arterial rings mounted in an organ bath system.

  • Thromboxane A2 mimetic (TP receptor agonist): U-46619.

  • This compound solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in KHB.

  • Vehicle control: The solvent used for this compound (e.g., DMSO).

Procedure:

  • After the equilibration and viability check, allow the arterial rings to return to a stable baseline tension.

  • Add this compound or its vehicle to the organ baths at the desired final concentrations. Incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.

  • Generate a cumulative concentration-response curve to U-46619 by adding the agonist in a stepwise manner (e.g., 10^-10 M to 10^-6 M). Record the tension at each concentration once a stable plateau is reached.

  • At the end of the experiment, wash the tissues with KHB.

Experimental Workflow Diagram

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_treatment Treatment cluster_assay Vasoconstriction Assay cluster_analysis Data Analysis A1 Isolate Artery A2 Clean & Cut Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate (60-90 min) Resting Tension A3->B1 B2 Test with High K+ B1->B2 B3 Wash to Baseline B2->B3 C1 Add this compound or Vehicle (Incubate 20-30 min) B3->C1 D1 Cumulative Concentration- Response to U-46619 C1->D1 D2 Record Tension D1->D2 E1 Normalize Data D2->E1 E2 Generate Dose-Response Curves E1->E2 E3 Calculate pA2 or IC50 E2->E3

Caption: Experimental workflow for the this compound vasoconstriction assay.

Data Presentation and Analysis

All quantitative data should be systematically recorded and presented for clear interpretation and comparison.

Table 1: Summary of Experimental Conditions and Parameters

ParameterRecommended Value/RangeNotes
Tissue Preparation
Animal ModelRat (Wistar) or Rabbit (NZW)Choice depends on experimental goals and lab standards.
Artery TypeThoracic Aorta or Mesenteric ArteryAorta is a conduit artery; mesenteric are resistance arteries.
Ring Length2-3 mmConsistency is key for reproducible results.
Organ Bath Conditions
BufferKrebs-Henseleit BufferEnsure fresh preparation and continuous gassing.
Temperature37°CMaintain stable temperature throughout the experiment.
Gas Mixture95% O2 / 5% CO2Maintains physiological pH and oxygenation.
Resting Tension1.5-2.0 g (for rat aorta)Optimize based on preliminary experiments for the specific artery.
Equilibration Time60-90 minutesAllows the tissue to stabilize.
Drug Concentrations
This compound1 nM - 10 µM[1]A range of concentrations should be tested to determine potency.
U-4661910^-10 M - 10^-6 MTo generate a full concentration-response curve.
Incubation Times
This compound Pre-incubation20-30 minutesTo ensure equilibrium of the antagonist with the receptor.

Data Analysis

  • Normalization: The contractile response to U-46619 is typically expressed as a percentage of the maximum contraction induced by the High K+ solution.

  • Concentration-Response Curves: Plot the normalized response against the logarithm of the agonist (U-46619) concentration.

  • Pharmacological Parameters:

    • EC50: The concentration of agonist that produces 50% of the maximal response. This will be calculated for the control (vehicle) and each concentration of this compound.

    • pA2: For a competitive antagonist, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response. ONO-3708 has been shown to be a competitive inhibitor of TP receptors.[1]

Table 2: Example Data Structure for a Single Experiment

U-46619 Conc. (log M)Vehicle Response (% Max K+)This compound (10 nM) Response (% Max K+)This compound (100 nM) Response (% Max K+)
-10
-9.5
-9.0
-8.5
-8.0
-7.5
-7.0
-6.5
-6.0

Conclusion

This application note provides a comprehensive framework for conducting an in vitro vasoconstriction assay to characterize the effects of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the interaction of this compound with prostanoid receptors in the vasculature. The provided diagrams and tables are intended to facilitate the experimental setup and data organization. Careful execution of these protocols will contribute to a better understanding of the pharmacological profile of this compound and the broader role of prostanoids in vascular physiology and disease.

References

ONO-3708 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the Thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2][3] It has been investigated in various preclinical animal models for its therapeutic potential in conditions characterized by vasoconstriction and platelet aggregation, such as thrombosis, cerebral vasospasm, and endotoxin-induced shock.[1][2][4] These application notes provide a summary of the administration protocols and key findings from in vivo studies to guide researchers in designing experiments with ONO-3708.

Mechanism of Action

ONO-3708 competitively inhibits the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor. This action blocks the downstream signaling pathways that lead to physiological responses such as platelet aggregation, vasoconstriction, and bronchoconstriction.

Signaling Pathway

The following diagram illustrates the signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of ONO-3708.

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_receptor TP Receptor TXA2->TP_receptor Activates ONO3708 ONO-3708 ONO3708->TP_receptor Inhibits Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Caption: TP Receptor Signaling and ONO-3708 Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from key animal studies involving ONO-3708 administration.

Table 1: ONO-3708 Administration in Canine Models

Animal Model Inducing Agent ONO-3708 Dose Administration Route Key Findings Reference
Endotoxin ShockE. coli endotoxin (1 mg/kg, i.v.)Pretreatmenti.v.Abolished the increase in mean pulmonary artery pressure.[4]
Coronary ThrombosisPartial coronary artery obstruction3 - 300 µg/kgi.v.Dose-dependently prevented coronary thrombosis.[2]
Coronary ThrombosisElectrically stimulated3 µg/kg/mini.v. infusionSignificantly prevented coronary thrombosis.[2]
Cerebral VasospasmSubarachnoid hemorrhage10 and 30 µg/kg/mini.v. infusionPrevented cerebral vasospasm.[1]
Pancreatic Ischemia-Reperfusion Injury60 min ischemia200 µg/kg/mini.v. infusionProtected the pancreas from injury by reducing lipid peroxidation.[5]
Liver Ischemia-Reperfusion Injury60 min ischemiaNot specifiedNot specifiedProtected hepatic tissue from injury.[6]
Cholestasis and Ischemia-Reperfusion InjuryLeft hepatic duct ligation and 60 min ischemia200 µg/kg/mini.v. infusionProtected liver function by reducing lipid peroxidation.[7]

Table 2: ONO-3708 Administration in Feline Models

Animal Model Inducing Agent ONO-3708 Dose Administration Route Key Findings Reference
Cerebral VasoconstrictionSTA2 (0.1 µg/kg/min, i.v.)10 and 100 µg/kg/mini.v. infusionAmeliorated the decrease in basilar artery diameter.[1]

Experimental Protocols

Endotoxin Shock Model in Anesthetized Dogs

This protocol is based on the study by T. Imaizumi et al. (1989).[4]

Objective: To investigate the effect of ONO-3708 on the cardiovascular and airway responses in the early phase of endotoxin shock.

Experimental Workflow:

Endotoxin_Shock_Workflow Animal_Prep 1. Anesthetize and Instrument Mongrel Dogs Grouping 2. Divide into Control and ONO-3708 Pretreatment Groups Animal_Prep->Grouping Pretreatment 3. Administer ONO-3708 (i.v.) to the treatment group Grouping->Pretreatment Induction 4. Induce Endotoxin Shock: E. coli endotoxin (1 mg/kg, i.v.) Pretreatment->Induction Monitoring 5. Monitor Cardiovascular and Airway Parameters for 30 min Induction->Monitoring Analysis 6. Data Analysis and Comparison Monitoring->Analysis

Caption: Workflow for Endotoxin Shock Model.

Methodology:

  • Animal Preparation:

    • Adult mongrel dogs are anesthetized with an appropriate anesthetic agent.

    • Surgical instrumentation is performed to monitor mean pulmonary artery pressure (MPAP), systemic arterial pressure, cardiac output, and airway pressure.

  • Grouping:

    • Animals are randomly assigned to a control group or an ONO-3708 pretreatment group.

  • Drug Administration:

    • The ONO-3708 group receives a specified dose of ONO-3708 intravenously prior to endotoxin administration. The control group receives a vehicle.

  • Induction of Endotoxin Shock:

    • An intravenous infusion of E. coli endotoxin (1 mg/kg) is administered to induce shock.

  • Monitoring and Data Collection:

    • Cardiovascular and airway parameters are continuously monitored and recorded for at least 30 minutes following endotoxin infusion.

  • Data Analysis:

    • The changes in measured parameters between the control and ONO-3708 treated groups are statistically analyzed.

Cerebral Vasospasm Model in Dogs

This protocol is based on the study by M. N. D. C. D'Angelo et al. (1989).[1]

Objective: To evaluate the efficacy of ONO-3708 in preventing cerebral vasospasm following subarachnoid hemorrhage.

Experimental Workflow:

Cerebral_Vasospasm_Workflow Animal_Prep 1. Anesthetize Dogs and Perform Baseline Angiography SAH_Induction 2. Induce Subarachnoid Hemorrhage (SAH) Animal_Prep->SAH_Induction Treatment 3. Initiate Intravenous Infusion of ONO-3708 (10 or 30 µg/kg/min) or Vehicle SAH_Induction->Treatment Monitoring 4. Monitor Basilar Artery Diameter via Angiography Treatment->Monitoring Analysis 5. Compare Changes in Artery Diameter Between Groups Monitoring->Analysis

Caption: Workflow for Cerebral Vasospasm Model.

Methodology:

  • Animal Preparation:

    • Dogs are anesthetized, and baseline cerebral angiography is performed to measure the diameter of the basilar artery.

  • Induction of Subarachnoid Hemorrhage (SAH):

    • An experimental model of SAH is created to induce cerebral vasospasm.

  • Drug Administration:

    • Immediately following SAH induction, a continuous intravenous infusion of ONO-3708 (10 or 30 µg/kg/min) or a vehicle is initiated.

  • Monitoring:

    • Cerebral angiography is repeated at specific time points to monitor changes in the diameter of the basilar artery.

  • Data Analysis:

    • The degree of vasospasm, as indicated by the reduction in artery diameter, is compared between the ONO-3708 treated and control groups.

Conclusion

ONO-3708 has demonstrated significant efficacy in various animal models by antagonizing the TP receptor. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of TP receptor antagonists in relevant disease models. Careful consideration of the animal species, disease model, and appropriate dosing regimen is crucial for successful and reproducible experimental outcomes.

References

Application Notes and Protocols for ONO-3708 in Canine Septic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective thromboxane A2 (TXA2) receptor antagonist.[1][2][3] In the context of septic shock, particularly models induced by endotoxin, ONO-3708 has been investigated for its potential to mitigate certain pathophysiological responses. Thromboxane A2 is a powerful mediator of vasoconstriction and bronchoconstriction, which are key events in the early stages of endotoxin-induced shock. These application notes provide detailed protocols and data derived from studies utilizing ONO-3708 in a canine model of septic shock, offering a framework for researchers investigating the therapeutic potential of TXA2 receptor antagonism.

Mechanism of Action

ONO-3708 competitively inhibits the binding of thromboxane A2 to its receptor, thereby blocking its downstream signaling effects.[2] In septic shock, endotoxins can trigger the release of TXA2, leading to pronounced pulmonary vasoconstriction and increased airway pressure. By antagonizing the TXA2 receptor, ONO-3708 specifically targets these early hemodynamic and respiratory disturbances.[1] Additional studies suggest that ONO-3708 may also exert protective effects through free-radical scavenging and by increasing levels of the vasodilator prostaglandin I2.[4]

Signaling Pathway of Thromboxane A2 and Inhibition by ONO-3708

TXA2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Endotoxin Endotoxin TXA2 Thromboxane A2 (TXA2) Endotoxin->TXA2 stimulates release TXA2_Receptor TXA2 Receptor PLC Phospholipase C (PLC) TXA2_Receptor->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Vasoconstriction Pulmonary Vasoconstriction Ca2->Vasoconstriction Bronchoconstriction Bronchoconstriction PKC->Bronchoconstriction ONO_3708 ONO-3708 ONO_3708->TXA2_Receptor blocks TXA2->TXA2_Receptor binds

Caption: Thromboxane A2 signaling cascade and the inhibitory action of ONO-3708.

Experimental Protocols

Canine Model of Endotoxin-Induced Shock

This protocol outlines the induction of endotoxic shock in anesthetized dogs to study the effects of ONO-3708.

1. Animal Preparation:

  • Species: Adult mongrel dogs.

  • Anesthesia: Administer an appropriate anesthetic agent (e.g., alpha-chloralose) to maintain a stable plane of anesthesia throughout the experiment.

  • Instrumentation:

    • Insert a cuffed endotracheal tube for airway management and monitoring of airway pressure.

    • Catheterize the femoral artery for continuous monitoring of systemic arterial pressure.

    • Place a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measurement of mean pulmonary artery pressure (MPAP) and cardiac output (thermodilution).

    • Establish intravenous access for the administration of endotoxin, ONO-3708, and fluids.

2. Experimental Groups:

  • Control Group: Anesthetized and instrumented dogs receiving a vehicle infusion followed by an E. coli endotoxin challenge.

  • ONO-3708 Treatment Group: Anesthetized and instrumented dogs pre-treated with ONO-3708 followed by an E. coli endotoxin challenge.

3. ONO-3708 Administration (Pre-treatment):

  • The specific dosage and timing of ONO-3708 pre-treatment should be optimized based on preliminary studies. Based on literature for other indications, an intravenous infusion can be considered.[2][3]

4. Induction of Endotoxic Shock:

  • Administer E. coli endotoxin intravenously at a dose of 1 mg/kg.[1]

5. Monitoring and Data Collection:

  • Continuously record the following parameters before and after endotoxin administration at specified time intervals (e.g., baseline, 5, 15, 30, 60 minutes):

    • Mean Pulmonary Artery Pressure (MPAP)

    • Systemic Mean Arterial Pressure (MAP)

    • Cardiac Output (CO)

    • Airway Pressure

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Analysis Anesthesia Anesthetize Dog Instrumentation Surgical Instrumentation (Catheters, Probes) Anesthesia->Instrumentation Baseline Record Baseline Measurements Instrumentation->Baseline Pretreatment Administer ONO-3708 or Vehicle Baseline->Pretreatment Endotoxin Induce Shock: E. coli Endotoxin (1 mg/kg IV) Pretreatment->Endotoxin Data_Collection Continuous Hemodynamic & Respiratory Monitoring Endotoxin->Data_Collection Analysis Data Analysis and Comparison of Groups Data_Collection->Analysis

Caption: Workflow for studying ONO-3708 in a canine endotoxin shock model.

Data Presentation

The following tables summarize the quantitative data from a representative study on the effects of ONO-3708 in the early phase of endotoxin shock in dogs.[1]

Table 1: Effect of ONO-3708 on Mean Pulmonary Artery Pressure (MPAP) in Endotoxin-Induced Shock

Time PointControl Group (Endotoxin only) (mmHg)ONO-3708 Pre-treatment Group (mmHg)
Baseline9.9 ± 1.0Not specified, assumed similar to control
5 min post-endotoxin19.1 ± 2.3Abolished increase

Table 2: Effect of ONO-3708 on Airway Pressure in Endotoxin-Induced Shock

Time PointControl Group (Endotoxin only) (cmH2O)ONO-3708 Pre-treatment Group (cmH2O)
Baseline10.0 ± 1.9Not specified, assumed similar to control
5 min post-endotoxin14.4 ± 1.7Significantly attenuated increase

Table 3: Effect of ONO-3708 on Systemic Hemodynamics in Endotoxin-Induced Shock

ParameterControl Group (Endotoxin only)ONO-3708 Pre-treatment Group
Systemic Arterial PressureDecreaseDid not prevent decrease
Cardiac OutputDecreaseDid not prevent decrease

Discussion and Conclusion

The available data indicate that ONO-3708 is effective in mitigating the acute pulmonary hypertension and increased airway pressure that characterize the initial phase of endotoxin shock in dogs.[1] This is consistent with its mechanism of action as a thromboxane A2 receptor antagonist, as TXA2 is a key mediator of these early pulmonary events.

However, it is crucial to note that in the studied model, ONO-3708 did not prevent the subsequent decline in systemic arterial pressure and cardiac output.[1] This suggests that other pathophysiological pathways, independent of TXA2, are responsible for the systemic hypotension characteristic of septic shock. Therefore, while ONO-3708 shows promise in addressing specific complications of early sepsis, it may not be sufficient as a standalone therapy for the full spectrum of cardiovascular collapse in septic shock.

Future research could explore the use of ONO-3708 in combination with other therapeutic agents that target different pathways of septic shock, such as vasopressors or inotropes, to provide a more comprehensive treatment strategy.

References

Application Notes and Protocols for ONO 3708 in the Prevention of Cerebral Vasospasm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage (SAH), leading to cerebral ischemia and significant morbidity and mortality. One of the key mediators implicated in the pathogenesis of cerebral vasospasm is thromboxane A2 (TXA2), a potent vasoconstrictor released from aggregating platelets in the subarachnoid clot. ONO 3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Preclinical studies have investigated the potential of this compound to prevent cerebral vasospasm by blocking the vasoconstrictive effects of TXA2.

These application notes provide a summary of the available preclinical data and detailed experimental protocols for researchers interested in investigating this compound for the prevention of cerebral vasospasm. It is important to note that the primary research cited is from 1989, and there is a lack of recent publicly available data or clinical trial information for this compound in this indication.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Canine Basilar Artery Contractions

AgonistThis compound Concentration (nM)Inhibition
STA2 (TXA2 mimetic)1 - 100Competitive
U-46619 (TXA2 mimetic)1 - 100Competitive
PGF2α1 - 100Competitive
15-HPETE1 - 100Non-competitive

Table 2: In Vivo Efficacy of this compound in a Feline Model of STA2-Induced Vasoconstriction

Treatment GroupThis compound Infusion Rate (µg/kg/min)STA2 Infusion Rate (µg/kg/min)Effect on Basilar Artery Diameter
Control-0.1Decrease
This compound100.1Ameliorated Decrease
This compound1000.1Ameliorated Decrease

Table 3: In Vivo Efficacy of this compound in a Canine Subarachnoid Hemorrhage Model

Treatment GroupThis compound Infusion Rate (µg/kg/min)Outcome
Control (SAH)-Cerebral Vasospasm
This compound10Prevention of Cerebral Vasospasm
This compound30Prevention of Cerebral Vasospasm

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound in preventing cerebral vasospasm.

ONO_3708_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor binds Gq_protein Gq Protein Activation TP_Receptor->Gq_protein ONO_3708 This compound ONO_3708->TP_Receptor blocks No_Contraction Prevention of Vasoconstriction PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from SR IP3_DAG->Ca_release Ca_influx Ca2+ Influx IP3_DAG->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_Calmodulin Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Vasoconstriction MLC_P->Contraction ONO_3708_Experimental_Workflow start Study Start animal_prep Animal Preparation (Canine Model) start->animal_prep baseline_angio Baseline Vertebral Angiography animal_prep->baseline_angio randomization Randomization baseline_angio->randomization sah_induction1 First Subarachnoid Hemorrhage (Day 0) randomization->sah_induction1 treatment_start Start this compound or Vehicle Infusion sah_induction1->treatment_start sah_induction2 Second Subarachnoid Hemorrhage (Day 2) treatment_start->sah_induction2 monitoring Daily Neurological Monitoring (Days 1-7) sah_induction2->monitoring final_angio Final Vertebral Angiography (Day 7) monitoring->final_angio data_analysis Data Analysis (Comparison of Vasospasm) final_angio->data_analysis end Study End data_analysis->end

ONO-3708: Application Notes and Protocols for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ONO-3708, a potent and selective thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist, for use in preclinical thrombosis research models.[1][2][3] This document includes its mechanism of action, key quantitative data from various studies, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

ONO-3708 exerts its antithrombotic effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), to their cell surface receptors on platelets and vascular smooth muscle cells.[1][4] This antagonism blocks the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction, key events in the formation of a thrombus.[5][6]

Signaling Pathway of TXA2 Receptor and Inhibition by ONO-3708

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Response TXA2 Thromboxane A2 (TXA2) / Prostaglandin H2 (PGH2) TXA2R TXA2/PGH2 Receptor (TP) TXA2->TXA2R Agonist ONO-3708 ONO-3708 ONO-3708->TXA2R Antagonist Gq Gq Protein TXA2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ShapeChange Shape Change Ca2->ShapeChange Degranulation Degranulation PKC->Degranulation Aggregation Platelet Aggregation Degranulation->Aggregation ShapeChange->Aggregation

ONO-3708 blocks TXA2 receptor signaling.

Quantitative Data Summary

The following tables summarize the reported efficacy of ONO-3708 in various preclinical models.

Table 1: In Vitro Efficacy of ONO-3708 on Platelet Aggregation
AgonistSpeciesAssayEndpointONO-3708 ConcentrationResultReference
Thromboxane A2HumanPlatelet AggregationInhibition0.1 - 3 µMDose-dependent inhibition[1]
Prostaglandin H2HumanPlatelet AggregationInhibition0.1 - 3 µMDose-dependent inhibition[1]
CollagenHumanPlatelet AggregationInhibition0.1 - 3 µMInhibition of secondary phase[1]
ADPHumanPlatelet AggregationInhibition0.1 - 3 µMInhibition of secondary phase[1]
EpinephrineHumanPlatelet AggregationInhibition0.1 - 3 µMInhibition of secondary phase[1]
U46619HumanU46619 BindingIC5038 nMInhibition of binding[7]
Table 2: In Vivo Efficacy of ONO-3708 in Thrombosis Models
ModelSpeciesEndpointONO-3708 DoseResultReference
Coronary Thrombosis (Partial Obstruction)CaninePrevention of Thrombosis3 - 300 µg/kg i.v.Dose-dependent prevention[1]
Electrically Stimulated Coronary ThrombosisCaninePrevention of Thrombosis3 µg/kg/min i.v.Significant prevention[1]
Endotoxin-induced Pulmonary HypertensionCanineAbolishment of MPAP increasePretreatmentAbolished early phase MPAP increase[5]
Cerebral Vasospasm (Subarachnoid Hemorrhage)CaninePrevention of Vasospasm10 and 30 µg/kg/min i.v.Prevention of cerebral vasospasm[4]
Ischemia-Reperfusion InjuryCanine (Liver)ProtectionNot specifiedProtection through multiple mechanisms[6]
Ischemia-Reperfusion InjuryCanine (Pancreas)Protection200 µg/kg/min i.v.Prevention of pancreatic secretion abnormalities[8]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is a general guideline for assessing the effect of ONO-3708 on platelet aggregation induced by various agonists using light transmission aggregometry.

1. Materials:

  • ONO-3708

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid, U46619)

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect fresh human whole blood into sodium citrate tubes.

  • Centrifuge the blood at 200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Aggregation Assay:

  • Pre-warm PRP and PPP aliquots to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a stir bar to a cuvette containing PRP.

  • Add ONO-3708 (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

  • Add the platelet agonist to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analyze the aggregation curves to determine parameters such as maximum aggregation (%), slope, and lag phase.

Experimental Workflow for Platelet Aggregation Assay

start Start: Collect Human Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prp_prep adjust Adjust Platelet Count in PRP prp_prep->adjust pre_warm Pre-warm PRP and PPP to 37°C adjust->pre_warm calibrate Calibrate Aggregometer pre_warm->calibrate incubate Incubate PRP with ONO-3708 or Vehicle Control calibrate->incubate add_agonist Add Platelet Agonist incubate->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Aggregation Data record->analyze end_node End analyze->end_node

Workflow for in vitro platelet aggregation assay.
Protocol 2: Canine Model of Electrically Induced Coronary Thrombosis

This protocol describes a model to evaluate the in vivo antithrombotic efficacy of ONO-3708.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs.

  • Ventilate the animals mechanically.

  • Perform a left thoracotomy to expose the heart.

  • Isolate a segment of the left anterior descending (LAD) coronary artery.

  • Place an electromagnetic flow probe proximally to the isolated segment to monitor coronary blood flow.

  • Place a stimulating electrode on the adventitial surface of the LAD.

2. Induction of Thrombosis:

  • Administer a continuous intravenous infusion of ONO-3708 or vehicle.

  • Apply a continuous electrical stimulus (e.g., 150 µA) to the LAD to induce endothelial injury and thrombus formation.

  • Monitor coronary blood flow continuously. A decline in blood flow indicates thrombus formation.

3. Data Analysis:

  • Measure the time to occlusion (cessation of blood flow).

  • Quantify the peak and total coronary blood flow.

  • Compare the effects of ONO-3708 treatment with the vehicle control group.

Logical Relationship in the Canine Coronary Thrombosis Model

cluster_0 Experimental Setup cluster_1 Intervention and Induction cluster_2 Outcome and Measurement animal_prep Anesthetized Canine Model lad_isolation Isolate LAD Coronary Artery animal_prep->lad_isolation flow_probe Place Flow Probe lad_isolation->flow_probe electrode Place Stimulating Electrode lad_isolation->electrode drug_admin Administer ONO-3708 or Vehicle electrical_stim Apply Electrical Stimulus to LAD drug_admin->electrical_stim endothelial_injury Endothelial Injury electrical_stim->endothelial_injury thrombus_formation Thrombus Formation endothelial_injury->thrombus_formation blood_flow_decline ↓ Coronary Blood Flow thrombus_formation->blood_flow_decline occlusion Coronary Occlusion blood_flow_decline->occlusion

Logical flow of the canine thrombosis model.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for ONO-4057 in Liver Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ONO 3708" did not yield specific results. The following information is based on studies of a closely related compound, ONO-4057 , a leukotriene B4 (LTB4) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for liver ischemia-reperfusion injury (IRI).

Introduction

Liver ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following liver transplantation and major hepatic surgeries. The pathophysiology of liver IRI is complex, involving a cascade of inflammatory events initiated by hypoxic injury and exacerbated upon the restoration of blood flow. Key mediators in this process include pro-inflammatory cytokines and chemokines that lead to the recruitment and activation of neutrophils, causing further tissue damage. Leukotriene B4 (LTB4) is a potent lipid mediator and chemoattractant for neutrophils.[1][2] ONO-4057 is a selective LTB4 receptor antagonist that has been investigated for its potential to mitigate the inflammatory response and subsequent tissue damage in liver IRI.

These application notes provide a summary of the available data and detailed protocols for the use of ONO-4057 in a preclinical model of liver IRI.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effect of ONO-4057, alone and in combination with tacrolimus, in a rat model of liver ischemia-reperfusion injury.[3][4]

Table 1: Survival Rate after 60 minutes of Whole-Liver Ischemia

Treatment GroupnSurvival Rate (%)
Control90
ONO-4057 (100 mg/kg)90
Tacrolimus (1 mg/kg)933.3
ONO-4057 + Tacrolimus944.4

Data from a study in male Lewis rats. A tendency for longer survival was noted in the tacrolimus and combination therapy groups, though the differences were not statistically significant in this model.[3]

Table 2: Serum Aspartate Aminotransferase (AST) Levels after Partial Liver Ischemia-Reperfusion

Treatment GroupTime Post-ReperfusionSerum AST (IU/L, Mean ± SD)P-value vs. Control
Control3h3850 ± 1230-
6h4100 ± 1350-
ONO-4057 (100 mg/kg)3h3750 ± 1150> 0.05
6h4000 ± 1280> 0.05
Tacrolimus (1 mg/kg)3h2500 ± 980< 0.05
6h2800 ± 1050< 0.05
ONO-4057 + Tacrolimus3h1800 ± 850< 0.01
6h2100 ± 920< 0.01

Serum AST levels were measured at 3 and 6 hours after 60 minutes of partial liver ischemia. ONO-4057 alone did not significantly reduce AST levels, but in combination with tacrolimus, it showed a significant additive protective effect.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of ONO-4057 for liver IRI.

Animal Model
  • Species: Male Lewis rats[3]

  • Age: 5-6 weeks[3]

  • Housing: Pathogen-free, temperature- and light-controlled environment with free access to food and water.[3]

  • Anesthesia: Ether for induction and maintenance.[3]

Experimental Groups and Drug Administration
  • Groups:

    • Control: Vehicle (distilled water and NaHCO₃) administered orally.[3]

    • ONO-4057: ONO-4057 (100 mg/kg) administered orally.[3]

    • Tacrolimus: Tacrolimus (1 mg/kg) administered orally.[3]

    • ONO-4057 + Tacrolimus: ONO-4057 (100 mg/kg) and tacrolimus (1 mg/kg) administered orally.[3]

  • Drug Preparation:

    • ONO-4057 was dissolved in NaHCO₃ to a concentration of 30 mg/mL.[3]

    • Tacrolimus was dissolved in distilled water to a concentration of 0.3 mg/mL.[3]

  • Administration: All agents were administered 1 hour before the induction of ischemia.[3]

Liver Ischemia-Reperfusion Model

Two models were utilized in the study:

  • Whole-Liver Ischemia Model:

    • A midline laparotomy is performed.

    • The portal vein and hepatic artery are occluded to induce normothermic ischemia of the entire liver.

    • Ischemia is maintained for a designated period (e.g., 60 minutes).[3]

    • The occlusion is then removed to allow for reperfusion.

    • The abdominal wall is closed in layers.

  • Partial-Liver Ischemia Model (70%):

    • A midline laparotomy is performed.

    • The left and middle portal vein and hepatic artery are occluded for 60 minutes. This induces warm ischemia in approximately 70% of the liver, while the remaining 30% remains perfused, which helps to prevent intestinal congestion and improve survival.[3]

    • After 60 minutes, the occlusion is removed to initiate reperfusion.[3]

    • The abdominal wall is closed.

Assessment of Liver Injury
  • Serum Analysis:

    • Blood samples are collected at various time points post-reperfusion (e.g., 3 and 6 hours).[3]

    • Serum is separated by centrifugation.

    • Serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are measured as indicators of hepatocellular injury.[3]

  • Histological Examination:

    • At the end of the experiment, animals are euthanized, and liver tissue samples are collected from the ischemic lobes.

    • Tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin and eosin (H&E) to assess morphological changes, including necrosis, inflammation, and sinusoidal congestion.

Visualizations

Signaling Pathway of LTB4 in Liver IRI and the Role of ONO-4057

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 Inflammatory Cascade cluster_3 Therapeutic Intervention cluster_4 Outcome Ischemia Ischemia Reperfusion Reperfusion ArachidonicAcid Arachidonic Acid Release Reperfusion->ArachidonicAcid triggers KC_Activation Kupffer Cell Activation Reperfusion->KC_Activation LTB4_Synthesis Leukotriene B4 (LTB4) Synthesis ArachidonicAcid->LTB4_Synthesis LTB4_Receptor LTB4 Receptor (BLT1) on Neutrophils LTB4_Synthesis->LTB4_Receptor binds to Neutrophil_Adhesion Neutrophil Adhesion KC_Activation->Neutrophil_Adhesion promotes LTB4_Receptor->Neutrophil_Adhesion activates Reduced_Injury Reduced Injury LTB4_Receptor->Reduced_Injury Neutrophil_Infiltration Neutrophil Infiltration Neutrophil_Adhesion->Neutrophil_Infiltration ROS_Protease_Release ROS & Protease Release Neutrophil_Infiltration->ROS_Protease_Release Hepatocellular_Injury Hepatocellular Injury ROS_Protease_Release->Hepatocellular_Injury ONO_4057 ONO-4057 ONO_4057->LTB4_Receptor blocks

Caption: Mechanism of ONO-4057 in attenuating liver IRI.

Experimental Workflow for In Vivo Liver IRI Study

G start Start: Male Lewis Rats (5-6 weeks old) acclimatization Acclimatization start->acclimatization randomization Randomization into 4 Groups (n=9 each) acclimatization->randomization drug_admin Oral Administration: - Control (Vehicle) - ONO-4057 (100 mg/kg) - Tacrolimus (1 mg/kg) - ONO-4057 + Tacrolimus randomization->drug_admin wait 1 Hour Wait drug_admin->wait anesthesia Anesthesia (Ether) wait->anesthesia surgery Midline Laparotomy anesthesia->surgery ischemia Induce Ischemia (60 min) (Whole or 70% Partial) surgery->ischemia reperfusion Reperfusion ischemia->reperfusion suture Suture Abdominal Wall reperfusion->suture monitoring Post-operative Monitoring suture->monitoring sampling Blood & Tissue Sampling (e.g., 3h, 6h post-reperfusion) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end End of Experiment analysis->end

Caption: Workflow for the rat liver ischemia-reperfusion study.

Logical Relationship in ONO-4057 Liver IRI Study

G IRI Ischemia-Reperfusion Injury Inflammation Inflammatory Cascade IRI->Inflammation LTB4 Leukotriene B4 (LTB4) Upregulation Inflammation->LTB4 Neutrophil Neutrophil Recruitment & Activation LTB4->Neutrophil LiverDamage Hepatocellular Damage Neutrophil->LiverDamage ONO4057 ONO-4057 (LTB4 Receptor Antagonist) ONO4057->Neutrophil inhibits Protection Hepatoprotection ONO4057->Protection Tacrolimus Tacrolimus (Immunosuppressant) Tacrolimus->Inflammation suppresses Tacrolimus->Protection Protection->LiverDamage reduces

Caption: Logical flow of intervention in liver IRI.

References

Application Notes and Protocols for Preparing ONO-3708 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor. By blocking the binding of its natural ligand, thromboxane A2, ONO-3708 effectively inhibits downstream signaling pathways that are critically involved in platelet aggregation, vasoconstriction, and inflammation. These characteristics make ONO-3708 a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the TXA2 pathway and for the development of novel therapeutic agents for cardiovascular and inflammatory diseases.

Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecule inhibitors like ONO-3708 due to its excellent solubilizing properties and compatibility with many biological assays. This document provides a detailed protocol for the preparation, storage, and handling of ONO-3708 stock solutions in DMSO.

Physicochemical and Solubility Data

PropertyValueSource/Notes
Molecular Weight 391.27 g/mol Confirmed
CAS Number 102191-05-9Confirmed
Appearance White to off-white solidTypical for small molecule inhibitors
Purity >98% (or as specified by the supplier)Always refer to the supplier's Certificate of Analysis
Recommended Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, sterile-filtered
Estimated Solubility in DMSO 20 - 80 mg/mLNote: This is an estimate based on the similar compound ONO-AE3-208. Actual solubility should be determined experimentally.
Recommended Stock Solution Concentration 10 mMA common starting concentration for in vitro assays. Can be adjusted based on experimental needs and determined solubility.
Storage of Solid Compound -20°C or -80°CProtect from light and moisture.
Storage of DMSO Stock Solution -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles. Protect from light.
Estimated Stability in DMSO Stable for at least 6 months at -20°CNote: This is an estimate. Long-term stability should be verified.

Experimental Protocol: Preparing a 10 mM ONO-3708 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of ONO-3708 in DMSO.

Materials:

  • ONO-3708 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass of ONO-3708:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 391.27 g/mol x 1000 mg/g

      • Mass = 3.91 mg

  • Weigh the ONO-3708 powder:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out 3.91 mg of ONO-3708 powder and add it to the tared microcentrifuge tube.

  • Dissolve the powder in DMSO:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the ONO-3708 powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Aliquot and Store:

    • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("ONO-3708"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage and Handling calc Calculate Mass of ONO-3708 weigh Weigh ONO-3708 Powder calc->weigh Required Mass dissolve Dissolve in Anhydrous DMSO weigh->dissolve Powder vortex Vortex to Homogenize dissolve->vortex Ensure Complete Dissolution aliquot Aliquot into Single-Use Volumes vortex->aliquot Homogenized Stock store Store at -20°C or -80°C aliquot->store Labeled Aliquots

Caption: Workflow for ONO-3708 stock solution preparation.

Thromboxane A2 Receptor Signaling Pathway

ONO-3708 acts as an antagonist at the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). The binding of TXA2 to its receptor typically activates Gq and G12/13 proteins, leading to a cascade of intracellular events that culminate in physiological responses such as platelet aggregation and vasoconstriction. ONO-3708 blocks these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 TP_Receptor TXA2 Receptor (TP) TXA2->TP_Receptor Binds and Activates ONO3708 ONO-3708 ONO3708->TP_Receptor Binds and Inhibits Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Leads to Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Platelet_Aggregation Leads to PKC->Vasoconstriction Leads to

Caption: ONO-3708 inhibits TXA2 receptor signaling.

Disclaimer

This application note is intended for research use only. The provided information, particularly regarding solubility and stability, is based on the best available data at the time of writing but may not be exhaustive. Researchers should always consult the product-specific information provided by their supplier and perform their own validation experiments to ensure the accuracy and reliability of their results. Always follow standard laboratory safety procedures when handling chemical reagents.

Troubleshooting & Optimization

ONO 3708 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: In which solvent should I dissolve ONO-3708?

A1: While specific data for ONO-3708 is unavailable, for many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a concentrated stock solution. Ethanol can be another option. It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration before proceeding with larger experiments.

Q2: I dissolved ONO-3708 in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and cause precipitation.[3][4]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer with vigorous mixing, then add this intermediate dilution to the final volume.[4]

  • Pre-warm the buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[3]

  • Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[4]

Q3: How should I store my ONO-3708 stock solution?

A3: For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.

Q4: Is ONO-3708 stable in my cell culture medium over the course of a multi-day experiment?

A4: The stability of ONO-3708 in aqueous solutions like cell culture media is unknown. Thromboxane A2, the natural ligand for the receptor, is very unstable in aqueous solutions, with a half-life of about 30 seconds.[5] While antagonists like ONO-3708 are designed to be more stable, it is crucial to consider potential degradation. For long-term experiments, you may need to replenish the compound with each media change. A stability test in your specific medium can be performed by incubating the compound for various durations and then testing its activity.

Troubleshooting Guides

Issue 1: ONO-3708 is not dissolving in the initial solvent.
Possible Cause Troubleshooting Step
Insufficient Solvent Increase the volume of the solvent incrementally.
Inappropriate Solvent Test solubility in a small amount of an alternative solvent (e.g., if DMSO fails, try ethanol or DMF).
Compound Degradation Ensure the compound has been stored correctly, away from light and moisture.
Low Temperature Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as heat can degrade some compounds.[3]
Incomplete Dissolution Use sonication to help break up solid particles and enhance dissolution.[3]
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plates for any precipitate. If observed, refer to the troubleshooting steps for "precipitation upon dilution" in the FAQ section.
Compound Degradation If the compound's activity appears to decrease over time, consider its stability in your assay conditions. You may need to perform a time-course experiment to assess its stability.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. If possible, use a spectrophotometric method to confirm the concentration of your stock solution.
Vehicle Control Issues Ensure you are using an appropriate vehicle control (e.g., the same final concentration of DMSO in your assay medium without the compound) to rule out any effects of the solvent itself.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps you determine a suitable solvent and approximate solubility for ONO-3708.

Materials:

  • ONO-3708 (solid)

  • Selection of solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Method:

  • Weigh out a small, precise amount of ONO-3708 (e.g., 1 mg) into several microcentrifuge tubes.

  • To the first tube, add a calculated amount of your primary solvent (e.g., DMSO) to reach a high concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 2-3 minutes.

  • If the compound does not fully dissolve, try gentle warming (37°C) or brief sonication.

  • If the compound dissolves, you have found a suitable solvent and a starting concentration for your stock solution.

  • If the compound does not dissolve, repeat steps 2-4 with a larger volume of solvent to determine the solubility limit, or try a different solvent in the next tube.

  • For aqueous solubility, take your concentrated organic stock and perform a serial dilution into your aqueous buffer (e.g., PBS), observing for any precipitation.

Visualizations

G ONO-3708 Solubility Troubleshooting Workflow start Start: Need to dissolve ONO-3708 solubility_test Perform small-scale solubility test (e.g., in DMSO, Ethanol) start->solubility_test dissolved Does it dissolve? solubility_test->dissolved prepare_stock Prepare concentrated stock solution dissolved->prepare_stock Yes troubleshoot_dissolution Troubleshoot Dissolution: - Try alternative solvent - Gentle warming - Sonication dissolved->troubleshoot_dissolution No dilute_in_aqueous Dilute stock in aqueous buffer for assay prepare_stock->dilute_in_aqueous precipitation Does it precipitate? dilute_in_aqueous->precipitation assay_ready Solution is ready for experiment precipitation->assay_ready No troubleshoot_precipitation Troubleshoot Precipitation: - Lower final organic solvent % - Use stepwise dilution - Vortex while adding stock precipitation->troubleshoot_precipitation Yes troubleshoot_dissolution->solubility_test troubleshoot_precipitation->dilute_in_aqueous

Caption: Workflow for dissolving and troubleshooting ONO-3708 solubility.

ThromboxaneA2_Signaling_Pathway Thromboxane A2 (TXA2) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_receptor TXA2 Receptor (TP) TXA2->TP_receptor Binds & Activates ONO3708 ONO-3708 (Antagonist) ONO3708->TP_receptor Binds & Blocks Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_activation Platelet Activation & Aggregation Ca_release->Platelet_activation PKC->Platelet_activation

Caption: ONO-3708 acts as an antagonist on the TXA2 receptor signaling pathway.[5][6][7][8][9]

References

Optimizing ONO-3708 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of ONO-3708, a potent antagonist of the Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONO-3708?

ONO-3708 is a selective antagonist of the Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor. By binding to this receptor, ONO-3708 blocks the downstream signaling cascade initiated by its natural ligands, TXA2 and PGH2. This inhibition prevents various physiological responses, such as platelet aggregation and vasoconstriction.

Q2: What is a recommended starting concentration for my in vitro experiment?

A good starting point for in vitro studies is to use a concentration range that brackets the half-maximal inhibitory concentration (IC50). For ONO-3708, an IC50 of 38 nM has been reported for its ability to inhibit the binding of the TXA2 mimetic U46619 in unactivated intact human platelets[1]. Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for dose-response experiments.

Q3: How should I prepare a stock solution of ONO-3708?

Stock Solution Preparation (General Protocol):

  • Warm the vial of ONO-3708 to room temperature before opening.

  • Add a calculated volume of anhydrous (dry) DMSO to the vial to achieve a high-concentration stock, for example, 10 mM.

  • Vortex briefly to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Q4: What is the maximum final concentration of DMSO I should use in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as your highest ONO-3708 concentration) in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of ONO-3708 Ineffective concentration.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Compound degradation.Ensure proper storage of the stock solution (-20°C or -80°C, protected from light). Prepare fresh dilutions from a new aliquot for each experiment.
Low or absent TP receptor expression in the cell line.Verify the expression of the TXA2/PGH2 receptor (TP receptor) in your cell line of interest using techniques like qPCR, western blotting, or flow cytometry.
High cell death or toxicity High concentration of ONO-3708.Lower the concentration range used in your experiment. Determine the cytotoxic concentration of ONO-3708 for your specific cell line using a cell viability assay.
DMSO toxicity.Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control to assess the effect of the solvent alone.
Inconsistent or variable results Inconsistent stock solution concentration.Ensure the stock solution is homogenous before making dilutions. Briefly vortex the stock solution before each use.
Cell passage number and confluency.Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.
Off-target effects.While specific off-target effects for ONO-3708 are not well-documented, consider the possibility. If unexpected phenotypes are observed, it may be necessary to investigate the involvement of other signaling pathways. Comparing the effects of ONO-3708 with other TP receptor antagonists could be a useful strategy.

Data Presentation

Table 1: In Vitro Activity of ONO-3708

Parameter Value Assay Conditions Reference
IC5038 nMInhibition of U46619 binding in unactivated intact human platelets.[1]

Experimental Protocols

Protocol 1: General Cell-Based Assay for ONO-3708 Activity

This protocol provides a general workflow for assessing the inhibitory effect of ONO-3708 on TXA2 receptor-mediated cellular responses.

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Cell Starvation (Optional): Depending on the cell type and the specific downstream signaling being investigated, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treatment with ONO-3708:

    • Prepare serial dilutions of ONO-3708 in your cell culture medium. Remember to prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ONO-3708 or the vehicle control.

    • Incubate the cells for a predetermined pre-treatment time (e.g., 30-60 minutes). This time may need to be optimized.

  • Stimulation with a TP Receptor Agonist:

    • Prepare a solution of a TP receptor agonist, such as U46619, at a concentration known to elicit a response in your cell type (e.g., the EC50 concentration).

    • Add the agonist to the wells containing the ONO-3708 and vehicle control.

    • Incubate for a time appropriate for the downstream readout you are measuring.

  • Downstream Readout: Measure the cellular response of interest. This could include, but is not limited to:

    • Intracellular calcium mobilization using a fluorescent calcium indicator.

    • Phosphorylation of downstream signaling proteins (e.g., ERK, Akt) by western blotting or ELISA.

    • Cellular processes such as migration or proliferation.

  • Data Analysis: Plot the measured response against the concentration of ONO-3708 to determine the IC50 value.

Visualizations

ONO3708_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 TXA2 / PGH2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor binds Gq Gq TP_Receptor->Gq activates ONO3708 ONO-3708 ONO3708->TP_Receptor inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: ONO-3708 inhibits the TXA2/PGH2 signaling pathway.

ONO3708_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_prep Prepare ONO-3708 Stock Solution (e.g., 10 mM in DMSO) pretreatment Pre-treat with ONO-3708 (and Vehicle Control) stock_prep->pretreatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->pretreatment stimulation Stimulate with TP Receptor Agonist (e.g., U46619) pretreatment->stimulation readout Measure Downstream Response stimulation->readout analysis Plot Dose-Response Curve and Calculate IC50 readout->analysis

Caption: Experimental workflow for in vitro studies with ONO-3708.

Troubleshooting_Logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect check_conc Widen Concentration Range no_effect->check_conc Yes high_toxicity High Cell Toxicity? no_effect->high_toxicity No check_receptor Verify TP Receptor Expression check_conc->check_receptor check_compound Check Compound Stability check_receptor->check_compound check_compound->high_toxicity lower_conc Lower ONO-3708 Concentration high_toxicity->lower_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No check_dmso Check Final DMSO Concentration (<0.1%) lower_conc->check_dmso check_dmso->inconsistent_results check_protocol Standardize Cell Culture and Assay Protocol inconsistent_results->check_protocol Yes end Problem Resolved inconsistent_results->end No check_stock Ensure Stock Solution Homogeneity check_protocol->check_stock check_stock->end

Caption: Troubleshooting logic for ONO-3708 in vitro experiments.

References

Technical Support Center: ONO-3708 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-3708 in in vivo experiments. The information is curated for researchers, scientists, and drug development professionals to facilitate the effective design and execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is ONO-3708 and what is its mechanism of action?

ONO-3708 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, ONO-3708 inhibits the biological effects of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and inflammation.

Q2: What are the reported effective dosages of ONO-3708 in animal models?

The effective dosage of ONO-3708 varies depending on the animal model, route of administration, and the indication being studied. All currently available data is for intravenous or oral administration. Below is a summary of reported effective dosages.

Q3: Are there any reported in vitro concentrations of ONO-3708 that can guide my experiments?

Yes, several in vitro studies have established effective concentrations of ONO-3708 for inhibiting TXA2-mediated effects. These can be useful for designing cellular or tissue-based assays.

Q4: What is the signaling pathway of the Thromboxane A2 receptor that ONO-3708 blocks?

ONO-3708 acts as an antagonist at the Thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, Thromboxane A2, to the TP receptor initiates a signaling cascade that ONO-3708 effectively blocks.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of efficacy in an in vivo experiment. Inadequate Dosage: The dose of ONO-3708 may be too low for the specific animal model or disease state.Refer to the dosage tables provided. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Route of Administration: The chosen route of administration may not provide adequate bioavailability.Currently, most in vivo data for ONO-3708 is for intravenous administration. If using a different route, consider that bioavailability may be lower and dose adjustments may be necessary.
Timing of Administration: The timing of ONO-3708 administration relative to the disease induction or measurement of the endpoint may not be optimal.Review the experimental protocols from similar studies. Consider administering ONO-3708 as a prophylactic treatment before disease induction or as a therapeutic treatment after disease onset, depending on your research question.
Unexpected side effects or toxicity. High Dosage: The administered dose of ONO-3708 may be too high, leading to off-target effects or toxicity.Reduce the dosage of ONO-3708. If possible, perform a maximum tolerated dose (MTD) study to establish a safe dose range for your animal model.
Vehicle Effects: The vehicle used to dissolve and administer ONO-3708 may be causing adverse effects.Ensure the vehicle is well-tolerated by the animal model at the administered volume. Consider using a different, inert vehicle if problems persist.
Difficulty dissolving ONO-3708. Poor Solubility: ONO-3708 may have limited solubility in certain solvents.Consult the manufacturer's instructions for recommended solvents. Sonication or gentle warming may aid in dissolution. For in vivo use, ensure the final solution is sterile and pyrogen-free.

Quantitative Data Summary

Table 1: Summary of Effective In Vivo Dosages of ONO-3708

Animal ModelIndicationRoute of AdministrationDosageReference
DogEndotoxin ShockIntravenous1 mg/kg[1]
DogCoronary ThrombosisIntravenous3 - 300 µg/kg
DogCoronary ThrombosisIntravenous Infusion3 µg/kg/min
DogCerebral VasospasmIntravenous Infusion10 and 30 µg/kg/min
DogLiver Damage (Cholestasis & Ischemia-Reperfusion)Intravenous Infusion200 µg/kg/min
DogPancreatic Ischemia-Reperfusion InjuryIntravenous Infusion200 µg/kg/min[2]
CatBasilar Artery ConstrictionIntravenous Infusion10 and 100 µg/kg/min
MouseAtopic Dermatitis (scratching behavior)Oral30 and 100 mg/kg[3]

Table 2: Summary of Effective In Vitro Concentrations of ONO-3708

SystemEffectConcentration
Rabbit AortaInhibition of Contractions10 µM
Canine Basilar ArteryCompetitive Inhibition1 - 100 nM
Human PlateletsInhibition of Aggregation0.1 - 3 µM
Human PlateletsInhibition of U46619 Binding (IC50)38 nM
Porcine Anterior Spinal ArteriesAbolishment of Vasoconstriction1 µM

Experimental Protocols

1. General Protocol for In Vivo Efficacy Study in a Mouse Model of Atopic Dermatitis

  • Animal Model: NC/Nga mice, which spontaneously develop atopic dermatitis-like lesions.

  • Disease Induction: Dermatitis can be induced or exacerbated by repeated topical application of a hapten, such as oxazolone.

  • ONO-3708 Administration:

    • Prepare a suspension of ONO-3708 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer ONO-3708 orally at a dose of 30 or 100 mg/kg.[3]

    • Administer the compound 1 hour prior to the observation of scratching behavior.[3]

  • Efficacy Assessment:

    • Measure the frequency and duration of scratching behavior over a defined period.

    • Score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

    • Collect skin and serum samples for biomarker analysis (e.g., IgE levels, cytokine profiles).

2. General Protocol for In Vivo Study in a Canine Model of Endotoxin Shock

  • Animal Model: Anesthetized dogs.

  • Endotoxin Shock Induction:

    • Administer an intravenous infusion of E. coli endotoxin (e.g., 1 mg/kg).[1]

  • ONO-3708 Administration:

    • Administer ONO-3708 intravenously at a dose of 1 mg/kg prior to the endotoxin infusion.[1]

  • Efficacy Assessment:

    • Monitor cardiovascular parameters such as mean pulmonary artery pressure, systemic arterial pressure, and cardiac output.[1]

    • Measure airway pressure to assess respiratory function.[1]

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TXA2 Thromboxane A2 TP_receptor TP Receptor (GPCR) TXA2->TP_receptor Agonist ONO3708 ONO-3708 ONO3708->TP_receptor Antagonist Gq Gq Protein TP_receptor->Gq G13 G13 Protein TP_receptor->G13 PLC Phospholipase C (PLC) Gq->PLC Rho Rho GTPase G13->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Platelet Aggregation, Vasoconstriction, Inflammation Ca2->Physiological_Effects PKC->Physiological_Effects RhoK Rho Kinase Rho->RhoK RhoK->Physiological_Effects

Caption: Thromboxane A2 Receptor Signaling Pathway and ONO-3708 Inhibition.

G start Start animal_model Select Animal Model (e.g., Mouse, Dog, Cat) start->animal_model disease_induction Induce Disease/Condition (e.g., Atopic Dermatitis, Thrombosis) animal_model->disease_induction randomization Randomize Animals into Treatment Groups disease_induction->randomization treatment Administer ONO-3708 (Specify Dose, Route, Frequency) randomization->treatment vehicle_control Administer Vehicle Control randomization->vehicle_control monitoring Monitor Animals for Clinical Signs and Endpoints treatment->monitoring vehicle_control->monitoring data_collection Collect Samples (e.g., Blood, Tissue) monitoring->data_collection analysis Analyze Data (Statistical Analysis, Biomarker Assays) data_collection->analysis results Interpret Results analysis->results

Caption: General Experimental Workflow for an In Vivo Efficacy Study.

References

ONO-3708 Vehicle Solution for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor antagonist, ONO-3708, in animal studies. The following information is designed to address common challenges in preparing and administering this compound for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering ONO-3708 in animal studies?

There is no single, universally recommended vehicle for ONO-3708 as the optimal formulation can depend on the animal model, route of administration, and required dosage. However, based on the physicochemical properties of similar compounds, a common approach for poorly water-soluble agents is to first dissolve ONO-3708 in an organic solvent and then dilute it with an aqueous carrier.

A frequently used strategy involves:

  • Dissolving ONO-3708 in 100% Dimethyl Sulfoxide (DMSO).

  • Further diluting the DMSO stock solution with a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or saline, to the final desired concentration.

It is critical to minimize the final concentration of DMSO in the administered solution to avoid potential toxicity. A final DMSO concentration of 5-10% is generally considered acceptable for many animal studies, but this should be validated for your specific model and experimental design.

Q2: I am observing precipitation when I dilute my ONO-3708 DMSO stock solution with PBS. What should I do?

Precipitation upon addition of an aqueous solution is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of ONO-3708 in your dosing solution.

  • Increase the Cosolvent Ratio: You can try slightly increasing the percentage of DMSO in the final formulation. However, be mindful of the potential for solvent toxicity.

  • Use a Different Cosolvent: Consider using other biocompatible organic solvents such as ethanol or a mixture of solvents.

  • Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to maintain the compound in solution. A typical starting concentration for Tween® 80 is 0.5-5% of the final vehicle volume.

  • Adjust the pH: The solubility of a compound can be pH-dependent. Investigating the effect of slight pH adjustments of your aqueous buffer (within a physiologically tolerated range) may improve solubility.

  • Sonication: Gentle sonication in a bath sonicator after dilution can sometimes help to redissolve fine precipitates.

  • Prepare Freshly: Always prepare the final dosing solution immediately before administration to minimize the time for potential precipitation to occur.

Q3: What are the known solubility properties of ONO-3708?

While specific public solubility data for ONO-3708 is limited, information on a similar compound from the same manufacturer, ONO-AE3-208, can provide valuable guidance. The solubility of ONO-AE3-208 in various solvents is summarized in the table below. It is reasonable to assume that ONO-3708 may have a comparable solubility profile.

Quantitative Data Summary

Table 1: Solubility of a Structurally Related Compound (ONO-AE3-208)

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30
Ethanol~10
1:1 solution of DMSO:PBS (pH 7.2)~0.5

Data for ONO-AE3-208, which may serve as a proxy for ONO-3708.

Experimental Protocols

Protocol for Preparation of an ONO-3708 Vehicle Solution (Example)

This protocol provides a general framework for preparing a vehicle solution of ONO-3708 for intravenous administration. Researchers should optimize the concentrations and ratios based on their specific experimental needs.

  • Prepare Stock Solution:

    • Weigh the required amount of ONO-3708 powder in a sterile microcentrifuge tube.

    • Add 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of ONO-3708.

    • Vortex briefly to ensure complete dissolution.

  • Prepare Final Dosing Solution:

    • In a separate sterile tube, add the required volume of the aqueous vehicle (e.g., sterile PBS, pH 7.2).

    • While vortexing the aqueous vehicle, slowly add the ONO-3708 stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of PBS.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Administration:

    • Administer the freshly prepared solution to the animal via the desired route (e.g., intravenous injection).

    • Always include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.

Visualizations

Signaling Pathway of Thromboxane A₂ Receptor

Thromboxane_Signaling TXA2 Thromboxane A₂ TP_Receptor TXA₂ Receptor (TP) TXA2->TP_Receptor ONO_3708 ONO-3708 ONO_3708->TP_Receptor Antagonist G_Protein Gq/G₁₂ TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_rise ↑ Intracellular Ca²⁺ IP3->Ca2_rise PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca2_rise->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_rise->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_troubleshoot Troubleshooting weigh 1. Weigh ONO-3708 dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve dilute 3. Dilute with Aqueous Buffer (Final Solution) dissolve->dilute precipitation Precipitation? dilute->precipitation Check Clarity administer 4. Administer to Animal observe 5. Observe and Collect Data administer->observe precipitation->administer No (Clear Solution) adjust Adjust Formulation: - Lower Concentration - Add Cosolvent/Surfactant precipitation->adjust Yes adjust->dilute Retry Dilution

Technical Support Center: ONO 3708 Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONO 3708 in platelet aggregation studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective competitive antagonist of the Thromboxane A2/Prostaglandin Endoperoxide receptor (TP receptor).[1][2] Platelet activation by agonists like thromboxane A2 (TXA2) or its precursor, prostaglandin H2 (PGH2), leads to a signaling cascade that results in increased intracellular calcium, granule secretion, and ultimately, platelet aggregation. This compound blocks this pathway by binding to the TP receptor, thereby preventing downstream signaling and inhibiting platelet aggregation.

Q2: Which agonists are appropriate to use for testing the inhibitory activity of this compound?

To observe the inhibitory effects of this compound, you should use agonists that rely on the TXA2 pathway for platelet aggregation. Potent agonists for this purpose include:

  • U-46619: A stable TXA2 mimetic that directly activates the TP receptor.

  • Arachidonic Acid (AA): The precursor to TXA2, its effect is dependent on cyclooxygenase (COX) and thromboxane synthase activity.

  • Collagen: Induces platelet aggregation that is significantly dependent on the secondary release of TXA2 and ADP.[1]

  • ADP and Epinephrine: this compound specifically inhibits the secondary wave of aggregation induced by these agonists, which is reliant on TXA2 formation.[1]

Q3: Why am I not observing any inhibition of platelet aggregation with this compound?

There are several potential reasons for a lack of inhibitory effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the choice and concentration of the agonist, the concentration of this compound, and the integrity of your experimental setup.

Q4: My results for platelet aggregation inhibition with this compound are inconsistent. What are the common causes of variability?

Inconsistency in platelet aggregation assays is a common challenge. The primary sources of variability include:

  • Platelet Preparation: Platelets are highly sensitive and can be activated during collection and processing. Ensure a clean venipuncture, correct blood-to-anticoagulant ratio (9:1 with 3.2% sodium citrate), and gentle handling.

  • Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) for every experiment.

  • Temperature: Maintain a constant temperature of 37°C throughout the assay.

  • Time Since Blood Draw: Use freshly prepared platelets, as their responsiveness declines over time.

  • Reagent Preparation: Prepare fresh agonist and inhibitor solutions for each experiment.

Troubleshooting Guide

Problem: No or lower-than-expected inhibition of platelet aggregation with this compound.

Potential CauseSuggested Action
Incorrect Agonist Selection Ensure you are using an agonist that acts through the TXA2 pathway (e.g., U-46619, Arachidonic Acid, Collagen). This compound will have minimal to no effect on aggregation induced by high concentrations of thrombin.
Agonist Concentration is Too High The high concentration of the agonist may be overpowering the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the EC50 (concentration that gives 50% of the maximal response). For inhibition studies, use an agonist concentration at or near its EC50.
Suboptimal this compound Concentration Confirm that the final concentration of this compound in your assay is within the effective range. For inhibition of human platelet aggregation, concentrations between 0.1 µM and 3 µM are typically effective.[1]
Issues with Platelet Viability Visually inspect the platelets under a microscope to ensure they are in their resting, discoid state. Spontaneous aggregation in control samples (without agonist) is a sign of pre-activated platelets. If this occurs, review your blood collection and PRP preparation protocol.
Instrument Malfunction Calibrate your aggregometer with platelet-poor plasma (PPP) for 100% aggregation and platelet-rich plasma (PRP) for 0% aggregation. Ensure the stir bar is rotating at the correct speed and the temperature is stable at 37°C.

Quantitative Data

The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the agonist and experimental conditions.

ParameterAgonistValueSpecies
IC50 (Binding Inhibition) [³H]-U-4661938 nMHuman
Effective Inhibitory Concentration (Aggregation) Collagen0.1 - 3 µMHuman
Effective Inhibitory Concentration (Aggregation) ADP (Secondary Phase)0.1 - 3 µMHuman
Effective Inhibitory Concentration (Aggregation) Epinephrine (Secondary Phase)0.1 - 3 µMHuman

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for performing a platelet aggregation assay using LTA to evaluate the effect of this compound.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) a. Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10-14 days) into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination. b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (RT) with the brake off to obtain PRP. c. Carefully transfer the upper PRP layer to a new polypropylene tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at RT to obtain PPP. e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. f. Allow the PRP to rest at RT for at least 30 minutes before starting the assay.

2. Platelet Aggregation Assay a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer using adjusted PRP for 0% light transmission and PPP for 100% light transmission. c. Pipette the required volume of adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. d. Add 5 µL of this compound solution (at the desired final concentration) or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring. e. Add the platelet agonist (e.g., U-46619, collagen, or ADP) at the desired final concentration to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

3. Data Analysis a. Determine the maximum percentage of platelet aggregation for each sample. b. To calculate the percentage of inhibition, use the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100 c. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

ONO_3708_Signaling_Pathway This compound Mechanism of Action cluster_agonist Agonist Production cluster_platelet Platelet AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase TP_Receptor TP Receptor TXA2->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization Aggregation Platelet Aggregation ONO_3708 This compound ONO_3708->TP_Receptor Blocks Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Aggregation

Caption: this compound competitively blocks the TP receptor, inhibiting TXA2-mediated platelet aggregation.

Experimental_Workflow Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay (37°C) cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. Centrifuge (200g, 15min) & Collect PRP Blood_Collection->PRP_Prep Count_Adjust 3. Adjust Platelet Count with PPP PRP_Prep->Count_Adjust Equilibrate 4. Equilibrate PRP in Aggregometer Count_Adjust->Equilibrate Add_Inhibitor 5. Add Vehicle or this compound (Incubate 2-5 min) Equilibrate->Add_Inhibitor Add_Agonist 6. Add Agonist (e.g., U-46619) Add_Inhibitor->Add_Agonist Record 7. Record Light Transmission (5-10 min) Add_Agonist->Record Analyze 8. Calculate % Max Aggregation & % Inhibition Record->Analyze

Caption: Standard workflow for Light Transmission Aggregometry with this compound.

Troubleshooting_Tree Troubleshooting: No Inhibition by this compound Start No/Low Inhibition Observed Check_Agonist Is the agonist TXA2-dependent? (e.g., U-46619, AA, Collagen) Start->Check_Agonist Check_Controls Did positive/negative controls work correctly? Check_Agonist->Check_Controls Yes Use_Correct_Agonist Use a TXA2-pathway agonist. Check_Agonist->Use_Correct_Agonist No Check_Concentrations Are Agonist & this compound concentrations optimal? Check_Controls->Check_Concentrations Yes Troubleshoot_Assay Troubleshoot general assay: Reagents, Instrument, Protocol. Check_Controls->Troubleshoot_Assay No Check_Platelets Are platelets viable? (No spontaneous aggregation) Check_Concentrations->Check_Platelets Yes Optimize_Conc Optimize concentrations: - Titrate Agonist to EC50 - Verify this compound dilution Check_Concentrations->Optimize_Conc No Review_PRP_Prep Review blood collection and PRP preparation technique. Check_Platelets->Review_PRP_Prep No Success Problem Resolved Check_Platelets->Success Yes

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

ONO 3708 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of ONO-3708 in research experiments, with a focus on addressing potential stability concerns in cell culture media.

Introduction

This guide offers best practices for handling ONO-3708, a framework for assessing its stability in your specific experimental setup, and troubleshooting advice for common issues that may arise due to compound instability.

Factors Potentially Influencing ONO-3708 Stability in Culture Media

The stability of a small molecule like ONO-3708 in solution can be influenced by several factors. Researchers should consider these variables when designing experiments and troubleshooting unexpected results.

FactorPotential Impact on StabilityRecommendations
Temperature Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of compounds.Prepare fresh stock solutions and dilute to the final working concentration immediately before use. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals.
pH The pH of the culture medium can influence the rate of hydrolysis and other chemical reactions that lead to compound degradation.Ensure the culture medium is properly buffered and the pH is stable throughout the experiment.
Media Components Components within the culture medium, such as amino acids and reducing agents, can potentially react with and degrade the compound.[3]If instability is suspected, consider using a simpler, serum-free medium for short-term experiments to minimize potential interactions.
Light Exposure Exposure to light can cause photodegradation of sensitive compounds.Protect stock solutions and culture plates containing ONO-3708 from light by using amber vials and covering plates with foil.
Dissolution Solvent The solvent used to dissolve ONO-3708 (e.g., DMSO) can impact its stability in stock solutions.Use high-purity, anhydrous solvents. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Assessing ONO-3708 Stability in Culture Media

To empirically determine the stability of ONO-3708 in your specific culture medium, we recommend the following experimental workflow. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the concentration of ONO-3708 over time.

Objective: To determine the half-life of ONO-3708 in a specific cell culture medium at 37°C.

Materials:

  • ONO-3708

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator at 37°C with 5% CO2

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

  • Milli-Q or other high-purity water

Methodology:

  • Prepare a stock solution of ONO-3708 in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the culture medium with ONO-3708 to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Point 0: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Preparation for HPLC" section below. This will serve as your initial concentration.

  • Incubate the remaining medium in a sterile container at 37°C with 5% CO2.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, collect an aliquot (e.g., 1 mL) and process it for HPLC analysis.

  • Sample Preparation for HPLC:

    • To each 1 mL media sample, add an equal volume of cold ACN to precipitate proteins.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate ONO-3708 from other media components and potential degradation products. This will likely involve a gradient elution on a C18 column with a mobile phase consisting of water and ACN with a modifier like formic acid or trifluoroacetic acid.

    • Inject the prepared samples and quantify the peak area corresponding to ONO-3708.

  • Data Analysis:

    • Plot the concentration of ONO-3708 versus time.

    • Calculate the half-life (t½) of ONO-3708 in the culture medium under these conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare ONO-3708 Stock Solution spike_media Spike Culture Medium with ONO-3708 prep_stock->spike_media t0 Time Point 0 (Immediate Sampling) spike_media->t0 incubate Incubate Medium at 37°C t0->incubate sampling Collect Samples at Various Time Points incubate->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Calculate Half-life) hplc->data_analysis

Caption: Workflow for determining ONO-3708 stability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results between replicates. The compound may be degrading over the course of the experiment, leading to varying effective concentrations.Prepare fresh dilutions of ONO-3708 for each experiment. Consider reducing the duration of the experiment or replenishing the media with fresh compound.
Loss of expected biological activity over time. ONO-3708 may be unstable in the culture medium, resulting in a decrease in the effective concentration.Perform a stability assessment as described in the protocol above. If instability is confirmed, adjust the experimental design to account for the degradation rate.
Precipitate forms in the culture medium upon adding ONO-3708. The compound may have low solubility in the aqueous culture medium, especially if the final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent is as low as possible (typically <0.1%). Pre-warm the culture medium before adding the compound and mix gently.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store ONO-3708 stock solutions?

A1: We recommend preparing a high-concentration stock solution in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: At what concentration should I use ONO-3708 in my cell culture experiments?

A2: The optimal concentration of ONO-3708 will vary depending on the cell type and the specific experimental goals. We recommend performing a dose-response experiment to determine the effective concentration range for your system. ONO-3708 has been shown to have an IC50 value of 38 nM for inhibiting the binding of U46619 in unactivated intact human platelets.[4]

Q3: Can I add ONO-3708 to my medium and store it for later use?

A3: Due to the potential for degradation in aqueous solutions at 37°C, we do not recommend pre-mixing ONO-3708 into culture media for storage. It is best practice to add the compound to the medium immediately before it is applied to the cells.

Q4: What are the degradation products of ONO-3708?

A4: There is currently no publicly available information detailing the specific degradation products of ONO-3708 in cell culture media. A stability study using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to identify any potential degradation products.

ONO-3708 Signaling Pathway

ONO-3708 acts as an antagonist to the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. By blocking this receptor, ONO-3708 prevents the downstream signaling cascades initiated by TXA2.

G cluster_membrane Cell Membrane TXA2 Thromboxane A2 TP_receptor TP Receptor TXA2->TP_receptor Binds G_protein G Protein Activation TP_receptor->G_protein Activates ONO3708 ONO-3708 ONO3708->TP_receptor Blocks PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_PKC->Cellular_Response

Caption: ONO-3708 signaling pathway.

References

Technical Support Center: ONO-3708 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3708, a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONO-3708?

ONO-3708 is a selective antagonist of the thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) receptor, commonly known as the TP receptor.[1] It functions by competitively inhibiting the binding of agonists like TXA2 and the stable analog U46619 to the TP receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and vasoconstriction.

Q2: What is a suitable positive control for an ONO-3708 experiment?

A suitable positive control is a known agonist of the TP receptor. The most commonly used and recommended positive control is U46619 , a stable synthetic analog of PGH2. Other agonists that can be used to induce platelet aggregation and are inhibited by ONO-3708 include collagen, ADP (secondary phase), and epinephrine (secondary phase).[1]

Q3: What is the appropriate negative control for an ONO-3708 experiment?

The most critical negative control is a vehicle control . This consists of the same solvent used to dissolve the ONO-3708 (e.g., DMSO, ethanol) at the same final concentration used in the experiment. This ensures that any observed effects are due to ONO-3708 itself and not the solvent.

Ideally, a structurally similar but biologically inactive analog of ONO-3708 would serve as an excellent negative control. However, a commercially available, validated inactive analog for ONO-3708 is not readily documented in the public domain. Therefore, meticulous use of a vehicle control is paramount.

Q4: My ONO-3708 is not showing any inhibitory effect on platelet aggregation. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure that your ONO-3708 stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.

  • Concentration: Verify the final concentration of ONO-3708 in your assay. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.

  • Agonist Concentration: The concentration of the agonist used can significantly impact the apparent inhibitory effect of ONO-3708. If the agonist concentration is too high, it may overcome the competitive antagonism of ONO-3708. Consider reducing the agonist concentration to a level that elicits a submaximal response.

  • Platelet Health and Preparation: The viability and responsiveness of your platelets are crucial. Ensure that the blood collection was clean, the correct anticoagulant was used (typically 3.2% sodium citrate), and the platelets were prepared and handled gently to avoid premature activation.

  • Assay Conditions: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet function. Ensure proper mixing of the platelet suspension.

Q5: I am observing spontaneous platelet aggregation in my control wells. What could be the cause?

Spontaneous aggregation in the absence of an agonist is a common issue and can be caused by:

  • Poor Blood Collection Technique: Traumatic venipuncture can activate platelets.

  • Inadequate Anticoagulant Mixing: Gentle but thorough mixing of blood with the anticoagulant immediately after collection is essential.

  • Mechanical Stress: Vigorous vortexing or shaking of platelet preparations can cause activation.

  • Contamination: Contamination of reagents or labware with platelet agonists can lead to unwanted activation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with ONO-3708.

Problem Potential Cause Recommended Solution
High variability between replicates - Inaccurate pipetting- Inconsistent mixing- Temperature fluctuations- Calibrate pipettes regularly.- Ensure gentle and consistent mixing of all reagents and platelet suspensions.- Use a temperature-controlled aggregometer or water bath.
Reduced potency of ONO-3708 compared to literature - Degraded ONO-3708 stock- High agonist concentration- Differences in experimental systems (e.g., species, washed platelets vs. PRP)- Prepare fresh ONO-3708 stock solutions.- Optimize agonist concentration by performing a dose-response curve.- Be aware that IC50 values can vary between different experimental setups.
ONO-3708 appears to be insoluble in my assay medium - Improper solvent for stock solution- Exceeding the solubility limit in the final assay buffer- ONO-3708 is typically dissolved in organic solvents like DMSO or ethanol. Ensure the final concentration of the solvent in the assay is low (usually <0.5%) to avoid solvent effects.- Prepare a more concentrated stock solution to minimize the volume added to the assay.

Quantitative Data Summary

The inhibitory potency of ONO-3708 is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the response to an agonist by 50%. These values can vary depending on the experimental conditions.

Experimental System Agonist Reported Inhibitory Concentration/IC50 Reference
Human Platelet-Rich PlasmaU46619IC50: 38 nM (for binding inhibition)[2]
Human Platelet AggregationThromboxane A2, Prostaglandin H2, Collagen, ADP, Epinephrine0.1 - 3 µM[1]

Note: The inhibitory concentrations can be influenced by the specific concentration of the agonist used.

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of ONO-3708 on agonist-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human blood

  • 3.2% Sodium Citrate (anticoagulant)

  • ONO-3708

  • TP receptor agonist (e.g., U46619)

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer and cuvettes with stir bars

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Add the desired concentration of ONO-3708 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding the agonist (e.g., U46619).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.

    • Plot the percentage of inhibition against the concentration of ONO-3708 to determine the IC50 value.

Visualizations

ONO-3708 Mechanism of Action

ONO_3708_Mechanism cluster_membrane Cell Membrane TP_Receptor TP Receptor Signaling_Cascade Downstream Signaling (Gq/G13 activation, ↑ Ca2+, Rho activation) TP_Receptor->Signaling_Cascade Initiates Agonist TXA2 / U46619 Agonist->TP_Receptor Binds and Activates ONO_3708 ONO-3708 ONO_3708->TP_Receptor Blocks Binding Platelet_Aggregation Platelet Aggregation Signaling_Cascade->Platelet_Aggregation Leads to

Caption: ONO-3708 competitively antagonizes the TP receptor.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 150-200g) Blood_Collection->PRP_Preparation Incubation 3. Incubation (PRP + ONO-3708/Vehicle at 37°C) PRP_Preparation->Incubation Aggregation_Induction 4. Add Agonist (e.g., U46619) Incubation->Aggregation_Induction Data_Acquisition 5. Measure Light Transmission (Aggregometer) Aggregation_Induction->Data_Acquisition Analysis 6. Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Analysis

Caption: Workflow for assessing ONO-3708's effect on platelet aggregation.

References

Technical Support Center: Minimizing Off-Target Effects of ONO-3708

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of ONO-3708, a potent thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist. The following resources are designed to help you minimize potential off-target effects, ensure data integrity, and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ONO-3708?

ONO-3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, also known as the TP receptor. It competitively inhibits the binding of thromboxane A2 (TXA2) and other prostanoid agonists to this receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.

Q2: What are the potential off-target effects of ONO-3708?

While ONO-3708 is designed to be a selective TP receptor antagonist, like many small molecule inhibitors, it may exhibit some degree of cross-reactivity with other related receptors, particularly other prostanoid receptors (e.g., EP, FP, DP, IP). The extent of this off-target binding is concentration-dependent. Unintended interactions can lead to ambiguous experimental results or unexpected cellular responses.

Q3: How can I be sure that the observed effects in my experiment are due to on-target TP receptor antagonism?

To confirm that your experimental observations are a direct result of ONO-3708's on-target activity, it is crucial to incorporate rigorous controls. These include:

  • Using a structurally unrelated TP receptor antagonist: Comparing the effects of ONO-3708 with another TP antagonist that has a different chemical scaffold can help confirm that the observed phenotype is due to TP receptor blockade and not a scaffold-specific off-target effect.

  • Genetic knockdown or knockout of the TP receptor: The most definitive way to verify on-target activity is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the TP receptor. If the biological effect of ONO-3708 is diminished or absent in these modified cells, it strongly indicates on-target action.

  • Dose-response analysis: Demonstrating a clear dose-dependent effect of ONO-3708 can help distinguish specific on-target effects from non-specific or toxic effects that may occur at high concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments 1. Compound stability: ONO-3708 may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cellular variability: Cell passage number, confluency, or health can affect receptor expression and signaling. 3. Assay conditions: Variations in incubation times, reagent concentrations, or vehicle controls.1. Prepare fresh aliquots of ONO-3708 from a new stock. Store desiccated at -20°C and protect from light. 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health. 3. Standardize all assay parameters. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Unexpected or paradoxical effects observed 1. Off-target effects: At higher concentrations, ONO-3708 may be interacting with other prostanoid receptors or unrelated targets, leading to unforeseen biological responses. 2. Cell-type specific signaling: The downstream consequences of TP receptor antagonism can vary between different cell types.1. Perform a dose-response experiment to determine the lowest effective concentration. Refer to the selectivity data (Table 1) to assess potential cross-reactivity at the concentrations used. Consider using a more selective TP antagonist if available. 2. Thoroughly characterize the expression of prostanoid receptors in your specific cell model.
No observable effect of ONO-3708 1. Low TP receptor expression: The target cells may not express sufficient levels of the TP receptor. 2. Inactive compound: The ONO-3708 stock may be inactive due to degradation. 3. Suboptimal assay conditions: The concentration of the agonist used to stimulate the TP receptor may be too high, overcoming the competitive antagonism of ONO-3708.1. Confirm TP receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. 2. Test the activity of your ONO-3708 stock in a validated positive control system. 3. Perform an agonist dose-response curve to determine its EC50 and use a concentration around the EC80 for antagonist studies to provide a sufficient window for inhibition.

Data Presentation

Table 1: Selectivity Profile of ONO-3708 Against Prostanoid Receptors

Disclaimer: Comprehensive public data on the binding affinity of ONO-3708 across a full panel of human prostanoid receptors is limited. The following table includes the known IC50 value for the primary target and provides a template for how such selectivity data would be presented. Researchers are strongly encouraged to perform their own selectivity profiling for their specific experimental systems.

ReceptorLigandAssay TypeSpeciesIC50 / Ki (nM)
TP ONO-3708 U46619-induced binding inhibition Human (platelets) 38 [1]
EP1ONO-3708Radioligand Binding AssayHumanData not available
EP2ONO-3708Radioligand Binding AssayHumanData not available
EP3ONO-3708Radioligand Binding AssayHumanData not available
EP4ONO-3708Radioligand Binding AssayHumanData not available
FPONO-3708Radioligand Binding AssayHumanData not available
DPONO-3708Radioligand Binding AssayHumanData not available
IPONO-3708Radioligand Binding AssayHumanData not available

Experimental Protocols

Protocol: Assessing the Selectivity of ONO-3708 using a Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ONO-3708 for the human TP receptor and other prostanoid receptors (EP, FP, DP, IP) to assess its selectivity profile.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human prostanoid receptors.

  • Radiolabeled ligands specific for each receptor (e.g., [³H]-SQ 29,548 for TP, [³H]-PGE2 for EP receptors, [³H]-PGF2α for FP, [³H]-PGD2 for DP, [³H]-Iloprost for IP).

  • ONO-3708

  • Unlabeled specific agonists/antagonists for each receptor (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of ONO-3708 in Assay Buffer.

    • Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd for the respective receptor.

    • Prepare a high concentration solution of the unlabeled specific ligand for determining non-specific binding.

  • Assay Setup (per well of a 96-well plate):

    • Add 50 µL of Assay Buffer.

    • Add 50 µL of the appropriate ONO-3708 dilution (or vehicle for total binding, or unlabeled specific ligand for non-specific binding).

    • Add 50 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).

    • Initiate the binding reaction by adding 50 µL of the radiolabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), as determined in preliminary kinetic experiments.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation fluid to each filter circle.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ONO-3708 concentration.

    • Determine the IC50 value (the concentration of ONO-3708 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Thromboxane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (Thromboxane Receptor) TXA2->TP_Receptor Activates ONO3708 ONO-3708 ONO3708->TP_Receptor Antagonizes Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Prepare Cell Membranes (Expressing Prostanoid Receptors) reagents Prepare Serial Dilutions of ONO-3708 and Radioligand start->reagents incubation Incubate Membranes, ONO-3708, and Radioligand reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (Liquid Scintillation) filtration->counting ic50 Determine IC50 from Dose-Response Curve counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki selectivity Assess Selectivity Profile ki->selectivity

References

interpreting variable results with ONO 3708

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-3708, a potent thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is ONO-3708 and what is its primary mechanism of action?

ONO-3708 is a selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor, also known as the TP receptor.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of TXA2 and its precursor, PGH2, to the TP receptor on the surface of cells, particularly platelets.[4][5] This blockage prevents the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.[4][6]

Q2: What is the reported IC50 value for ONO-3708?

ONO-3708 has been shown to inhibit the binding of U46619, a stable TXA2 mimetic, to unactivated intact human platelets with an IC50 value of 38 nM.[7] However, it is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and agonist used.[8][9]

Q3: In which experimental models has ONO-3708 been used?

ONO-3708 has been utilized in both in vitro and in vivo studies. In vitro, it has been extensively used to inhibit platelet aggregation induced by various agonists.[4] In vivo, it has been investigated in canine models of endotoxin shock, where it was shown to attenuate the associated increase in pulmonary artery pressure.[10]

Q4: Are there different subtypes of the TP receptor that could affect my results?

Yes, evidence suggests the existence of different TP receptor subtypes, which could contribute to variable experimental outcomes. The platelet receptor is sometimes referred to as [TXA2/PGH2]alpha (mediating aggregation), while the vascular receptor is termed [TXA2/PGH2]tau (mediating tone or vasoconstriction).[11] The specific expression and sensitivity of these subtypes in your experimental system may influence the observed effects of ONO-3708.

Troubleshooting Guide

Issue 1: Higher than Expected IC50 Value or Reduced Potency

Possible Causes:

  • Agonist Concentration: Using a very high concentration of a TP receptor agonist (e.g., U46619, collagen) can overcome the competitive antagonism of ONO-3708, leading to an apparent decrease in potency.

  • Receptor Desensitization: Prolonged exposure of platelets or cells to an agonist can lead to desensitization of the TP receptor, potentially altering the response to ONO-3708.[12]

  • Compound Stability: Improper storage or handling of ONO-3708 could lead to its degradation. It is crucial to follow the manufacturer's recommendations for storage temperature and solution stability.

  • Assay-Dependent Variability: IC50 values are highly dependent on the specifics of the experimental setup, including cell density, incubation time, and the endpoint being measured.[8][13][14]

Solutions:

  • Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC50 or a submaximal concentration to use in your inhibition assays.

  • Minimize Pre-incubation Times: Reduce the incubation time of cells with the agonist to minimize receptor desensitization.

  • Proper Compound Handling: Prepare fresh stock solutions of ONO-3708 and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Standardize Assay Protocol: Ensure consistency in all assay parameters to minimize variability between experiments.

Issue 2: Inconsistent or Variable Platelet Aggregation Results

Possible Causes:

  • Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact their responsiveness.[4] Variability in centrifugation speed and time can also affect platelet viability and activation state.[15][16]

  • Choice of Anticoagulant: The anticoagulant used during blood collection can influence platelet function. Citrate is commonly used, but others may be more suitable for specific applications.[17]

  • Donor Variability: There can be significant inter-individual differences in platelet reactivity and TP receptor expression, leading to variable responses to both agonists and antagonists.[18][19]

  • Activation of Other Pathways: Platelet aggregation is a complex process involving multiple signaling pathways. Strong agonists may activate platelets through pathways independent of the TP receptor, masking the inhibitory effect of ONO-3708.[20]

Solutions:

  • Standardize Platelet Preparation: Use a consistent and well-validated protocol for platelet isolation.

  • Consistent Anticoagulant Use: Use the same anticoagulant for all experiments to ensure comparability.

  • Pool Platelets or Use a Sufficient Number of Donors: To account for donor variability, consider pooling platelet preparations from multiple donors or increasing the sample size of your study.

  • Use a Panel of Agonists: Test the effect of ONO-3708 against a range of agonists that act through different pathways to confirm its specificity for the TP receptor.

Issue 3: Unexpected Off-Target Effects

Possible Causes:

  • High Concentrations: At very high concentrations, ONO-3708 may exhibit off-target effects by interacting with other receptors or signaling molecules.

  • Activation by Other Eicosanoids: It's important to remember that the TP receptor can be activated by other eicosanoids besides TXA2, such as isoprostanes.[21] If your experimental system generates these molecules, they could contribute to TP receptor activation that may be variably inhibited by ONO-3708.

Solutions:

  • Perform Dose-Response Experiments: Carefully titrate the concentration of ONO-3708 to use the lowest effective concentration that achieves the desired level of TP receptor antagonism.

  • Consider the Broader Signaling Context: Be aware of other potential TP receptor agonists in your experimental system and how they might influence your results.

Data Presentation

Table 1: In Vitro Efficacy of ONO-3708

ParameterAgonistSystemValueReference
IC50U46619Unactivated intact human platelets38 nM[7]

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of ONO-3708 on platelet aggregation using light transmission aggregometry (LTA).

1. Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)

  • ONO-3708

  • TP receptor agonist (e.g., U46619, arachidonic acid, collagen)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Light Transmission Aggregometer

2. Methods:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).[4]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[4]

    • Carefully collect the supernatant (PRP).

  • Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Add the desired concentration of ONO-3708 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Add the platelet agonist to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated relative to the PPP baseline.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response TXA2_PGH2 TXA2 / PGH2 TP_Receptor TP Receptor TXA2_PGH2->TP_Receptor Binds to G_Protein Gq/G11 TP_Receptor->G_Protein Activates ONO_3708 ONO-3708 ONO_3708->TP_Receptor Blocks PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Increase ↑ [Ca²⁺]i IP3_DAG->Ca_Increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction PKC_Activation->Platelet_Aggregation

Caption: ONO-3708 blocks the TXA2/PGH2 signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifuge (Low Speed) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifuge (High Speed) to obtain PPP Blood_Collection->PPP_Preparation Pre_warming 4. Pre-warm PRP to 37°C PRP_Preparation->Pre_warming Calculate_Aggregation 8. Calculate % Aggregation (vs. PPP) PPP_Preparation->Calculate_Aggregation Add_ONO3708 5. Add ONO-3708 or Vehicle Pre_warming->Add_ONO3708 Add_Agonist 6. Add Agonist (e.g., U46619) Add_ONO3708->Add_Agonist Record_Aggregation 7. Record Light Transmission Add_Agonist->Record_Aggregation Record_Aggregation->Calculate_Aggregation Determine_IC50 9. Determine IC50 Calculate_Aggregation->Determine_IC50

Caption: Workflow for in vitro platelet aggregation assay with ONO-3708.

Troubleshooting_Logic Start Variable Results with ONO-3708 Check_Potency Is IC50 higher than expected? Start->Check_Potency Check_Variability Are results inconsistent? Start->Check_Variability Check_Potency->Check_Variability No Potency_Causes Potential Causes: - High agonist concentration - Receptor desensitization - Compound instability - Assay variability Check_Potency->Potency_Causes Yes Variability_Causes Potential Causes: - Platelet preparation - Anticoagulant choice - Donor variability - Other activation pathways Check_Variability->Variability_Causes Yes Potency_Solutions Solutions: - Optimize agonist dose - Minimize pre-incubation - Ensure proper handling - Standardize protocol Potency_Causes->Potency_Solutions Variability_Solutions Solutions: - Standardize prep - Consistent anticoagulant - Pool donors/increase N - Use agonist panel Variability_Causes->Variability_Solutions

Caption: Troubleshooting logic for variable ONO-3708 results.

References

Validation & Comparative

A Comparative Guide to Thromboxane A2 Receptor Antagonists: ONO 3708 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO 3708 with other prominent thromboxane A2 (TXA2) receptor antagonists, namely Seratrodast, Ramatroban, and Terutroban. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction upon binding to its G-protein coupled receptor, the thromboxane A2 receptor (TP receptor). Consequently, antagonists of the TP receptor are valuable tools in cardiovascular research and have been investigated for their therapeutic potential in conditions such as thrombosis, asthma, and vasospasm.

This compound is a potent and selective TXA2/prostaglandin H2 (PGH2) receptor antagonist. This guide will compare its performance against other well-known TP receptor antagonists based on their in vitro potency and mechanism of action.

Mechanism of Action

This compound and the other compounds discussed in this guide are competitive antagonists of the TP receptor. They bind to the receptor, thereby preventing the binding of the endogenous agonist, TXA2, and its precursor, PGH2. This blockade inhibits the downstream signaling cascade that leads to platelet activation and smooth muscle contraction.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. The data has been compiled from various in vitro studies to provide a standardized comparison of their potency.

Table 1: In Vitro Potency in Human Platelets

CompoundIC50 (Platelet Aggregation)IC50 (Receptor Binding)Ki (Receptor Affinity)
This compound 0.1-3 µM (agonist-dependent)[1]38 nM (inhibits U46619 binding)[2]Data not available
Seratrodast Data not availableData not availableData not available
Ramatroban 30 nM[3]68 nM (vs. [3H]SQ29548)[3]10-13 nM[3][4]
Terutroban Data not available16.4 nM[5]Data not available

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for a thromboxane A2 receptor binding assay and a platelet aggregation assay.

Thromboxane A2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the TP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Washed human platelets or cell membranes expressing the human TP receptor.

  • Radioligand: [3H]-SQ 29,548 (a potent TP receptor antagonist).

  • Unlabeled TP receptor agonist (e.g., U46619) for determining non-specific binding.

  • Test compounds (e.g., this compound, Seratrodast, Ramatroban, Terutroban) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Platelet Membranes: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the platelet membrane preparation, the radioligand ([3H]-SQ 29,548) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by a TXA2 mimetic.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • TXA2 mimetic agonist (e.g., U46619).

  • Test compounds (e.g., this compound, Seratrodast, Ramatroban, Terutroban) at various concentrations.

  • A light transmission aggregometer.

Procedure:

  • Preparation of PRP and PPP: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).

  • Assay: Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C while stirring.

  • Incubation with Test Compound: Add the test compound at the desired concentration to the PRP and incubate for a short period (e.g., 1-5 minutes).

  • Induction of Aggregation: Add the TXA2 mimetic agonist (U46619) to induce platelet aggregation.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal aggregation induced by the agonist alone.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

ThromboxaneA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cellular_response Cellular Response AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 TXAS TXA Synthase PGH2->TXAS TP_Receptor TP Receptor PGH2->TP_Receptor TXA2 Thromboxane A2 TXAS->TXA2 TXA2->TP_Receptor PLC PLC TP_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ONO_3708 This compound ONO_3708->TP_Receptor Others Other TXA2 Antagonists Others->TP_Receptor Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction

Caption: Thromboxane A2 Signaling Pathway and Site of Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Ki) invivo_evaluation In Vivo Efficacy & Safety receptor_binding->invivo_evaluation platelet_aggregation Platelet Aggregation Assay (Determine IC50) platelet_aggregation->invivo_evaluation selectivity_panel Receptor Selectivity Panel selectivity_panel->invivo_evaluation pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) end Lead Candidate Selection pharmacokinetics->end thrombosis_model Thrombosis Model (e.g., Ferric Chloride Injury) thrombosis_model->end hemostasis_model Hemostasis Model (e.g., Tail Bleeding Time) hemostasis_model->end start Compound Synthesis (this compound & Comparators) invitro_evaluation In Vitro Characterization start->invitro_evaluation invitro_evaluation->receptor_binding invitro_evaluation->platelet_aggregation invitro_evaluation->selectivity_panel invivo_evaluation->pharmacokinetics invivo_evaluation->thrombosis_model invivo_evaluation->hemostasis_model

Caption: Experimental Workflow for Evaluating TXA2 Receptor Antagonists.

Conclusion

This compound is a potent thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and receptor binding in the nanomolar to low micromolar range. When compared to other TXA2 receptor antagonists, Ramatroban and Terutroban also exhibit high potency, with Ki and IC50 values in the low nanomolar range. While quantitative data for Seratrodast is not as readily available, it is also considered a potent antagonist. The choice of antagonist for a particular research application will depend on the specific experimental goals, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and diagrams provided in this guide offer a framework for the evaluation and comparison of these and other novel TXA2 receptor antagonists.

References

A Comparative Analysis of the Thromboxane A2 Receptor Antagonists: ONO 3708 vs. SQ 29,548

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent thromboxane A2 (TXA2) receptor antagonists, ONO 3708 and SQ 29,548. Both compounds are potent inhibitors of the thromboxane A2/prostaglandin H2 (TP) receptor, a key player in thrombosis and vasoconstriction. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows to aid in the objective evaluation of these two compounds.

Mechanism of Action

Both this compound and SQ 29,548 are competitive antagonists of the TXA2 receptor.[1][2][3] By binding to this receptor on platelets and vascular smooth muscle cells, they prevent the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade that leads to platelet aggregation and vasoconstriction, two critical events in the pathophysiology of cardiovascular diseases.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and SQ 29,548 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

CompoundRadioligandCell/Tissue TypeKd (nM)Ki (nM)Reference
This compound[³H]this compoundRat Gel-Filtered Platelets~2.5 (approx.)-[3]
Rat Cultured Vascular Smooth Muscle Cells~15 (approx.)-[3]
SQ 29,548[³H]SQ 29,548Rat Gel-Filtered Platelets~5 (approx.)-[3]
Rat Cultured Vascular Smooth Muscle Cells~10 (approx.)-[3]
[³H]SQ 29,548Human Recombinant TP Receptor-4.1[1]

Note: Kd values for this compound and SQ 29,548 from the same comparative study indicate that this compound has a higher affinity (lower Kd) for the TP receptor in rat platelets, while their affinities are more comparable in rat vascular smooth muscle cells, with SQ 29,548 showing slightly higher affinity.[3]

Table 2: Inhibition of Platelet Aggregation

CompoundAgonistSpeciesIC50Inhibitory ConcentrationReference
This compoundThromboxane A2, Prostaglandin H2, Collagen, ADP (secondary phase), Epinephrine (secondary phase)Human-0.1 - 3 µM[2]
SQ 29,548U-46619 (TXA2 mimetic)Human0.06 µM-[1]
Arachidonic Acid, Collagen, Epinephrine (secondary phase), 9,11-azo PGH2, 11,9-epoxymethano PGH2Human--[3]

Table 3: Inhibition of Vasoconstriction

CompoundAgonistVascular BedpA2 ValueReference
This compoundSTA2 (TXA2 mimetic)Guinea-pig basilar artery8.70[4]
SQ 29,54811,9-epoxymethano PGH2Guinea-pig tracheal spirals9.1[3]
9,11-azo PGH2Rat aorta8.4[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.

  • Collect the supernatant (PRP). Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

2. Aggregometry:

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

  • Add the test compound (this compound or SQ 29,548) or vehicle control and incubate for a specified time.

  • Add a platelet agonist (e.g., U-46619, arachidonic acid, collagen) to induce aggregation.

  • Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • The maximum percentage of aggregation is calculated relative to PPP (100% transmission) and PRP (0% transmission).

  • The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation response) can be determined by testing a range of antagonist concentrations.[5]

Ex Vivo Vasoconstriction Assay (Aortic Ring Assay)

This assay assesses the ability of a compound to inhibit agonist-induced contraction of isolated blood vessels.

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat, rabbit) and excise the thoracic aorta.

  • Place the aorta in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Carefully remove surrounding connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-3 mm in width.

2. Organ Bath Setup:

  • Mount the aortic rings in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

  • Apply a baseline tension and allow the tissue to equilibrate.

3. Experimental Procedure:

  • Induce a stable contraction with a vasoconstrictor agonist (e.g., U-46619, STA2).

  • Once a stable contraction is achieved, add cumulative concentrations of the antagonist (this compound or SQ 29,548) to the bath.

  • Record the relaxation of the aortic ring at each antagonist concentration.

  • The potency of the antagonist can be expressed as a pA2 value, which is calculated from the shift in the concentration-response curve of the agonist in the presence of the antagonist.[6][7]

Signaling Pathways and Experimental Workflows

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response TXA2 Thromboxane A2 TP_Receptor TP Receptor (Thromboxane A2 Receptor) TXA2->TP_Receptor binds Gq Gq protein TP_Receptor->Gq activates ONO_SQ This compound or SQ 29,548 ONO_SQ->TP_Receptor blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from internal stores) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction

Caption: Thromboxane A2 signaling pathway and points of inhibition.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Separation Centrifuge1->PRP Aggregometer Pre-warm PRP to 37°C in Aggregometer PRP->Aggregometer Incubate Incubate with This compound / SQ 29,548 or Vehicle Aggregometer->Incubate Add_Agonist Add Platelet Agonist (e.g., U-46619) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate Calculate % Aggregation Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Excise Excise Thoracic Aorta Clean Clean and Cut into Rings Excise->Clean Mount Mount Aortic Rings in Organ Bath Clean->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction with Agonist Equilibrate->Contract Add_Antagonist Add Cumulative Doses of This compound / SQ 29,548 Contract->Add_Antagonist Record Record Isometric Tension Add_Antagonist->Record Analyze Analyze Relaxation Response Record->Analyze pA2 Calculate pA2 Value Analyze->pA2

References

A Comparative Guide to ONO 3708 and Ramatroban in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO 3708 and ramatroban, two potent inhibitors of platelet aggregation. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for researchers in thrombosis, hemostasis, and cardiovascular drug development.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their uncontrolled activation can lead to pathological thrombus formation, underlying cardiovascular diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent arachidonic acid metabolite that plays a pivotal role in platelet activation and aggregation through its interaction with the thromboxane-prostanoid (TP) receptor. Consequently, TP receptor antagonists have been a key focus in the development of antiplatelet therapies. This guide focuses on two such antagonists: this compound and ramatroban.

This compound is a selective and potent antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[1][2] Its primary mechanism of action is the competitive inhibition of TXA2 and its precursors from binding to the TP receptor on platelets, thereby preventing platelet activation and aggregation.[1]

Ramatroban exhibits a dual mechanism of action. It is a potent antagonist of the TP receptor, similar to this compound.[3][4][5] Additionally, ramatroban is an antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[3][4] This dual antagonism allows ramatroban to not only inhibit platelet aggregation but also to modulate allergic and inflammatory responses.

Mechanism of Action: A Visualized Pathway

The signaling pathway of thromboxane A2-mediated platelet activation is initiated by the binding of TXA2 to the TP receptor, a G-protein coupled receptor. This binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and PKC activation ultimately leads to platelet shape change, degranulation, and aggregation. Both this compound and ramatroban exert their primary antiplatelet effect by blocking the initial step of this cascade: the binding of TXA2 to the TP receptor.

Thromboxane A2 Signaling Pathway in Platelet Activation cluster_membrane Platelet Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to PLC Phospholipase C (PLC) TP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ONO_3708 This compound ONO_3708->TP_Receptor Inhibits Ramatroban Ramatroban Ramatroban->TP_Receptor Inhibits Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation

Caption: Thromboxane A2 signaling pathway and points of inhibition.

Quantitative Comparison of Platelet Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of this compound and ramatroban on platelet aggregation. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAgonistAssay TypeSpeciesIC50 / Inhibitory ConcentrationReference
This compound CollagenPlatelet AggregationHuman0.1 - 3 µM (inhibition range)[1]
ADP (secondary phase)Platelet AggregationHuman0.1 - 3 µM (inhibition range)[1]
Ramatroban ADP (5 µM)Platelet AggregationHuman~1 µM (similar inhibition to 100 µM aspirin)[6]
Not SpecifiedPlatelet AggregationHuman~30 nM[7]
U-46619 (TP agonist)[3H]SQ29548 BindingNot Specified68 nM[8]

Experimental Protocols

The evaluation of platelet inhibitors like this compound and ramatroban predominantly relies on in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is a widely used method.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid.

  • Test compounds: this compound, Ramatroban.

  • Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving compounds.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Incubation with Inhibitor:

    • Pre-warm the adjusted PRP to 37°C.

    • Add the desired concentration of this compound, ramatroban, or vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes) at 37°C with continuous stirring in the aggregometer cuvette.

  • Induction of Platelet Aggregation:

    • Add a specific concentration of a platelet agonist (e.g., collagen, ADP) to the cuvette to induce aggregation.

  • Data Acquisition:

    • The aggregometer measures the change in light transmission through the PRP suspension over time as platelets aggregate. The data is recorded as a percentage of aggregation, with 100% representing the light transmission through PPP.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.

Experimental Workflow for Platelet Aggregation Assay Start Start Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection Centrifugation_PRP Low-Speed Centrifugation (e.g., 200g, 15-20 min) Blood_Collection->Centrifugation_PRP Centrifugation_PPP High-Speed Centrifugation (e.g., 2000g, 15 min) Blood_Collection->Centrifugation_PPP PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP_Collection Platelet_Count Adjust PRP Platelet Count with PPP PRP_Collection->Platelet_Count PPP_Collection Collect Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP_Collection Incubation Pre-incubate adjusted PRP with This compound, Ramatroban, or Vehicle (37°C with stirring) Platelet_Count->Incubation Add_Agonist Add Agonist (e.g., Collagen, ADP) to induce aggregation Incubation->Add_Agonist Measure_Aggregation Measure Light Transmission in Aggregometer Add_Agonist->Measure_Aggregation Data_Analysis Calculate % Inhibition and IC50 Measure_Aggregation->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro platelet aggregation assay.

Discussion and Conclusion

Both this compound and ramatroban are effective inhibitors of platelet aggregation through the antagonism of the TP receptor. The available data, although from separate studies, suggest that both compounds are potent inhibitors, with ramatroban showing activity in the nanomolar range for platelet aggregation.

The key differentiator between the two compounds is the dual mechanism of action of ramatroban, which also targets the DP2 (CRTH2) receptor. This gives ramatroban a broader pharmacological profile, with potential applications in inflammatory and allergic conditions in addition to its antiplatelet effects.[3][4]

For researchers focused solely on the inhibition of TXA2-mediated platelet aggregation, both this compound and ramatroban represent valuable pharmacological tools. The choice between them may depend on the specific research question, the desired selectivity, and the context of the experimental model. For studies investigating the interplay between thrombosis and inflammation, the dual-action of ramatroban may offer unique advantages.

References

A Comparative Guide to ONO-3708 and Other Thromboxane A2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antagonist activity of ONO-3708, a potent and selective thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor (TP receptor) antagonist. The performance of ONO-3708 is objectively compared with other notable TP receptor antagonists, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to Thromboxane A2 Receptor Antagonism

Thromboxane A2 is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. It exerts its effects by binding to TP receptors, leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of a variety of cardiovascular and respiratory diseases, including thrombosis, myocardial ischemia, hypertension, and asthma.

ONO-3708 is a selective TP receptor antagonist that has been shown to effectively inhibit platelet aggregation and prevent thrombosis in various preclinical models.[1][2] This guide evaluates its antagonist activity in comparison to other well-characterized TP receptor antagonists such as Picotamide, GR32191, Terutroban, Seratrodast, and Ifetroban.

Mechanism of Action: The Thromboxane A2 Signaling Pathway

Thromboxane A2, produced from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes, binds to the G-protein coupled TP receptor on the surface of platelets and vascular smooth muscle cells. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent signaling cascade leads to platelet shape change, degranulation, and aggregation, as well as vasoconstriction. TP receptor antagonists like ONO-3708 competitively block the binding of TXA2 to its receptor, thereby inhibiting these downstream effects.

Thromboxane_Signaling_Pathway cluster_membrane Cell Membrane TP_Receptor TP Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TP_Receptor Binds to ONO_3708 ONO-3708 & Other Antagonists ONO_3708->TP_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Response Platelet Aggregation & Vasoconstriction Ca_Release->Platelet_Response PKC_Activation->Platelet_Response

Caption: Thromboxane A2 signaling pathway and the inhibitory action of TP receptor antagonists.

Quantitative Comparison of Antagonist Activity

The antagonist activity of ONO-3708 and its alternatives has been quantified using various in vitro assays, primarily radioligand binding assays and functional assays such as platelet aggregation. The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the radioligand used, tissue preparation, and specific assay protocols.

Radioligand Binding Affinity (Ki/Kd values)

Binding affinity is a measure of the strength of the interaction between a ligand (the antagonist) and its receptor. A lower Ki or Kd value indicates a higher binding affinity.

CompoundRadioligandTissue/Cell PreparationKi/Kd (nM)Reference(s)
ONO-11120 [125I]PTA-OHHuman Platelets19 ± 4[3]
[3H]U46619Human Platelets42 ± 12[3]
Picotamide [125I]PTA-OHHuman Platelets1472 ± 321[3]
[3H]U46619Human Platelets1648 ± 431[3]
[3H]-PicotamideHuman Platelets325 (KD)[4]
GR32191 [3H]-GR32191Human Intact Platelets2.2 (Kd)[5]
[3H]-GR32191Human Platelet Membranes2.1 (Kd)[6]
Functional Inhibition (IC50/pA2 values)

Functional assays measure the ability of an antagonist to inhibit a biological response induced by an agonist. The IC50 is the concentration of an antagonist that inhibits 50% of the maximal response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

CompoundAssayAgonistIC50 (nM) / pA2Reference(s)
ONO-3708 Human Platelet AggregationThromboxane A2, PGH2, Collagen, ADP, Epinephrine100 - 3000 (µM)[1]
GR32191 Human Platelet Aggregation (Whole Blood)U-466198.2 (pA2)[7]
R.68070 Human Platelet Aggregation (Whole Blood)U-466195.4 (pA2)[7]
CV-4151 Human Platelet Aggregation (Whole Blood)U-466194.8 (pA2)[7]
Seratrodast Ferroptosis Inhibition-4500 (IC50)[8]
GR32191 Human Platelet AggregationU-466192.3 (IC50)[5]

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the TP receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Platelet Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound & Free Radioligand (Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate->Measure_Radioactivity Analyze_Data Data Analysis: Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Human platelet membranes are prepared from isolated platelets through homogenization and centrifugation.[9]

  • Incubation: The platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ29,548) and varying concentrations of the test compound (e.g., ONO-3708 or an alternative).[9][10]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Platelet Aggregation Assay

This functional assay assesses the ability of a test compound to inhibit platelet aggregation induced by a TP receptor agonist.

Platelet_Aggregation_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Pre_Incubate Pre-incubate PRP with Test Compound Prepare_PRP->Pre_Incubate Induce_Aggregation Induce Aggregation with Agonist (e.g., U46619) Pre_Incubate->Induce_Aggregation Monitor_Aggregation Monitor Aggregation (Light Transmission) Induce_Aggregation->Monitor_Aggregation Analyze_Data Data Analysis: Determine % Inhibition Monitor_Aggregation->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a platelet aggregation assay.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.[11]

  • Incubation: The PRP is pre-incubated with either the test compound or a vehicle control at 37°C.

  • Aggregation Induction: A TP receptor agonist, such as the stable TXA2 analog U46619, collagen, or arachidonic acid, is added to the PRP to induce platelet aggregation.[11][12]

  • Monitoring: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[11]

  • Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

In Vivo Validation of ONO-3708

The antagonist activity of ONO-3708 has also been validated in several in vivo models:

  • Canine Coronary Thrombosis Models: Intravenous administration of ONO-3708 dose-dependently prevented coronary thrombosis induced by either partial obstruction of the coronary artery or electrical stimulation.[1]

  • Canine Endotoxin Shock Model: Pretreatment with ONO-3708 abolished the increase in mean pulmonary artery pressure induced by E. coli endotoxin.[13]

  • Dog Liver Ischemia-Reperfusion Model: ONO-3708 protected liver function from injury related to ischemia and reperfusion, suggesting a role in reducing lipid peroxidation and the TXA2/PGI2 ratio.[14]

Comparison with Other TP Receptor Antagonists

  • Picotamide: This compound exhibits a dual mechanism of action, inhibiting both thromboxane synthase and the TP receptor.[15] Its affinity for the TP receptor, however, appears to be lower than that of more selective antagonists.[3]

  • GR32191: A highly potent and specific TP receptor antagonist with a pA2 value of approximately 8.3-8.7 in human platelets.[16]

  • Terutroban: A selective TP receptor antagonist that has been investigated for the secondary prevention of thrombotic events.[17][18]

  • Seratrodast: The first TP receptor antagonist approved as an anti-asthmatic drug in Japan.[19] It has also been shown to inhibit neuronal ferroptosis.[8]

  • Ifetroban: An orally active TP receptor antagonist with antiplatelet and potential anti-metastatic activities.[20]

Conclusion

ONO-3708 is a potent and selective thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and thrombosis in preclinical models. While a direct head-to-head comparison of binding affinities with all major alternatives is limited by the availability of standardized data, functional assays and in vivo studies consistently support its robust antagonist activity. The choice of a particular TP receptor antagonist for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, pharmacokinetic properties, and the desired therapeutic window. The detailed experimental protocols provided in this guide offer a foundation for further comparative studies to elucidate the nuanced differences between these important pharmacological agents.

References

ONO-3708: A Comparative Analysis of its Selectivity and Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-3708 is a potent and selective antagonist of the Thromboxane A2/Prostaglandin Endoperoxide (TP) receptor, a key player in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. This guide provides a comparative analysis of ONO-3708's selectivity and off-target binding profile, supported by available experimental data, to aid researchers in its application and in the development of novel therapeutics.

On-Target Activity: Potent TP Receptor Antagonism

ONO-3708 demonstrates high affinity for the TP receptor. In vitro studies have shown that ONO-3708 can effectively inhibit the binding of the TP receptor agonist U46619 in unactivated intact human platelets, with a reported half-maximal inhibitory concentration (IC50) of 38 nM[1]. This potent antagonism of the TP receptor underlies its mechanism of action in preventing thromboxane A2-mediated cellular responses.

Comparative Selectivity Profile

A critical aspect of a pharmacological tool's utility and a drug candidate's safety is its selectivity for its intended target over other related receptors. While comprehensive public data on the off-target binding of ONO-3708 across the entire prostanoid receptor family (including EP, DP, FP, and IP receptors) is limited, one study provides valuable insight into its selectivity.

In an in vitro study examining the pharmacological properties of ONO-3708 on blood vessels, it was observed that at a concentration of 10 µM, ONO-3708 effectively inhibited rabbit aorta contractions induced by thromboxane A2 and other TP receptor agonists. Importantly, at this concentration, it did not affect contractions induced by angiotensin II, serotonin, or norepinephrine, suggesting a high degree of selectivity against these unrelated receptor systems[2].

For a comprehensive understanding, a direct comparison of the binding affinities (Ki or IC50 values) of ONO-3708 across all prostanoid receptors would be ideal. The table below illustrates the type of data necessary for a complete selectivity profile, using hypothetical values for other prostanoid receptors to demonstrate the desired comparative data format.

ReceptorONO-3708 Binding Affinity (Ki/IC50)Reference CompoundReference Compound Binding Affinity (Ki)
TP 38 nM (IC50) [1]Ramatroban~6 nM (Kd)
EP1Data not availableSulprostone~1.5 nM
EP2Data not availableButaprost~30 nM
EP3Data not availableSulprostone~0.3 nM
EP4Data not availableONO-AE3-2081.3 nM
DPData not availableBWA868C~10 nM
FPData not availableLatanoprost acid~3.1 nM
IPData not availableCicaprost~4 nM

Note: The binding affinities for reference compounds are approximate values from various sources and are provided for comparative context.

Off-Target Binding Considerations

The assessment of off-target binding is crucial for predicting potential side effects and understanding the complete pharmacological profile of a compound. While the available data suggests ONO-3708 is selective for the TP receptor over some other G-protein coupled receptors, a comprehensive screening against a broad panel of receptors, ion channels, and enzymes would be necessary to fully characterize its off-target profile. Such studies are standard practice in drug development to identify any unintended molecular interactions that could lead to adverse effects.

Signaling Pathways

The primary signaling pathway affected by ONO-3708 is the one downstream of the TP receptor. TP receptors are G-protein coupled receptors that primarily couple to Gq/11 and G12/13 proteins. Activation of this pathway leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, triggering cellular responses such as platelet aggregation and smooth muscle contraction. By acting as an antagonist, ONO-3708 blocks the initiation of this signaling cascade.

TP_Signaling_Pathway cluster_membrane Cell Membrane TP TP Receptor Gq Gq/11 TP->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TXA2 Thromboxane A2 TXA2->TP Activates ONO3708 ONO-3708 ONO3708->TP Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Response PKC->Response

Figure 1. Simplified signaling pathway of the TP receptor and the inhibitory action of ONO-3708.

Experimental Protocols

The determination of binding affinity and selectivity of compounds like ONO-3708 is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ONO-3708) for a specific receptor (e.g., TP receptor).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-SQ 29,548 for the TP receptor).

  • Unlabeled test compound (ONO-3708).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).

  • Equilibration: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash detect Add Scintillation Fluid and Measure Radioactivity wash->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end

Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

ONO-3708 is a potent TP receptor antagonist with demonstrated selectivity over several other non-prostanoid receptors. To fully elucidate its therapeutic potential and safety profile, further studies are required to determine its binding affinity across the complete panel of prostanoid receptors. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A comprehensive understanding of its on-target and off-target activities will be invaluable for researchers utilizing ONO-3708 as a pharmacological tool and for those involved in the development of novel TP receptor-targeted therapies.

References

ONO-3708: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-3708 is a well-established antagonist of the TP receptor, demonstrating high potency in inhibiting platelet aggregation and vasoconstriction mediated by thromboxane A2. An in-vitro study reported an IC50 value of 38 nM for ONO-3708 in inhibiting the binding of the TP receptor agonist U46619 in human platelets.[1] Evidence of cross-reactivity with other prostanoid receptors is limited. One study indicated that at a high concentration (10 µM), ONO-3708 could inhibit contractions induced by prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, suggesting a potential for weak off-target activity at this receptor.[2]

To provide a benchmark for selectivity, this guide includes the cross-reactivity profile of another compound from Ono Pharmaceutical Co., ONO-AE3-208, a selective EP4 receptor antagonist. This comparison highlights the typical data generated in cross-reactivity studies and serves as a reference for the expected selectivity of such pharmacological tools.

Data Presentation: ONO-3708 and Comparators

The following tables summarize the available quantitative data for ONO-3708 and the comparative compound ONO-AE3-208.

Table 1: Potency of ONO-3708 against the TP Receptor

CompoundTarget ReceptorAssay TypeSystemAgonistPotency (IC50)
ONO-3708TP (Thromboxane A2/Prostaglandin H2)Binding InhibitionUnactivated intact human plateletsU4661938 nM

Table 2: Cross-Reactivity Profile of ONO-AE3-208 (for comparative purposes)

CompoundTarget ReceptorBinding Affinity (Ki)
ONO-AE3-208EP41.3 nM
EP330 nM
FP790 nM
TP2400 nM
EP1, EP2, DP, IP>10,000 nM

This data for ONO-AE3-208 demonstrates a selective binding profile for the EP4 receptor with significantly lower affinity for other prostanoid receptors.[3]

Experimental Protocols

The evaluation of a compound's cross-reactivity is crucial for understanding its specificity and potential off-target effects. Standard methodologies for these studies include radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of ONO-3708 for a panel of prostanoid receptors (TP, EP1-4, DP, FP, IP).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant prostanoid receptor of interest.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radioligand for each receptor subtype is used at a concentration near its dissociation constant (Kd).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ONO-3708.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of ONO-3708 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to antagonize the cellular response to an agonist. The choice of assay depends on the signaling pathway of the receptor.

1. Calcium Mobilization Assay (for Gq-coupled receptors like TP, EP1, FP)

Objective: To determine the functional potency (IC50) of ONO-3708 in inhibiting agonist-induced calcium release.

Methodology:

  • Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of ONO-3708 are added to the wells and incubated.

  • Agonist Stimulation: A specific agonist for the receptor is added to stimulate an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of ONO-3708 that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

2. cAMP Assay (for Gs- and Gi-coupled receptors like EP2, EP4, DP, IP and EP3)

Objective: To determine the functional potency (IC50) of ONO-3708 in inhibiting or potentiating agonist-induced changes in cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in a multi-well plate.

  • Compound Incubation: Cells are pre-incubated with increasing concentrations of ONO-3708.

  • Agonist/Forskolin Stimulation: For Gs-coupled receptors, a specific agonist is added to stimulate cAMP production. For Gi-coupled receptors, forskolin (an adenylyl cyclase activator) is added along with the specific agonist to measure the inhibition of cAMP production.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of ONO-3708 that inhibits 50% of the agonist-induced change in cAMP levels (IC50) is calculated.

Mandatory Visualizations

Prostanoid Receptor Signaling Pathways

G_Protein_Signaling cluster_ligands Prostanoid Ligands cluster_receptors Prostanoid Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors TXA2 Thromboxane A2 TP TP TXA2->TP PGE2 Prostaglandin E2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PGF2a Prostaglandin F2α FP FP PGF2a->FP PGD2 Prostaglandin D2 DP DP PGD2->DP PGI2 Prostacyclin (PGI2) IP IP PGI2->IP Gq Gq TP->Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs FP->Gq DP->Gs IP->Gs PLC PLC Activation Gq->PLC AC_inc Adenylyl Cyclase (cAMP ↑) Gs->AC_inc AC_dec Adenylyl Cyclase (cAMP ↓) Gi->AC_dec IP3_DAG IP3 + DAG (Ca2+ ↑) PLC->IP3_DAG

Caption: Prostanoid receptor signaling pathways.

Experimental Workflow for Cross-Reactivity Screening

Workflow cluster_setup Assay Setup cluster_binding Radioligand Binding Assay cluster_functional Functional Assay cluster_results Results & Analysis start Start: ONO-3708 receptors Panel of Human Prostanoid Receptors (TP, EP1-4, DP, FP, IP) start->receptors assay_type Select Assay Type: - Radioligand Binding - Functional Assay receptors->assay_type binding_exp Perform Competition Binding Experiment assay_type->binding_exp Binding func_exp Perform Antagonist Functional Assay (Ca2+ or cAMP) assay_type->func_exp Functional binding_data Collect Radioactivity Data binding_exp->binding_data binding_analysis Calculate IC50 and Ki values binding_data->binding_analysis comparison Compare Ki / IC50 values across receptor panel binding_analysis->comparison func_data Collect Assay Signal Data func_exp->func_data func_analysis Calculate IC50 values func_data->func_analysis func_analysis->comparison selectivity Determine Selectivity Profile comparison->selectivity

Caption: Workflow for assessing cross-reactivity.

References

A Comparative Review of the Pharmacokinetics of the Thromboxane A2 Receptor Antagonist Ramatroban in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of ramatroban, a potent thromboxane A2 (TXA2) receptor antagonist, in various animal species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate across different preclinical models is fundamental for predicting its behavior in humans. While the primary focus of this guide is ramatroban, comparative data for a structurally related TXA2 receptor antagonist, MK-7246, is also included to provide a broader context for interspecies differences.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ramatroban and its analogue MK-7246 in rats, dogs, and rhesus monkeys following oral (PO) and intravenous (IV) administration. These parameters are crucial for evaluating the systemic exposure and disposition of the compounds.

ParameterRatDogRhesus Monkey
Ramatroban
Bioavailability (%)~50 (PO)[1]Complete (PO)[1]Data Not Available
Clearance (CL)1.2 L/h/kg (IV, male)[1]0.7 L/h/kg (IV)[1]Data Not Available
Half-life (t½)1.7-fold longer in females (PO)[1]Data Not AvailableData Not Available
Area Under the Curve (AUC)Dose-proportional (1-10 mg/kg PO, male); 3-fold higher in females (PO)[1]Data Not AvailableData Not Available
Maximum Concentration (Cmax)Over-proportional increase with dose (1-10 mg/kg PO, male)[1]Data Not AvailableData Not Available
MK-7246 (Analogue)
Bioavailability (%)114 (PO)[2]67 (PO)[2]57 (PO)[2]
Clearance (CL)Low (IV)[2]Moderate (IV)[2]Low (IV)[2]
Half-life (t½)5.6 h (IV)[2]8.4 h (IV)[2]8.1 h (IV)[2]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical pharmacokinetic methodologies. Below are detailed experimental protocols typical for such investigations.

Ramatroban Pharmacokinetic Study in Rats and Dogs[1]
  • Animal Models: Male and female Wistar rats and female beagle dogs were used. For biliary excretion studies, male rats were bile duct-cannulated.

  • Drug Administration:

    • Intravenous (IV): A single dose of [14C]ramatroban was administered.

    • Oral (PO): A single dose of non-labeled or [14C]ramatroban was administered by gavage. The dose range for rats was 1-10 mg/kg.

    • Intraduodenal (ID): A single dose of [14C]ramatroban was administered to conscious, bile duct-cannulated male rats.

  • Sample Collection:

    • Blood: Serial blood samples were collected from the tail vein of rats or cephalic vein of dogs at predetermined time points post-dosing. Plasma was separated by centrifugation.

    • Urine and Feces: Animals were housed in metabolism cages to allow for the separate collection of urine and feces.

    • Bile: In cannulated rats, bile was collected to determine the extent of biliary excretion.

  • Analytical Method:

    • The concentrations of ramatroban and its metabolites in plasma, urine, bile, and feces were determined using a combination of high-performance liquid chromatography (HPLC) and radiometric detection for the 14C-labeled compound.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as AUC, Cmax, t½, and clearance were calculated from the plasma concentration-time data using non-compartmental analysis. Bioavailability was calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.

Interspecies Comparison and Signaling Pathway

The pharmacokinetic data reveal significant species differences in the disposition of ramatroban. The oral bioavailability of ramatroban is complete in dogs but only around 50% in rats, which is attributed to presystemic elimination in the latter.[1] Furthermore, a notable sex difference was observed in rats, with female rats exhibiting a three-fold higher systemic exposure (AUC) and a longer half-life compared to male rats.[1]

Metabolism also shows marked species differences. In dogs, ramatroban is primarily metabolized through glucuronidation, whereas in rats, both oxidative metabolism and glucuronidation are significant pathways.[1] This leads to a more pronounced enterohepatic circulation in dogs (77% of the dose) compared to rats (17% of the dose).[1]

The following diagram illustrates the general signaling pathway of thromboxane A2 and the mechanism of action of TXA2 receptor antagonists like ramatroban.

TXA2_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds to PLC Phospholipase C (PLC) TP_Receptor->PLC Activates Ramatroban Ramatroban Ramatroban->TP_Receptor Antagonizes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_increase->Cellular_Response PKC_activation->Cellular_Response

Caption: Thromboxane A2 signaling and antagonism.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study in animal models.

PK_Workflow cluster_prestudy Pre-study Phase cluster_instudy In-life Phase cluster_poststudy Post-study Phase Protocol_Design Protocol Design - Species Selection - Dose Selection - Route of Administration Ethical_Approval Ethical Approval (IACUC) Protocol_Design->Ethical_Approval Animal_Acclimatization Animal Acclimatization Ethical_Approval->Animal_Acclimatization Drug_Administration Drug Administration (e.g., IV, PO) Animal_Acclimatization->Drug_Administration Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Sample_Collection->Sample_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) Bioanalysis->Data_Analysis Report_Generation Study Report Generation Data_Analysis->Report_Generation

Caption: Preclinical pharmacokinetic study workflow.

References

ONO-3708: A Comparative Analysis of its In Vitro and In Vivo Efficacy as a Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-3708 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor. This guide provides a comprehensive comparison of its pharmacological effects observed in both laboratory-based (in vitro) and living organism (in vivo) studies. The data presented herein is collated from various preclinical investigations to offer a clear perspective on its therapeutic potential, particularly in the context of thrombosis and vasospasm.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on ONO-3708, providing a side-by-side comparison of its potency and efficacy in different experimental settings.

In Vitro Efficacy of ONO-3708
Assay TypeSpeciesAgonistONO-3708 ConcentrationObserved Effect
Platelet AggregationHumanThromboxane A2, Prostaglandin H2, Collagen, ADP (secondary phase), Epinephrine (secondary phase)0.1 - 3 µMInhibition of platelet aggregation[1]
Aorta ContractionRabbitThromboxane A2, Prostaglandin H2, U-46619, Prostaglandin F2α10 µMInhibition of contractions[2]
Basilar Artery ContractionCanineSTA2, U-46619, PGF2α1 - 100 nMCompetitive inhibition of contractile responses[2]
Basilar Artery ContractionCanine15-hydroperoxy-eicosatetraenoic acid (15-HPETE)1 - 100 nMNon-competitive inhibition of contractile responses[2]
In Vivo Efficacy of ONO-3708
Animal ModelSpeciesConditionONO-3708 DosageObserved Effect
Cerebral VasospasmCatSTA2-induced basilar artery constriction10 and 100 µg/kg/min i.v.Amelioration of the decrease in artery diameter[2]
Cerebral VasospasmDogExperimental subarachnoid hemorrhage10 and 30 µg/kg/min i.v.Prevention of cerebral vasospasm[2]
Coronary ThrombosisDogPartial obstruction of the coronary artery3 to 300 µg/kg i.v.Dose-dependent prevention of coronary thrombosis[1]
Coronary ThrombosisDogElectrically stimulated coronary thrombosis3 µg/kg/min i.v.Significant prevention of thrombosis without affecting blood pressure or heart rate[1]
Ischemia-Reperfusion InjuryDogIsolated in-vivo-perfused pancreas model200 µg/kg/min i.v.Prevention of abnormalities in pancreatic secretion; reduction in lipid peroxide levels[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams were generated using Graphviz.

G cluster_0 Cell Membrane AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Platelet_Activation Platelet Activation & Vasoconstriction Ca2->Platelet_Activation ONO_3708 ONO-3708 ONO_3708->TP_Receptor Antagonism G cluster_0 Experimental Workflow: Canine Coronary Thrombosis Model Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurements (Blood Pressure, Heart Rate, Coronary Blood Flow) Animal_Prep->Baseline Thrombosis_Induction Induction of Coronary Thrombosis (Partial Obstruction or Electrical Stimulation) Baseline->Thrombosis_Induction ONO_3708_Admin ONO-3708 Administration (Intravenous Infusion) Thrombosis_Induction->ONO_3708_Admin Monitoring Continuous Monitoring of Parameters ONO_3708_Admin->Monitoring Data_Analysis Data Analysis (Comparison to Control Group) Monitoring->Data_Analysis

References

ONO-3708: A Comparative Analysis of a Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental findings related to ONO-3708, a potent thromboxane A2 (TXA2) receptor antagonist. The information is presented to facilitate an understanding of its performance relative to other similar agents, supported by available experimental data.

ONO-3708 is a selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor, playing a crucial role in mediating the biological effects of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1] Experimental evidence demonstrates its efficacy in various preclinical models, suggesting its therapeutic potential in conditions such as thrombosis, endotoxin shock, and cerebral vasospasm.

Comparative Efficacy of ONO-3708

To contextualize the performance of ONO-3708, this section compares its activity with other TXA2 receptor antagonists.

In Vitro Receptor Binding Affinity

A key measure of a receptor antagonist's potency is its ability to inhibit the binding of an agonist to its receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) of ONO-3708 and other TXA2 receptor antagonists in inhibiting the binding of U46619, a stable TXA2 mimetic, to unactivated human platelets.[2]

CompoundIC50 (nM)
SQ 29,5487.9
ONO-3708 38
BM 13.177910
13-APA6200

Lower IC50 values indicate higher binding affinity.

In Vivo Efficacy in a Model of Endotoxin Shock

In a study using a canine model of endotoxin shock induced by E. coli endotoxin, pretreatment with ONO-3708 demonstrated a significant protective effect on pulmonary hemodynamics and airway pressure.[1]

ParameterControl (Endotoxin only)ONO-3708 Pretreatment
Mean Pulmonary Artery Pressure (mmHg)
Baseline9.9 ± 1.0Not specified
5 min post-endotoxin19.1 ± 2.3Abolished increase
Airway Pressure (cmH2O)
Baseline10.0 ± 1.9Not specified
5 min post-endotoxin14.4 ± 1.7Significantly attenuated increase

While ONO-3708 effectively mitigated the pulmonary effects, it did not prevent the endotoxin-induced decrease in systemic arterial pressure and cardiac output in this model.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

cluster_0 Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor TXA2/PGH2 Receptor (TP) TXA2->TP_Receptor PLC Phospholipase C (PLC) Activation TP_Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Platelet_Activation Platelet Aggregation & Vasoconstriction Ca_increase->Platelet_Activation ONO_3708 ONO-3708 ONO_3708->TP_Receptor Antagonism

Mechanism of ONO-3708 action.

cluster_1 In Vitro U46619 Binding Assay Workflow start Human Platelet Suspension incubation Incubate with [3H]-U46619 & ONO-3708 start->incubation separation Separation of Bound & Free Ligand incubation->separation measurement Quantification of Bound Radioactivity separation->measurement end IC50 Determination measurement->end

Workflow for in vitro binding assay.

cluster_2 Canine Endotoxin Shock Model Workflow animal Anesthetized Dog pretreatment Pretreatment with ONO-3708 or Vehicle animal->pretreatment endotoxin Intravenous Infusion of E. coli Endotoxin pretreatment->endotoxin monitoring Continuous Monitoring of: - Mean Pulmonary Artery Pressure - Airway Pressure - Systemic Arterial Pressure - Cardiac Output endotoxin->monitoring analysis Data Analysis monitoring->analysis

Workflow for in vivo endotoxin shock model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are summaries of the protocols used in the key studies cited.

In Vitro U46619 Binding Assay in Human Platelets

This assay determines the binding affinity of ONO-3708 to the TXA2/PGH2 receptor.

  • Platelet Preparation: Washed, unactivated, and intact human platelets are prepared and suspended in a suitable buffer.

  • Incubation: A constant concentration of radiolabeled U46619 ([3H]-U46619) is incubated with the platelet suspension in the presence of varying concentrations of ONO-3708 or other competing antagonists.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the platelets is measured using liquid scintillation counting.

  • Data Analysis: The concentration of ONO-3708 that inhibits 50% of the specific binding of [3H]-U46619 (IC50) is calculated.[2]

In Vivo Canine Endotoxin Shock Model

This model evaluates the in vivo efficacy of ONO-3708 in a systemic inflammatory response syndrome.

  • Animal Preparation: Anesthetized dogs are instrumented for the continuous monitoring of cardiovascular and respiratory parameters, including mean pulmonary artery pressure, systemic arterial pressure, cardiac output, and airway pressure.

  • Pretreatment: A group of animals is pretreated with an intravenous infusion of ONO-3708. A control group receives a vehicle infusion.

  • Induction of Shock: Endotoxin shock is induced by a continuous intravenous infusion of E. coli endotoxin (1mg/kg).[1]

  • Monitoring and Data Collection: All physiological parameters are continuously recorded before, during, and after the endotoxin infusion for a specified observation period.

  • Data Analysis: The data from the ONO-3708 treated group is compared to the control group to determine the effect of the compound on the endotoxin-induced changes.[1]

Conclusion

The experimental findings demonstrate that ONO-3708 is a potent antagonist of the TXA2/PGH2 receptor. Its in vitro binding affinity is comparable to other known antagonists. In vivo studies highlight its potential to mitigate specific pathological responses in complex disease models like endotoxin shock. This guide provides a comparative overview to aid researchers in evaluating the experimental profile of ONO-3708. Further research with direct head-to-head comparative studies in functional assays would provide a more comprehensive understanding of its relative efficacy.

References

ONO-3708: A Comparative Analysis of a Thromboxane Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the preclinical efficacy of ONO-3708, a potent thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor antagonist. The performance of ONO-3708 is compared with other notable TXA2 receptor antagonists, BAY U 3405 (Ramatroban) and NTP42, based on available experimental data. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research and development.

Mechanism of Action: Targeting the Thromboxane A2 Receptor

ONO-3708 exerts its pharmacological effects by competitively inhibiting the thromboxane A2 (TXA2) receptor, also known as the TP receptor. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking this receptor, ONO-3708 and other antagonists in this class can mitigate the pathological effects of TXA2, which are implicated in various cardiovascular and inflammatory conditions.[1] The binding of TXA2 to its G-protein coupled receptor activates phospholipase C, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and platelet activation.

Preclinical Efficacy of ONO-3708

Preclinical studies have demonstrated the potential therapeutic utility of ONO-3708 in conditions characterized by excessive TXA2 activity, such as endotoxin shock.

In Vitro Platelet Aggregation

ONO-3708 has been shown to be a potent inhibitor of platelet aggregation. It inhibits the binding of U46619, a stable TXA2 mimetic, to unactivated intact human platelets with an IC50 value of 38 nM.

Endotoxin Shock Model in Anesthetized Dogs

In a canine model of endotoxin shock, pretreatment with ONO-3708 demonstrated a beneficial effect in the early phase. Intravenous infusion of E. coli endotoxin (1mg/kg) caused a significant increase in mean pulmonary artery pressure (MPAP) and airway pressure. ONO-3708 pretreatment effectively abolished these endotoxin-induced effects.[2][3] However, it did not prevent the associated decrease in systemic arterial pressure and cardiac output.[2][3]

Comparative Efficacy with Alternative TXA2 Receptor Antagonists

Direct head-to-head comparative studies of ONO-3708 with other TXA2 receptor antagonists are limited. However, by examining data from similar preclinical models, a comparative assessment can be made.

BAY U 3405 (Ramatroban) in Endotoxin Shock

BAY U 3405 has also been investigated in a rat model of endotoxin shock. Pretreatment with BAY U 3405 (30 mg/kg, i.v.) 30 minutes before endotoxin challenge resulted in a 45% survival rate at 48 hours, reduced hypotension, and decreased serum levels of TNF-α.[4]

NTP42 in Pulmonary Arterial Hypertension

NTP42 is another TXA2 receptor antagonist that has shown efficacy in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH). In this model, NTP42 was found to be at least comparable to the standard-of-care drugs, Sildenafil and Selexipag, in reducing mean pulmonary arterial pressure and right ventricular systolic pressure.[5] Furthermore, NTP42 demonstrated superiority over Sildenafil and Selexipag in reducing pulmonary vascular remodeling, inflammation, and fibrosis.[5]

Quantitative Data Summary

Compound Model Key Findings Reference
ONO-3708 In vitro human plateletsIC50 of 38 nM for inhibiting U46619 binding
Canine Endotoxin ShockAbolished endotoxin-induced increase in Mean Pulmonary Artery Pressure (from 9.9 to 19.1 mmHg) and Airway Pressure (from 10.0 to 14.4 cmH2O)[2][3]
BAY U 3405 Rat Endotoxin Shock45% survival at 48 hours; Reduced hypotension and TNF-α levels[4]
NTP42 Rat Pulmonary HypertensionComparable to Sildenafil and Selexipag in reducing mPAP and RVSP; Superior in reducing vascular remodeling, inflammation, and fibrosis[5]

Experimental Protocols

ONO-3708 in Canine Endotoxin Shock Model
  • Animal Model: Anesthetized dogs.

  • Induction of Endotoxin Shock: Intravenous infusion of E. coli endotoxin at a dose of 1mg/kg.[2][3]

  • Treatment: Pretreatment with ONO-3708 prior to endotoxin infusion. The exact dose and timing of ONO-3708 administration are not specified in the available abstract.

  • Parameters Measured: Mean pulmonary artery pressure (MPAP), airway pressure, systemic arterial pressure, and cardiac output were monitored.[2][3]

BAY U 3405 in Rat Endotoxin Shock Model
  • Animal Model: Male rats.

  • Induction of Endotoxin Shock: Intravenous injection of Salmonella enteritidis lipopolysaccharide (LPS) at a dose of 20 mg/kg.[4]

  • Treatment: Intravenous administration of BAY U 3405 at a dose of 30 mg/kg, 30 minutes before the endotoxin challenge.[4]

  • Parameters Measured: Survival rate at 48 hours, systemic blood pressure, serum TNF-α levels, phagocytic activity, and myeloperoxidase (MPO) activity in various tissues.[4]

NTP42 in Rat Pulmonary Arterial Hypertension Model
  • Animal Model: Rats.

  • Induction of PAH: Monocrotaline-induced pulmonary arterial hypertension.

  • Treatment: The specific dosage and administration details for NTP42 were not available in the provided search results.

  • Comparators: Sildenafil and Selexipag were used as standard-of-care comparators.[5]

  • Parameters Measured: Mean pulmonary arterial pressure (mPAP), right ventricular systolic pressure (RVSP), assessment of pulmonary vascular remodeling, inflammation, and fibrosis.[5]

Signaling Pathway and Experimental Workflow Diagrams

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor Thromboxane A2 Receptor (TP) TXA2->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Vasoconstriction & Platelet Aggregation Ca2->Cellular_Response PKC->Cellular_Response ONO_3708 ONO-3708 ONO_3708->TP_Receptor Antagonism

Caption: Thromboxane A2 Signaling Pathway and ONO-3708's Point of Intervention.

Experimental_Workflow_Endotoxin_Shock cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Anesthetized Dog or Rat Group_Allocation Group Allocation (Control vs. Treatment) Animal_Model->Group_Allocation Pretreatment Administer Vehicle or TXA2 Antagonist (e.g., ONO-3708, BAY U 3405) Group_Allocation->Pretreatment Endotoxin_Challenge Induce Endotoxin Shock (i.v. LPS or E. coli) Pretreatment->Endotoxin_Challenge Monitoring Continuous Monitoring of Physiological Parameters Endotoxin_Challenge->Monitoring Data_Collection Collect Hemodynamic, Respiratory, and Biochemical Data Monitoring->Data_Collection Statistical_Analysis Statistical Comparison between Groups Data_Collection->Statistical_Analysis Efficacy_Conclusion Determine Efficacy of TXA2 Antagonist Statistical_Analysis->Efficacy_Conclusion

Caption: General Experimental Workflow for Preclinical Evaluation in Endotoxin Shock.

Conclusion and Future Directions

ONO-3708 is a potent TXA2/PGH2 receptor antagonist with demonstrated efficacy in a preclinical model of endotoxin shock. The available data suggests that it may have a therapeutic role in conditions where TXA2-mediated vasoconstriction and platelet aggregation are key pathological features.

A direct comparative study of ONO-3708 against other TXA2 receptor antagonists like BAY U 3405 and NTP42, as well as against other classes of drugs used in relevant clinical settings (e.g., prostacyclin analogs, endothelin receptor antagonists), would be highly valuable. Such studies should employ standardized experimental models and clearly defined endpoints to allow for a robust comparison of efficacy and safety profiles. Further elucidation of the detailed molecular interactions of ONO-3708 with the TP receptor and its downstream signaling pathways will also be crucial for its continued development.

References

Safety Operating Guide

Navigating the Safe Disposal of ONO 3708: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ONO 3708 are paramount to ensuring laboratory safety and regulatory compliance. While specific disposal instructions are mandated by the substance's Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe management of this compound, drawing upon established best practices for laboratory chemical waste.

This compound is identified as a potent antagonist of the thromboxane A2/prostaglandin endoperoxide receptor.[1] Due to its biological activity, it is imperative to handle this compound with care throughout its lifecycle in the laboratory, from receipt to disposal.

Essential Safety and Handling Information

Before proceeding with any disposal procedures, it is crucial to be aware of the general handling and storage guidelines for this compound. This information, typically found in the product's SDS, is vital for minimizing exposure and ensuring the stability of the compound.

ParameterInformationSource
CAS Number 102191-05-9Amsbio[1]
Storage Temperature -20℃Amsbio[1]
Shipping Temperature 2-8℃Amsbio[1]
Disposal Guidelines Not publicly available; request from supplier.Amsbio[1]

Note: The absence of publicly available, specific disposal procedures for this compound underscores the critical need to obtain the Safety Data Sheet (SDS) from the supplier. This document will contain detailed information regarding the chemical's hazards, handling, and disposal requirements.

General Protocol for the Disposal of Research Chemicals

The following step-by-step procedure is a general guideline for the disposal of research chemicals like this compound and should be adapted to comply with your institution's specific policies and the recommendations in the compound's SDS.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

3. Waste Collection and Labeling:

  • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collect liquid waste in a compatible, sealed, and labeled container.

  • The label should clearly state "Hazardous Waste" and include the chemical name (this compound), concentration, and the date of accumulation.

4. Consultation with Environmental Health and Safety (EHS):

  • It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this compound.

  • EHS will provide information on the appropriate waste containers, labeling requirements, and pickup schedules.

5. Storage of Waste:

  • Store hazardous waste in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and that incompatible waste types are segregated.

6. Disposal Request and Pickup:

  • Follow your institution's protocol for requesting a hazardous waste pickup. This may involve an online request system or direct communication with the EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Disposal sds Obtain & Review This compound SDS start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe identify Identify Waste Streams (Solid, Liquid, Sharps) ppe->identify segregate Segregate this compound Waste identify->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect consult Consult Institutional EHS for Guidance collect->consult store Store Waste in Designated Secure Area consult->store pickup Arrange for EHS Waste Pickup store->pickup end End: Disposal Complete pickup->end

This compound Disposal Workflow

Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. Always prioritize obtaining the specific Safety Data Sheet for any chemical you are working with and consult your institution's EHS department for tailored guidance.

References

Essential Safety and Logistical Information for Handling ONO-3708

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of ONO-3708.

This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of ONO-3708, a potent thromboxane A2/prostaglandin endoperoxide receptor antagonist. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

ONO-3708, identified by CAS number 102191-92-4, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE):

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.[2] The following table summarizes the recommended PPE for handling ONO-3708.

Body PartProtectionStandard/Specification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1 compliant.[3]
Hands Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).Follow manufacturer's specifications for chemical compatibility.
Body Laboratory coat, long-sleeved shirt, and long pants. A chemical-resistant apron may be necessary for larger quantities.N/A
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.Follow OSHA 29 CFR 1910.134.

Handling and Storage:

ProcedureGuideline
Handling Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep under an inert gas atmosphere.[1] Protect from moisture.[1]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials containing ONO-3708 must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[4][5]

Waste Categorization and Containment:

Waste TypeContainerLabeling
Unused ONO-3708 Original or compatible, tightly sealed container."Hazardous Waste," "Flammable Liquid," and the chemical name.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, sealed container."Hazardous Waste" and a description of the contents.
Contaminated PPE Sealed bag within a designated hazardous waste container."Hazardous Waste" and a description of the contents.

Disposal Pathway:

  • Segregation: Do not mix ONO-3708 waste with other waste streams.

  • Collection: Store waste in designated, properly labeled containers in a well-ventilated, secure area.

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

Mechanism of Action and Signaling Pathway

ONO-3708 is a competitive antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, also known as the TP receptor.[7][8] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1] By blocking the TP receptor, ONO-3708 inhibits these downstream effects. The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like TXA2, initiates a signaling cascade.[7][9] ONO-3708 prevents this initiation.

ONO_3708_Signaling_Pathway cluster_agonist Agonist Action (Inhibited by ONO-3708) cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling Cascade TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein Gq/G13 Activation TP_Receptor->G_Protein Activates ONO_3708 ONO-3708 ONO_3708->TP_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation Ca_PKC->Platelet_Activation Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction

Caption: ONO-3708 blocks the TP receptor, preventing TXA2-mediated signaling.

Experimental Protocols

While specific, detailed protocols for ONO-3708 are proprietary to individual research groups, the following provides a general framework for a common in vitro application based on published literature.

In Vitro Platelet Aggregation Assay:

This assay measures the ability of ONO-3708 to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

  • ONO-3708

  • TP receptor agonist (e.g., U-46619)

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet aggregometer

  • Appropriate buffers (e.g., Tyrode's buffer)

Procedure:

  • Preparation of ONO-3708: Prepare a stock solution of ONO-3708 in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.

  • Platelet Preparation: Obtain fresh PRP or prepare washed platelets from whole blood according to standard laboratory procedures. Adjust the platelet count to the desired concentration.

  • Incubation: Pre-incubate the platelet suspension with various concentrations of ONO-3708 or vehicle control for a specified time at 37°C.

  • Induction of Aggregation: Add the TP receptor agonist (e.g., U-46619) to the platelet suspension to induce aggregation.

  • Measurement: Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of ONO-3708 compared to the vehicle control. Determine the IC50 value (the concentration of ONO-3708 that inhibits 50% of the agonist-induced aggregation).

This procedural framework should be adapted and optimized based on specific experimental goals and laboratory conditions. It is imperative to consult relevant scientific literature for detailed methodologies and to conduct a thorough risk assessment before commencing any new experimental work with ONO-3708.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO 3708
Reactant of Route 2
ONO 3708

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.